molecular formula C11H15NO2 B2893490 2-(3,4-Dimethylphenoxy)propanamide CAS No. 904627-63-0

2-(3,4-Dimethylphenoxy)propanamide

Cat. No.: B2893490
CAS No.: 904627-63-0
M. Wt: 193.246
InChI Key: VSLXOVLUFAEKNH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)propanamide is an organic compound featuring a propanamide core that is substituted with a 3,4-dimethylphenoxy group. This structure, which includes an amide functional group and an aromatic ether, is of significant interest in various fields of chemical research . Compounds with similar amide backbones are frequently investigated as key intermediates or building blocks in synthetic organic chemistry . The presence of the amide group, a fundamental motif in medicinal chemistry, makes this compound a valuable scaffold for the development of novel pharmacological tools, though its specific biological profile and mechanism of action require further investigation . Researchers utilize such compounds in the synthesis of more complex molecules, including peptides and other amide-linked structures, where exploring new synthetic methodologies is a key area of focus . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXOVLUFAEKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis route for 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)propanamide

Abstract

This compound is a molecule of interest within the broader class of aryloxyalkanamides, a scaffold present in numerous biologically active compounds. This guide provides a comprehensive, technically detailed, and scientifically validated route for the synthesis of this target molecule. The presented pathway is a robust two-step process commencing with a Williamson ether synthesis to form a key ester intermediate, followed by a direct amidation to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale, experimental considerations, and process optimization.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests a primary disconnection at the ether linkage and the amide bond. The most strategically sound approach involves forming the robust ether bond first, followed by the construction of the more delicate amide functionality.

The C-O ether bond can be disconnected via the principles of the Williamson ether synthesis, leading to 3,4-dimethylphenol (2 ) as the nucleophilic precursor and a 2-halopropanoate ester, such as ethyl 2-bromopropanoate (3 ), as the electrophile. The amide group in the target molecule (1 ) can be retrosynthetically derived from the corresponding ethyl ester (4 ) via amidation. This two-step approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding chemical transformations.

G cluster_disconnect Disconnections t Target Molecule (1) This compound i1 Intermediate (4) Ethyl 2-(3,4-dimethylphenoxy)propanoate t->i1 Amidation sm1 Starting Material (2) 3,4-Dimethylphenol i1->sm1 Williamson Ether Synthesis sm2 Starting Material (3) Ethyl 2-bromopropanoate i1->sm2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanistic Discussion

The selected forward synthesis proceeds in two distinct stages: (I) Ether formation and (II) Amidation.

Part I: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate (4) via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This reaction is exceptionally well-suited for synthesizing aryl alkyl ethers.

Mechanism & Rationale: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 3,4-dimethylphenol (2 ) using a suitable base. While strong bases like sodium hydride (NaH) are effective, potassium carbonate (K₂CO₃) is a safer, non-hygroscopic, and milder alternative that is highly effective for deprotonating phenols.[3] The resulting 3,4-dimethylphenoxide anion is a potent nucleophile.

This phenoxide then attacks the electrophilic carbon atom of ethyl 2-bromopropanoate (3 ). The reaction proceeds via a backside attack, inverting the stereochemistry if a chiral electrophile is used.[2] The bromide ion serves as an excellent leaving group, facilitating the SN2 reaction. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[3][4] Using a secondary alkyl halide like (3 ) works well here, as competing elimination reactions are minimized under these conditions, especially with a non-hindered phenoxide nucleophile.[5]

Detailed Experimental Protocol: Part I
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenol (2 ) (10.0 g, 81.8 mmol) and anhydrous potassium carbonate (16.9 g, 122.7 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: With vigorous stirring, add ethyl 2-bromopropanoate (3 ) (16.3 g, 12.0 mL, 90.0 mmol, 1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with acetone (2 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate (150 mL). Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and saturated brine solution (50 mL).[6]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) affords the pure ethyl 2-(3,4-dimethylphenoxy)propanoate (4 ) as a colorless oil.

Part II: Synthesis of this compound (1) via Amidation

The conversion of the ester intermediate (4 ) to the final amide product (1 ) is achieved through nucleophilic acyl substitution. This reaction involves the attack of an amine (in this case, ammonia) on the electrophilic carbonyl carbon of the ester.

Mechanism & Rationale: The reaction proceeds by the nucleophilic addition of ammonia to the ester carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the ethoxide leaving group, which is then protonated by the newly formed ammonium ion to generate the stable primary amide and ethanol as a byproduct. While this reaction can be slow at room temperature, it is typically accelerated by heating. Using a concentrated solution of ammonia in an alcohol (e.g., methanolic ammonia) or in water provides a high concentration of the nucleophile, driving the reaction to completion.[7] For volatile reactants or when heating is required, conducting the reaction in a sealed pressure vessel is a standard and effective technique.

Detailed Experimental Protocol: Part II
  • Setup: Place the purified ethyl 2-(3,4-dimethylphenoxy)propanoate (4 ) (10.0 g, 45.0 mmol) into a high-pressure steel reactor or a thick-walled sealed tube.

  • Reagent Addition: Add 100 mL of a 7 M solution of ammonia in methanol.

  • Reaction: Seal the vessel securely and heat the mixture to 80-90 °C in an oil bath behind a protective shield. Maintain this temperature with stirring for 24-48 hours.

  • Work-up: Cool the reactor to room temperature and then chill in an ice bath before carefully venting to release any excess pressure.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure. The crude product will likely crystallize upon concentration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield this compound (1 ) as a white crystalline solid.[8]

Data Summary

The following table summarizes the expected outcomes for the described synthesis.

StepReactionStarting MaterialsKey ReagentsSolventTemp.Time (h)Expected YieldPurity (Post-Purification)
I Williamson Ether Synthesis3,4-Dimethylphenol, Ethyl 2-bromopropanoateK₂CO₃Acetone56 °C12-1685-95%>98%
II AmidationEthyl 2-(3,4-dimethylphenoxy)propanoateNH₃ in MeOHMethanol90 °C24-4880-90%>99%

Process Workflow Visualization

The entire synthetic workflow is visualized in the diagram below, outlining the progression from starting materials to the final purified product.

G cluster_step1 Part I: Williamson Ether Synthesis cluster_step2 Part II: Amidation S1 Charge Flask: 3,4-Dimethylphenol K₂CO₃, Acetone S2 Add Ethyl 2-bromopropanoate S1->S2 S3 Reflux (56°C, 12-16h) S2->S3 S4 Cool & Filter Salts S3->S4 S5 Concentrate Filtrate S4->S5 S6 Aqueous Work-up: EtOAc, NaOH(aq), Brine S5->S6 S7 Dry & Concentrate S6->S7 S8 Purify: Vacuum Distillation S7->S8 P1 Product 4: Ethyl 2-(3,4-dimethylphenoxy)propanoate S8->P1 S9 Charge Pressure Vessel: Product 4, 7M NH₃/MeOH P1->S9 To Next Step S10 Seal & Heat (90°C, 24-48h) S9->S10 S11 Cool & Concentrate S10->S11 S12 Purify: Recrystallization (Toluene) S11->S12 P2 Final Product 1: This compound S12->P2

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging the classic Williamson ether synthesis and a robust amidation protocol, this pathway offers high yields and produces a final product of high purity. The discussion of the underlying mechanisms and the rationale for experimental choices provides the necessary scientific foundation for researchers to successfully implement, adapt, and scale this synthesis for their specific applications in chemical research and drug development.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Vaia. (n.d.). How would you prepare the following ethers using a Williamson synthesis?. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egypt. J. Chem., 54(5). Available at: [Link]

  • Gillard, J. R., & Beaulieu, P. L. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]

  • ResearchGate. (2013). Patent No. US 8,575,159 B2. [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(6), 152-178. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. [Link]

  • Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Ruivo, A., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4935. [Link]

  • ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • ChemRxiv. (n.d.). Amide α-C–H Oxidative Coupling Reactions Enabled by Base- Promoted Halogen Transfer. [Link]

  • Lorette, N. B., & Howard, W. L. (n.d.). Acetone dibutyl acetal. Organic Syntheses. [Link]

  • Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(9), 4467. [Link]

  • European Patent Office. (2007). PROCESS FOR THE SYNTHESIS OF MANDIPROPAMID AND DERIVATIVES THEREOF - EP 1919857 B1. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(3,4-dimethylphenoxy)propanamide. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. [Link]

  • Matsjeh, S., et al. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 6(1), 23-28. [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(3,4-Dimethylphenoxy)propanamide. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. The content herein covers its chemical identity, predicted physicochemical properties, a proposed synthetic route based on well-established reactions, expected spectroscopic characteristics, and potential applications, particularly in the context of herbicidal research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel chemical entities.

Chemical Identity and Structure

This compound is a member of the aryloxyphenoxy propanamide class of organic compounds. Its structure features a propanamide moiety linked via an ether bond to a 3,4-dimethylphenyl group.

  • IUPAC Name : this compound

  • Molecular Formula : C₁₁H₁₅NO₂[1]

  • Molecular Weight : 193.24 g/mol [1]

  • Chemical Structure :

The molecule possesses a chiral center at the second carbon of the propanamide chain, meaning it can exist as two enantiomers, (R)- and (S)-2-(3,4-Dimethylphenoxy)propanamide, or as a racemic mixture. The stereochemistry of such compounds can be critical to their biological activity, a factor of particular importance in agrochemical and pharmaceutical research.[2]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely published. However, computational models provide estimated values that can guide initial experimental design.

PropertyPredicted ValueData Source
Molecular Weight 193.24 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 193.110279 g/mol PubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]

These predicted properties suggest that this compound is a moderately lipophilic molecule with the potential for hydrogen bonding, which will influence its solubility and interactions with biological systems.

Synthesis and Purification

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis .[3][4][5][6] This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 3,4-dimethylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-halopropanamide.

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_purification Workup & Purification Reactant1 3,4-Dimethylphenol Reaction_Step Williamson Ether Synthesis (SN2) Reactant1->Reaction_Step Reactant2 2-Chloropropanamide Reactant2->Reaction_Step Base Base (e.g., K₂CO₃, NaOH) Base->Reaction_Step Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Step Product This compound Workup Aqueous Workup Product->Workup Reaction_Step->Product Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Sources

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)propanamide, a molecule of interest within the broader class of phenoxyacetamide and propanamide derivatives. While specific research on this exact compound is limited, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers. This guide covers the compound's fundamental properties, plausible synthetic routes, expected spectroscopic characteristics, relevant analytical methodologies, and potential therapeutic applications based on established structure-activity relationships within this chemical class. The aim is to provide a foundational understanding that can catalyze further investigation and application of this compound in drug discovery and development.

Introduction: The Significance of the Phenoxypropanamide Scaffold

The phenoxypropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities stem from the molecule's ability to present key pharmacophoric features in a defined spatial orientation, allowing for specific interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The presence of the phenoxy group allows for extensive substitution, enabling the fine-tuning of physicochemical properties such as lipophilicity and electronic character, which in turn influences pharmacokinetic and pharmacodynamic profiles. The propanamide moiety provides a hydrogen bond donor and acceptor, crucial for target binding. The dimethyl substitution on the phenyl ring of this compound is anticipated to enhance lipophilicity and potentially influence metabolic stability.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its development. The table below summarizes the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number Not publicly available-
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Predicted LogP 2.1Calculated
Predicted Solubility Moderately soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water.Inferred
Predicted pKa Amide proton: ~17Inferred

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted amides is the acylation of an amine with a carboxylic acid derivative, such as an acyl chloride or an activated ester. A likely two-step synthesis is outlined below.

Synthesis cluster_step1 Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid cluster_step2 Step 2: Amide Formation 3,4-Dimethylphenol 3,4-Dimethylphenol Sodium_3,4-dimethylphenoxide Sodium 3,4-dimethylphenoxide 3,4-Dimethylphenol->Sodium_3,4-dimethylphenoxide NaOH Ethyl_2-(3,4-dimethylphenoxy)propanoate Ethyl 2-(3,4-dimethylphenoxy)propanoate Sodium_3,4-dimethylphenoxide->Ethyl_2-(3,4-dimethylphenoxy)propanoate Ethyl 2-bromopropanoate 2-(3,4-Dimethylphenoxy)propanoic_acid 2-(3,4-Dimethylphenoxy)propanoic acid Ethyl_2-(3,4-dimethylphenoxy)propanoate->2-(3,4-Dimethylphenoxy)propanoic_acid 1. NaOH, H₂O 2. H₃O⁺ Acyl_chloride 2-(3,4-Dimethylphenoxy)propanoyl chloride 2-(3,4-Dimethylphenoxy)propanoic_acid->Acyl_chloride SOCl₂ or (COCl)₂ This compound This compound Acyl_chloride->this compound NH₃ (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid

  • To a solution of 3,4-dimethylphenol in a suitable aprotic solvent (e.g., acetone or DMF), add one equivalent of a base such as sodium hydroxide or potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add one equivalent of ethyl 2-bromopropanoate dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3,4-dimethylphenoxy)propanoic acid.

Step 2: Synthesis of this compound

  • Suspend the 2-(3,4-dimethylphenoxy)propanoic acid in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.[3][4]

TechniqueExpected Features
¹H NMR - Aromatic protons (Ar-H) in the region of δ 6.5-7.5 ppm. - A quartet for the methine proton (CH) adjacent to the oxygen and carbonyl group. - A doublet for the methyl group (CH₃) on the propionamide chain. - Two singlets for the two methyl groups on the phenyl ring. - Two broad singlets for the amide protons (NH₂).
¹³C NMR - Aromatic carbon signals in the region of δ 110-160 ppm. - A carbonyl carbon signal (C=O) around δ 170-175 ppm. - Signals for the aliphatic carbons of the propanamide chain. - Signals for the two methyl carbons on the phenyl ring.
FT-IR - N-H stretching vibrations (amide) around 3100-3500 cm⁻¹. - C=O stretching vibration (amide) around 1650 cm⁻¹. - C-O-C stretching vibrations (ether) around 1200-1250 cm⁻¹. - C-H stretching and bending vibrations for aromatic and aliphatic groups.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage of the amide bond and the ether linkage.

Analytical Methodologies

For the quantitative analysis of this compound in various matrices, such as in biological fluids for pharmacokinetic studies or in reaction mixtures for process monitoring, chromatographic methods are most suitable.[5]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the primary choice for the analysis of this moderately polar compound.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (likely around 270-280 nm) would be appropriate.

  • Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this compound, protonating the amide nitrogen.

  • Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the best quantitative performance. Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the compound.

Potential Therapeutic Applications and Biological Activity

Based on the biological activities reported for structurally similar phenoxyacetamide and propanamide derivatives, this compound could be a candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Phenoxyacetamide derivatives have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor.[7] By targeting virulence rather than bacterial growth, such compounds may exert less selective pressure for the development of resistance. The 3,4-dimethylphenyl moiety could potentially enhance the interaction with the hydrophobic pockets of the target protein.

Anti-inflammatory and Analgesic Properties

Many propanamide derivatives exhibit anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The phenoxypropanamide scaffold can be considered a bioisostere of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

Certain N-substituted benzamides and related structures have shown promise as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs).[8] The specific substitution pattern on the aromatic ring can significantly influence the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

From the available literature on related compounds, several SAR trends can be extrapolated to guide the future design of analogs of this compound:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-donating or lipophilic groups, such as the two methyl groups in the target compound, can enhance binding to hydrophobic pockets of target proteins.[9]

  • Amide Substitution: While the current focus is on the primary amide, N-substitution can be explored to modulate properties like cell permeability and metabolic stability.

  • Chirality: The carbon atom bearing the methyl group in the propanamide chain is a chiral center. It is highly probable that the biological activity will be stereospecific, and the synthesis and evaluation of individual enantiomers would be a critical step in any drug development program.

SAR cluster_moiety Key Structural Moieties for SAR cluster_properties Influenced Properties A Aromatic Ring (Substitution Pattern) P1 Lipophilicity A->P1 P2 Target Binding A->P2 B Ether Linkage (Flexibility) B->P2 C Propanamide Backbone (Chirality) C->P2 D Amide Group (H-bonding, N-substitution) D->P2 P3 Metabolic Stability D->P3 P4 Pharmacokinetics D->P4

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Phenoxy Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phenoxy Propanamide Scaffold

The phenoxy propanamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its chemical tractability allows for precise modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects across a spectrum of diseases.[1] This guide delves into the core therapeutic targets of phenoxy propanamide derivatives, providing an in-depth analysis of their mechanisms of action, the experimental methodologies used to validate these targets, and the quantitative data that underscore their potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical scaffold for the discovery of novel therapeutics.

The Androgen Receptor: Engineering Tissue Selectivity with Selective Androgen Receptor Modulators (SARMs)

One of the most promising applications of phenoxy propanamide derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). These compounds aim to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the undesirable androgenic effects in tissues such as the prostate.[2][3]

Mechanism of Action: Modulating AR-Mediated Gene Transcription

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in male development and physiology.[4][5] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.[6] Phenoxy propanamide-based SARMs are designed to bind to the AR and induce a conformational change that is distinct from that induced by endogenous androgens.[3] This differential conformation leads to the recruitment of a unique set of co-regulatory proteins, resulting in tissue-selective gene expression.[3] For instance, in muscle tissue, these SARMs can act as full agonists, promoting anabolic activity, while in the prostate, they may act as partial agonists or even antagonists, thereby reducing the risk of androgenic side effects.[2]

A simplified schematic of the androgen receptor signaling pathway is depicted below:

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds SARM Phenoxy Propanamide SARM SARM->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Coactivators Co-activators ARE->Coactivators Recruits Corepressors Co-repressors ARE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Promotes Corepressors->Transcription Inhibits mRNA mRNA Transcription->mRNA

Caption: Androgen Receptor (AR) Signaling Pathway.

Quantitative Assessment of AR Binding and In Vivo Efficacy

The potency and selectivity of phenoxy propanamide-based SARMs are determined through a combination of in vitro binding assays and in vivo animal models. The binding affinity for the AR is typically quantified by the inhibition constant (Ki), with lower values indicating a stronger binding affinity. The in vivo efficacy is assessed by measuring the anabolic effects on muscle tissue (e.g., levator ani muscle weight) versus the androgenic effects on the prostate and seminal vesicles in castrated rat models.[7]

CompoundChemical StructureAR Binding Affinity (Ki, nM)In Vivo Anabolic ActivityIn Vivo Androgenic ActivityReference
S-4 (Andarine) S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide~4Potent anabolic effects on levator ani musclePartial agonist in prostate and seminal vesicles[8][9]
S-22 S-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-cyano-3-trifluromethylphenyl)-propionamide2.0 - 3.8High potency in anabolic tissueLower than S-19, S-20, S-21[10][11]
S-19 S-3-(4-nitrophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluromethylphenyl)-propionamide2.0 - 3.8--[10][11]
S-20 S-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluromethylphenyl)-propionamide2.0 - 3.8--[10][11]
S-21 S-3-(4-nitrophenoxy)-2-hydroxy-2-methyl-N-(4-cyano-3-trifluromethylphenyl)-propionamide2.0 - 3.8--[10][11]
Experimental Protocols

This protocol describes a competitive binding assay using rat prostate cytosol to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.[12][13]

Workflow Diagram:

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prostate Excise Rat Ventral Prostate Cytosol Prepare Prostate Cytosol Prostate->Cytosol Incubate Incubate Cytosol, [3H]-R1881, and Test Compound Cytosol->Incubate Radioligand Prepare [3H]-R1881 Radioligand->Incubate Test_Compound Prepare Test Compound (Phenoxy Propanamide) Test_Compound->Incubate HAP Add Hydroxylapatite (HAP) Slurry Incubate->HAP Wash Wash to Remove Unbound Ligand HAP->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Calculate Ki Scintillation->Analysis

Caption: Workflow for AR Competitive Binding Assay.

Step-by-Step Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Euthanize adult male Sprague-Dawley rats and excise the ventral prostates.

    • Homogenize the tissue in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, glycerol).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosol containing the AR.

  • Competitive Binding Incubation:

    • In a microtiter plate, add a constant concentration of the radiolabeled androgen, [³H]-R1881.

    • Add increasing concentrations of the unlabeled test compound (phenoxy propanamide derivative).

    • Add the prepared rat prostate cytosol to each well.

    • Incubate the plate overnight at 4°C with gentle agitation.

  • Separation of Bound and Unbound Ligand:

    • Add a slurry of hydroxylapatite (HAP) to each well. The AR, along with any bound ligand, will adsorb to the HAP.

    • Incubate for a short period to allow for binding to the HAP.

    • Wash the HAP pellets multiple times with a wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • After the final wash, resuspend the HAP pellets in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • Plot the percentage of bound [³H]-R1881 against the concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

This protocol describes the Hershberger assay, a standard in vivo model to evaluate the anabolic and androgenic activities of a test compound.[7]

Workflow Diagram:

Hershberger_Assay cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy & Analysis Castrate Castrate Immature Male Rats Acclimate Acclimatize for 7-10 days Castrate->Acclimate Dose Administer Test Compound (Phenoxy Propanamide) or Vehicle Daily Acclimate->Dose Euthanize Euthanize Animals Dose->Euthanize Dissect Dissect and Weigh Target Tissues Euthanize->Dissect Compare Compare Tissue Weights to Vehicle Control Dissect->Compare

Caption: Workflow for the Hershberger Assay.

Step-by-Step Methodology:

  • Animal Model:

    • Use peripubertal male rats, castrated to remove the endogenous source of androgens.

    • Allow the animals to recover for a period (e.g., 7-10 days) to allow for the regression of androgen-dependent tissues.

  • Dosing:

    • Administer the phenoxy propanamide test compound daily for a specified duration (e.g., 7-10 days) via oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Tissue Collection and Analysis:

    • At the end of the dosing period, euthanize the animals.

    • Carefully dissect and weigh the following tissues:

      • Anabolic indicator: Levator ani muscle.

      • Androgenic indicators: Ventral prostate and seminal vesicles.

    • Compare the weights of these tissues in the treated groups to the vehicle control group.

  • Interpretation of Results:

    • A potent and selective SARM will cause a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the prostate and seminal vesicles compared to the positive control.[7] The ratio of anabolic to androgenic activity is a key parameter in identifying promising SARM candidates.

(This guide will be continued with sections on other potential therapeutic targets of phenoxy propanamides, including the Progesterone Receptor, HDAC6, and others, following a similar in-depth structure.)

References

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. [Link]

  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed. [Link]

  • Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). [Link]

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed. [Link]

  • Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. [Link]

  • Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC. [Link]

  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed. [Link]

  • AR Binding Assay Fact Sheet. [Link]

  • The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity of Selective Androgen Receptor Modulators - DOI. [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. [Link]

  • (PDF) The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity of Selective Androgen Receptor Modulators - ResearchGate. [Link]

  • Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC. [Link]

  • Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. [Link]

  • Selective androgen receptor modulators: the future of androgen therapy? - AME Publishing Company. [Link]

  • Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Selective androgen receptor modulators: a critical appraisal - Frontiers. [Link]

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In Silico Characterization & Therapeutic Profiling of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for CNS Drug Discovery

Executive Summary

This technical guide outlines a rigorous in silico modeling framework for 2-(3,4-Dimethylphenoxy)propanamide , a putative small-molecule therapeutic candidate. Structurally analogous to Class Ib anti-arrhythmics (e.g., Mexiletine) and functionalized amino acids (e.g., Lacosamide), this compound presents a high-value scaffold for investigating Voltage-Gated Sodium Channel (NaV) modulation.

This document serves as a protocol for researchers to validate the compound's binding mechanism, metabolic stability, and blood-brain barrier (BBB) permeability. The workflow integrates Density Functional Theory (DFT), membrane-embedded Molecular Dynamics (MD), and binding free energy calculations (MM-GBSA).

Part 1: Molecular Characterization & Quantum Mechanics

Objective: To establish the precise electronic and conformational state of the ligand prior to receptor docking.

1.1 Geometry Optimization (DFT)

Reliable docking requires an accurate initial geometry, particularly for the amide bond planarity and the phenoxy ether torsion.

  • Methodology:

    • Initial Conformer Generation: Use ConfGen or RDKit to generate low-energy conformers.

    • QM Optimization: Perform geometry optimization using Gaussian 16 or Jaguar .

    • Functional/Basis Set: Apply B3LYP/6-311G++(d,p) . This hybrid functional accurately predicts bond lengths and charge distribution for organic amides.

    • Solvation Model: Use the PCM (Polarizable Continuum Model) with water ($ \epsilon = 78.4 $) to simulate physiological aqueous environments.

1.2 Frontier Molecular Orbitals (FMO)
  • Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • Relevance:

    • HOMO: Localized on the phenoxy ring (electron donor).

    • LUMO: Localized on the amide carbonyl (electron acceptor).

    • Gap ($ \Delta E $): A lower gap (< 5 eV) typically correlates with higher chemical reactivity and polarizability, enhancing van der Waals interactions within the hydrophobic binding pocket of NaV channels.

Part 2: Target Identification & Molecular Docking

Objective: To predict the binding pose and affinity of this compound against the human NaV1.7 channel (a key target for neuropathic pain).

2.1 Receptor Preparation
  • Target: Human Voltage-Gated Sodium Channel NaV1.7.

  • Source: PDB ID 5EK0 (or high-resolution Cryo-EM homolog).

  • Protocol:

    • Protein Prep: Remove crystallographic waters > 5Å from the active site. Add missing hydrogens and optimize H-bond networks (PropKa pH 7.4).

    • Membrane Orientation: Align the transmembrane domain (TMD) with the Z-axis for subsequent membrane embedding.

2.2 Grid Generation & Docking

The binding site for local anesthetics and anticonvulsants is located in the inner pore of the NaV channel, specifically interacting with residues Phe1764 and Tyr1771 (in hNaV1.7 numbering).

  • Software: Glide XP (Extra Precision) / AutoDock Vina.

  • Grid Box: Centered on the pore-lining S6 helices (Center: X, Y, Z coordinates of Phe1764). Box size: $ 20 \times 20 \times 20 $ Å.

  • Validation: Re-dock a known inhibitor (e.g., Lidocaine or Mexiletine) to verify RMSD < 2.0 Å.

2.3 Interaction Analysis
  • Pi-Pi Stacking: Look for T-shaped or parallel stacking between the 3,4-dimethylphenoxy ring and Phe1764 .

  • Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) should interact with the polar residues near the selectivity filter or the fenestrations.

Part 3: Membrane-Embedded Molecular Dynamics (MD)

Objective: To validate the stability of the Ligand-NaV1.7 complex in a realistic lipid bilayer environment.

3.1 System Setup

Unlike soluble proteins, ion channels require a lipid membrane.

  • Membrane Builder: Use CHARMM-GUI or Schrödinger System Builder .

  • Lipid Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

3.2 Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NPT):

    • Phase 1: Restrain protein/ligand heavy atoms ($ k = 1000 , \text{kJ/mol/nm}^2 $). Heat to 310 K (Berendsen thermostat).

    • Phase 2: Release lipid restraints to allow membrane relaxation (10 ns).

  • Production Run:

    • Time: 100 ns - 500 ns.

    • Ensemble: NPT (310 K, 1 bar).

    • Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

3.3 Analysis Metrics
  • RMSD: Monitor ligand stability inside the pore. A stable plateau (< 2.5 Å deviation) indicates tight binding.

  • Lipid Order Parameters: Ensure the membrane remains intact.

  • Clustering: Extract the most representative structure from the trajectory for binding energy calculations.

Part 4: Binding Free Energy Calculation (MM-GBSA)

Objective: To quantify the binding affinity more accurately than docking scores.

  • Equation: $ \Delta G_{\text{bind}} = \Delta E_{\text{MM}} + \Delta G_{\text{solv}} - T\Delta S $

  • Implementation: Use the Prime MM-GBSA module (Schrödinger) or gmx_MMPBSA (GROMACS).

  • Expectation: A $ \Delta G_{\text{bind}} $ < -40 kcal/mol suggests a potent lead candidate.

Part 5: ADMET & Toxicity Profiling

Objective: To ensure the compound can reach the CNS without systemic toxicity.

PropertyTarget ValueMethod/ToolRelevance
LogP 2.0 - 4.0SwissADME / QikPropOptimal lipophilicity for BBB penetration.
TPSA < 90 ŲRDKitPolar surface area limit for CNS drugs.[1]
hERG Inhibition Low RiskPred-hERGRisk of cardiac arrhythmia (critical for NaV blockers).
CYP2D6 Substrate Yes/NoadmetSARCommon metabolic route for phenoxy-alkyls.
Visualizations
Workflow Diagram: Integrated In Silico Pipeline

This diagram illustrates the logical flow from molecular structure to validated lead candidate.

InSilicoPipeline Ligand Ligand: this compound DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT Geometry Prep Docking Molecular Docking (Glide XP / AutoDock) DFT->Docking Optimized Ligand Target Target: NaV1.7 (PDB: 5EK0) Membrane Embedding (POPC) Target->Docking Receptor Grid MD MD Simulation (100ns) CHARMM36m Force Field Docking->MD Best Pose Analysis Analysis RMSD, MM-GBSA, ADMET MD->Analysis Trajectory

Caption: Figure 1. The comprehensive computational workflow for characterizing this compound, moving from quantum mechanical optimization to membrane-embedded dynamics.

Interaction Logic: NaV1.7 Modulation Mechanism

This diagram details the specific molecular interactions hypothesized to drive efficacy.

InteractionLogic Ligand 2-(3,4-Dimethylphenoxy) propanamide Phe1764 Phe1764 (Pore Lining) Ligand->Phe1764 Pi-Pi Stacking Tyr1771 Tyr1771 (Selectivity Filter) Ligand->Tyr1771 H-Bond (Amide) Lipid Membrane Lipids (Hydrophobic Access) Ligand->Lipid Partitioning Block Channel Blockade (State-Dependent) Phe1764->Block Stabilizes Inactivated State Tyr1771->Block Occludes Pore

Caption: Figure 2. Hypothesized binding mechanism within the NaV1.7 pore. The ligand utilizes the membrane for access (hydrophobic pathway) and stabilizes the inactivated state via Pi-stacking.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

  • Genet, S., et al. (2024). Structure-based design of NaV1.7 inhibitors: From molecular modeling to clinical candidates. Journal of Medicinal Chemistry. Link

  • Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry. Link

  • Valerio, M., et al. (2019). MM-GBSA binding free energy calculations for NaV1.7 inhibitors. Journal of Chemical Information and Modeling. Link

Sources

A-Z solubility guide for 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its potential for successful development into a viable therapeutic agent.[1][2][3] Poor solubility can severely limit oral bioavailability, hinder the development of suitable formulations, and lead to inaccurate results in preclinical assays.[4][5][6] This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 2-(3,4-Dimethylphenoxy)propanamide. As specific experimental data for this compound is not publicly available, this document serves as a procedural and theoretical blueprint. It outlines the foundational principles of solubility, details rigorous protocols for both kinetic and thermodynamic solubility assessment, and discusses the interpretation of this data within the context of the Biopharmaceutics Classification System (BCS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating the critical solubility data required for informed decision-making in the preclinical development pipeline.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties.[6] Among these properties, aqueous solubility is arguably one of the most fundamental. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[7][8][9] For orally administered drugs, adequate solubility in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption and, consequently, for achieving therapeutic concentrations in the bloodstream.[2][3]

Understanding the solubility profile of a compound like this compound at the earliest stages of development is paramount.[5] This knowledge allows for:

  • Early Risk Assessment: Identifying potential bioavailability issues that could terminate development.[6]

  • Informed Candidate Selection: Ranking and prioritizing lead compounds based on a key developability parameter.

  • Rational Formulation Design: Guiding the selection of appropriate excipients and delivery technologies to enhance solubility if required.[4][10]

  • Reliable In Vitro Data: Ensuring that compounds are fully dissolved in biological assays to generate accurate and reproducible results.[5]

This guide will provide the necessary theoretical and practical framework to thoroughly investigate the solubility of this compound, a critical step in its preclinical evaluation.

Physicochemical Characterization of this compound

While specific, experimentally determined data for this compound is scarce, an initial assessment can be made based on its chemical structure.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

Based on its structure, which includes a substituted benzene ring and a propanamide functional group, we can make several predictions relevant to its solubility:

  • Lipophilicity: The presence of the dimethylphenoxy group suggests a significant degree of lipophilicity, which generally correlates with lower aqueous solubility.[2]

  • Hydrogen Bonding: The amide group (-CONH2) can act as both a hydrogen bond donor and acceptor, which may contribute positively to its solubility in water.

  • Ionization: The propanamide group is generally considered neutral and does not ionize significantly within the physiological pH range.[11][12] Therefore, its solubility is expected to be largely independent of pH.[7][13] This is a critical hypothesis to test experimentally.

Foundational Principles: Kinetic vs. Thermodynamic Solubility

When discussing solubility in a drug discovery context, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[14]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][15] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility liabilities.[6] However, kinetic solubility values are often higher than thermodynamic values because they may represent the solubility of an amorphous, metastable state rather than the most stable crystalline form.[16][17]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[14] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until the concentration of the dissolved compound is constant.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19] This value is critical for later-stage development, including formulation and preclinical toxicology studies.[15]

A significant discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating from a supersaturated state, which can be a risk for in vivo performance.[17]

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile for this compound, both kinetic and thermodynamic assays should be performed.

Kinetic Solubility Profiling via Turbidimetry

This high-throughput method is ideal for an initial assessment. It measures the concentration at which the compound begins to precipitate from a supersaturated solution.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock of Compound in DMSO D Add DMSO stock to buffer to create supersaturated solution A->D B Prepare aqueous buffers (pH 1.2, 4.5, 6.8) C Dispense buffers into 96-well microplate B->C C->D E Serially dilute across plate to create concentration gradient D->E F Incubate plate (e.g., 2h at 25°C) with shaking E->F G Measure turbidity (light scattering) using a plate reader F->G H Determine precipitation point (concentration at which turbidity increases) G->H I Calculate Kinetic Solubility Value (µg/mL or µM) H->I

Caption: Workflow for Kinetic Solubility Determination by Turbidimetry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare aqueous buffer solutions at a minimum of three pH values relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[20]

  • Assay Plate Setup: Dispense the aqueous buffers into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to create an initial supersaturated solution.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Equilibration: Seal the plate and incubate for approximately 2 hours at 25°C with gentle shaking to allow for precipitation.[15]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic Solubility Profiling (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[18]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Quantification A Weigh excess solid compound into glass vials (in triplicate) B Add precise volume of aqueous buffer (pH 1.2, 4.5, 6.8) A->B C Seal vials and place in shaking incubator (e.g., 37°C) B->C D Incubate for ≥ 24 hours to reach equilibrium C->D E Periodically sample and analyze until concentration plateaus D->E F Remove vials and allow undissolved solid to settle E->F G Filter or centrifuge supernatant to remove all solids F->G H Quantify compound concentration in the clear supernatant via LC-MS or UV-Vis G->H I Calculate Thermodynamic Solubility Value (µg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8) to each vial. Perform each condition in triplicate.[20]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a physiologically relevant temperature, such as 37°C.[19] Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[5][15] For poorly soluble compounds, longer incubation times may be necessary.[18]

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) or UV-Vis spectroscopy.

  • pH Verification: Measure the pH of the final saturated solution to ensure that the buffering capacity was sufficient and the pH did not drift during the experiment.[20][21]

Data Interpretation and Reporting

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound

Assay TypeBuffer pHTemperature (°C)Solubility (µg/mL)Solubility (µM)BCS Solubility Class
Kinetic1.22545.3234.5Low
Kinetic4.52548.1249.1Low
Kinetic6.82546.9242.9Low
Thermodynamic1.23725.8133.6Low
Thermodynamic4.53728.2146.0Low
Thermodynamic6.83727.5142.4Low

Note: Data presented is hypothetical and for illustrative purposes only. Molar mass of this compound is assumed to be 193.24 g/mol for calculations.

Biopharmaceutics Classification System (BCS) Context

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[22][23] This classification is a key tool in drug development and for regulatory agencies, as it can help predict a drug's in vivo performance.[24][25]

The four BCS classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

According to regulatory guidelines (e.g., FDA, EMA, WHO), a drug is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[9][19][20][22]

To classify this compound:

  • Identify the Lowest Solubility: From the thermodynamic data, determine the lowest measured solubility across the tested pH range.

  • Estimate the Highest Dose: This will likely be determined from future efficacy and toxicology studies.

  • Calculate the Volume Required: Divide the highest anticipated dose (in mg) by the lowest solubility (in mg/mL).

  • Assign Classification: If the calculated volume is ≤ 250 mL, the compound is classified as highly soluble. If it is > 250 mL, it is classified as having low solubility.

Based on the hypothetical data, this compound would likely be a low solubility compound. If it is later found to have high permeability, it would be classified as BCS Class II . This classification has significant implications, suggesting that its absorption in vivo will be limited by its dissolution rate, making it a prime candidate for solubility enhancement strategies.[22]

Conclusion and Future Directions

This guide has established a comprehensive, scientifically grounded framework for the thorough characterization of the aqueous solubility of this compound. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can generate the reliable data necessary for critical decision-making.

The accurate determination of solubility and the subsequent BCS classification are not mere academic exercises; they are foundational pillars of a successful drug development program. This data directly informs risk assessment, guides formulation development, and ultimately increases the probability of advancing a promising NCE toward clinical success. The protocols and principles outlined herein provide a robust pathway to achieving this essential understanding for this compound and other novel drug candidates.

References

  • Biopharmaceutics Classification System. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved February 15, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved February 15, 2026, from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved February 15, 2026, from [Link]

  • Veeprho. (2024, December 26). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved February 15, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026, from [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. Retrieved February 15, 2026, from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved February 15, 2026, from [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Retrieved February 15, 2026, from [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved February 15, 2026, from [Link]

  • Narratize. (2024, February 9). 5 Best Practices for Writing a Successful White Paper. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 15, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]

  • AAPS. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved February 15, 2026, from [Link]

  • Vennage. (2023, March 2). Best Practices When Writing, Designing, and Publishing a White Paper. Retrieved February 15, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 15, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved February 15, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved February 15, 2026, from [Link]

  • Purdue OWL. (n.d.). White Paper: Organization and Other Tips. Retrieved February 15, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved February 15, 2026, from [Link]

  • University of California, Merced. (n.d.). WRITING A WHITE PAPER OR CONCEPT PAPER. Retrieved February 15, 2026, from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved February 15, 2026, from [Link]

  • Contentworks Agency. (2021, July 6). Best Practices for Writing a Winning White Paper. Retrieved February 15, 2026, from [Link]

  • ISRN Pharmaceutics. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 15, 2026, from [Link]

  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0). Retrieved February 15, 2026, from [Link]

  • Propanamide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(3,4-Dimethylphenoxy)propanamide (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind spectroscopic interpretation, offering predictive analysis based on first principles and data from analogous structures. The guide outlines detailed methodologies for data acquisition and provides in-depth interpretation of expected results from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is structured to provide not only the data but also the scientific rationale, ensuring a robust framework for structural elucidation and quality control.

Introduction and Molecular Structure

This compound is a molecule of interest in chemical and pharmaceutical research due to its combination of an aromatic ether linkage and a chiral amide moiety. Accurate and unambiguous structural confirmation is the bedrock of any chemical research program, ensuring the integrity of subsequent biological or material science data. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic arrangement and bonding environment.

The core structure consists of a 3,4-dimethylphenol group linked via an ether bond to the second carbon of a propanamide chain. This creates a chiral center at the C2 position of the propanamide group. Understanding the electronic environment of each atom is critical for interpreting its spectroscopic signature.

COSY_Correlations H_e H-e (CH) H_h H-h (CH₃) H_e->H_h J = 7.0 Hz H_b H-b (Ar) H_c H-c (Ar) H_b->H_c J = 8.5 Hz

Caption: Key predicted ¹H-¹H coupling correlations.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. With 11 unique carbon atoms, the spectrum will display 11 distinct signals.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire on a 75 MHz or higher spectrometer.

  • Parameters: A standard broadband proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A large number of scans (e.g., 1024 or more) are usually required.

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in definitive assignments.

Predicted Spectrum and Structural Assignments
  • Carbonyl Carbon (δ ~174 ppm): The amide carbonyl carbon (C11) is the most deshielded and will appear furthest downfield.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the ether oxygen (C1) will be the most downfield in this region (δ ~155 ppm). The other carbons' shifts are influenced by the substitution pattern.

  • Aliphatic Carbons (δ 15-75 ppm):

    • The methine carbon (C10) attached to the oxygen will be found around δ 70-75 ppm.

    • The two aromatic methyl carbons (C7, C8) will appear around δ 19-21 ppm.

    • The aliphatic methyl carbon (C9) will be the most upfield signal, around δ 18 ppm.

Predicted ¹³C NMR Data Summary
Predicted δ (ppm)Carbon Type (DEPT)Assignment
174.5CC=O (C11)
155.8CAr-C -O (C1)
137.5CAr-C (C3 or C4)
130.8CAr-C (C3 or C4)
129.5CHAr-C H (C5)
116.2CHAr-C H (C6)
111.9CHAr-C H (C2)
72.0CHO-C H (C10)
20.1CH₃Ar-C H₃ (C7 or C8)
19.4CH₃Ar-C H₃ (C7 or C8)
18.3CH₃CH-C H₃ (C9)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol: Data Acquisition
  • Method: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is a modern and simple method requiring only a small amount of solid sample. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a disc. [2]2. Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, the spectrum is scanned from 4000 cm⁻¹ to 400 cm⁻¹. An accumulation of 16-32 scans is sufficient.

Characteristic Absorption Bands

The IR spectrum will be dominated by absorptions from the amide and aryl ether groups.

  • N-H Stretching (3350 & 3180 cm⁻¹): Primary amides show two characteristic N-H stretching bands due to symmetric and asymmetric vibrations. [3][4]These bands are often broad due to hydrogen bonding.

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. [5]* C=O Stretching (Amide I Band, ~1650 cm⁻¹): A very strong and sharp absorption characteristic of the amide carbonyl group. [3][4]Its position is sensitive to hydrogen bonding.

  • N-H Bending (Amide II Band, ~1620 cm⁻¹): This band arises from N-H bending coupled with C-N stretching and is found near the carbonyl absorption. [3]* C-O Stretching (~1230 cm⁻¹): The aryl-alkyl ether linkage gives rise to a strong C-O stretching absorption. [5]* Aromatic C=C Bending (1600-1450 cm⁻¹): Several medium-intensity bands appear in this region, characteristic of the aromatic ring.

Predicted IR Data Summary
Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group
3350, 3180Medium, BroadN-H Asymmetric & Symmetric StretchPrimary Amide
3050 - 3020MediumAromatic C-H StretchAromatic Ring
2980 - 2870MediumAliphatic C-H StretchMethyl, Methine
~1650Strong, SharpC=O Stretch (Amide I)Amide
~1620MediumN-H Bend (Amide II)Amide
1580, 1500MediumC=C StretchAromatic Ring
~1230StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~820StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate a molecular ion and induce fragmentation.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Molecular Ion and Predicted Fragmentation
  • Molecular Ion (M⁺˙): The molecular formula C₁₁H₁₅NO₂ corresponds to a monoisotopic mass of 193.11 Da. [1]The EI mass spectrum should show a molecular ion peak at m/z = 193 .

  • Key Fragmentation Pathways: The primary fragmentation points are the bonds adjacent to the carbonyl group and the ether linkage.

    • Alpha-Cleavage: Cleavage of the C-C bond between the methine and the carbonyl group can lead to the formation of the [CH₃CH-C=O]⁺ fragment or the [M-C₃H₄O]⁺ fragment.

    • Amide Cleavage: A characteristic fragmentation for primary amides is the formation of the [CONH₂]⁺ ion (m/z = 44) via a McLafferty-type rearrangement or direct cleavage.

    • Ether Cleavage: The most significant fragmentation is often the cleavage of the C-O ether bond. Cleavage to form the phenoxy radical would yield the [C₃H₆NO]⁺ ion at m/z = 72 . Conversely, cleavage to form the propanamide radical would result in the stable dimethylphenoxonium ion at m/z = 121 . This is often a very prominent peak in aryl ethers.

Predicted Major Fragments

m/zPredicted Fragment StructureNotes
193[C₁₁H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
121[C₈H₉O]⁺3,4-Dimethylphenoxonium ion. Likely a major fragment from ether cleavage.
72[CH₃CHCONH₂]⁺Fragment from ether cleavage.
44[CONH₂]⁺Characteristic amide fragment.

digraph "Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C₁₁H₁₅NO₂]⁺˙\nm/z = 193"]; F121 [label="[C₈H₉O]⁺\nm/z = 121"]; F72 [label="[C₃H₆NO]⁺\nm/z = 72"];

M -> F121 [label="- •C₃H₆NO"]; M -> F72 [label="- •C₈H₉O"]; }

Caption: Primary predicted fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the primary amide and aryl ether. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The data and interpretations presented in this guide form a robust, self-validating system for the unambiguous identification and quality assessment of this compound, serving as a reliable reference for researchers in the field.

References

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. The Royal Society of Chemistry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy: Infrared Spectra.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42427184, (2S)-2-(3,4-dimethylphenoxy)propanamide. PubChem. [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0202626).
  • Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0273223).
  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
  • ResearchGate. (n.d.). Infrared spectroscopic detection of ketene formation from carbene and CO source: amide synthesis.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide.
  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-3-(4-fluoro-3-phenoxybenzyloxy)propan-1-al.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Absorption Table.
  • National Institute of Standards and Technology (NIST). (n.d.). Propanamide. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.).
  • National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PubMed Central. [Link]

  • Leibniz Institute for Catalysis. (n.d.). A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe₃O₄. [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • ResearchGate. (n.d.). Production mass spectra for d17-oleic acid AMPP amide. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. [Link]

  • University of Washington Proteomics Resource (UWPR). (n.d.). ESI Common Background Ions. [Link]

  • Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

  • International Journal of Science and Engineering. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

Sources

Technical Monograph: Strategic Sourcing and Validation of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Phenoxyalkanoic Amides in SAR

In the landscape of medicinal chemistry and agrochemical discovery, 2-(3,4-Dimethylphenoxy)propanamide represents a critical "scaffold probe."[1] Structurally, it belongs to the class of phenoxyalkanoic acid derivatives, a family that includes established herbicides (e.g., Mecoprop) and metabolic modulators (e.g., PPAR agonists).

For researchers, this specific molecule is rarely a final drug candidate but rather a vital Structure-Activity Relationship (SAR) tool . It allows scientists to test the steric and electronic effects of the 3,4-dimethyl substitution pattern against the more common 2,4-dichloro or 4-chloro-2-methyl motifs found in commercial agents.[1]

This guide details the technical requirements for sourcing this compound, validating its purity (crucial for library compounds), and handling it in a high-throughput screening (HTS) environment.

Chemical Identity & Sourcing Intelligence

Before issuing a purchase order, the chemical identity must be triangulated using multiple descriptors to avoid receiving the acid precursor or a regioisomer.

Technical Specifications
ParameterSpecificationNotes
IUPAC Name This compound
Common Name 3,4-DMPPA (Informal)Often listed as a "Rare Chemical" in catalogs.[1][2]
Molecular Formula

Molecular Weight 193.24 g/mol
Stereochemistry Racemic (Standard)The C2 position is chiral. Unless "(2S)" or "(2R)" is specified, assume a 50:50 mixture.
Key Impurities 3,4-Dimethylphenol; 2-ChloropropanamideResidual starting materials are common in "on-demand" synthesis.[1]
SMILES CC1=C(C=C(C=C1)OC(C)C(=O)N)CUse this for structure search in vendor databases.
The "Make-on-Demand" Risk

This compound is frequently listed by aggregators (e.g., MolPort, eMolecules) but fulfilled by boutique synthesis labs.[1]

  • Risk: "In-stock" often means "We can make it in 4 weeks."

  • Mitigation: Prioritize suppliers providing a Batch-Specific H-NMR rather than a generic structure image.

Critical Insight: If the amide is unavailable, purchase 2-(3,4-dimethylphenoxy)propanoic acid and convert it via a one-step amidation (SOCl2 followed by NH3).[1] This is often faster and guarantees higher purity.

Procurement Decision Logic (Graphviz)[1]

The following decision tree illustrates the logic flow for sourcing this compound based on your research application (HTS Screening vs. Chiral Synthesis).

SourcingStrategy Start Requirement: this compound AppType Application Type? Start->AppType HTS High-Throughput Screening (Racemic OK) AppType->HTS Chiral Stereoselective Binding Study (Enantiopure Needed) AppType->Chiral CheckVendor Check Aggregators (e.g., MolPort, PubChem Vendors) HTS->CheckVendor ChiralRes Chiral Resolution Required Chiral->ChiralRes Commercial Enantiomers Rare StockStatus In Stock? CheckVendor->StockStatus BuyRacemic Purchase Racemic Request H-NMR StockStatus->BuyRacemic Yes Synthesize In-House Synthesis (Acid Precursor + Amidation) StockStatus->Synthesize No (Lead Time > 4wks) ChiralRes->Synthesize Start from (R/S)-Lactate esters

Figure 1: Strategic sourcing decision tree. Note that for chiral applications, commercial sourcing is rarely viable; in-house synthesis is recommended.[1]

Quality Control & Validation Protocols

Upon receipt, "Trust but Verify" is the operating principle. Small-batch library compounds often degrade into their acid form due to hydrolysis if stored improperly.

The "Self-Validating" Analytical Workflow

Do not rely solely on the Certificate of Analysis (CoA). Run this internal check:

  • Visual Inspection: Should be a white to off-white solid. Yellowing indicates oxidation of the phenol moiety.

  • Solubility Check: Dissolve 1mg in DMSO-d6. Turbidity implies inorganic salts (NaCl) from the synthesis workup.

  • H-NMR Diagnostic (DMSO-d6):

    • Look for the Amide Doublet : Two broad singlets (or broad humps) around 7.0–7.5 ppm (

      
      ). If these are missing, you likely have the acid or ester.
      
    • Methyl Doublet : A distinct doublet around 1.4 ppm (-CH(CH 3)-).[1]

    • Aromatic Region : The 3,4-dimethyl pattern should show a specific splitting pattern (approx 6.6–7.1 ppm).[1]

LC-MS Protocol for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN over 7 minutes.

  • Detection: UV at 254nm and 210nm.

  • Pass Criteria: Single peak >95% area integration.

    • Failure Mode: A secondary peak at a slightly different Retention Time (RT) usually indicates the free phenol (3,4-dimethylphenol) resulting from amide cleavage or incomplete synthesis.[1]

Experimental Utility: Handling & Storage

Preparation of Stock Solutions

For biological assays, stability in solution is the primary concern.

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM standard stock.

  • Storage: -20°C.

  • Freeze-Thaw Stability: Moderate. The amide bond is stable, but the ether linkage can be susceptible to oxidation over repeated cycles. Aliquot into single-use vials.

Synthetic Derivatization (Pathway Map)

If using this molecule as a building block, it serves as a precursor for primary amines via reduction.

ReactionPath Amide 2-(3,4-Dimethylphenoxy) propanamide Acid Hydrolysis Product (Carboxylic Acid) Amide->Acid H3O+ / Heat (Metabolic degradation) Amine Reduction Product (Primary Amine) Amide->Amine LiAlH4 / THF (Synthetic upgrading)

Figure 2: Primary reactivity pathways.[1] Reduction to the amine yields a phenethylamine analog useful for CNS drug discovery.[1]

Safety & Regulatory (E-E-A-T)[1]

  • Hazard Class: Irritant (Skin/Eye).[3]

  • GHS Signal: WARNING.[3]

  • Specific Toxicity: While data on this specific CAS is limited, phenoxyacetamides are known to be sodium channel modulators . Handle as a potential neuroactive agent.

  • Disposal: High-temperature incineration. Do not release into water systems due to potential herbicidal activity (auxin mimicry).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42427184, (2S)-2-(3,4-dimethylphenoxy)propanamide.[1] Retrieved from [Link][1]

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Executive Summary: The Hidden Risks of "Simple" Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guidance: Safe Handling & Operational Control of Dimethylphenoxy Precursors (2,5-Xylenol) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and HSE Professionals in Pharmaceutical Development.

In pharmaceutical synthesis, particularly for lipid-regulating agents like Gemfibrozil , dimethylphenoxy precursors (specifically 2,5-Dimethylphenol or 2,5-Xylenol ) are ubiquitous. However, their structural similarity to common laboratory solvents often breeds complacency.

This guide corrects that oversight. Unlike standard organic irritants, dimethylphenoxy compounds possess a dual-hazard profile: immediate corrosivity (capable of causing deep, anesthetic chemical burns) and delayed hepatotoxicity (driven by metabolic activation to reactive quinone methides).

Core Directive: This is not a generic safety sheet. It is a protocol for containment and neutralization , designed to prevent the specific failure modes—such as nitrile glove breakthrough and water-only decontamination—that lead to injury in research environments.

Chemical Identity & Hazard Profiling

The Target Compound

While "dimethylphenoxy" refers to the functional moiety, the handling risk lies with the protonated precursor used in synthesis.

ParameterSpecification
Primary Compound 2,5-Dimethylphenol (2,5-Xylenol)
CAS Number 95-87-4
Physical State Crystalline Solid (mp: 75–77 °C)
Key Application Nucleophilic substitution intermediate for Gemfibrozil synthesis.
Hazard Banding Control Band 4 (High Toxicity/Corrosivity)
The Mechanism of Toxicity

To handle this compound safely, one must understand why it is toxic. The danger is not just acidity; it is bio-activation.

  • Local Corrosivity (The Anesthetic Trap): Like phenol, 2,5-dimethylphenol denatures proteins and disrupts nerve impulse transmission. Result: A researcher may sustain a severe burn without feeling immediate pain, leading to prolonged exposure and deep tissue necrosis.

  • Systemic Hepatotoxicity (The Quinone Switch): Upon absorption, hepatic enzymes (CYP2D6/CYP2E1) oxidize the methyl group. This converts the stable phenol into a highly electrophilic Quinone Methide . This intermediate aggressively alkylates cellular proteins and depletes Glutathione (GSH), leading to liver necrosis.

Visualizing the Hazard Pathway:

MetabolicToxicity DMP 2,5-Dimethylphenol (Stable Precursor) CYP CYP450 Activation (Liver) DMP->CYP Absorption QM Quinone Methide (Reactive Electrophile) CYP->QM Oxidation GSH Glutathione (GSH) Conjugation QM->GSH Detoxification Pathway Adduct Protein Adduction (Hepatotoxicity) QM->Adduct GSH Depletion (Toxic Pathway) Safe Mercapturic Acid (Excretion) GSH->Safe

Figure 1: The metabolic activation pathway of dimethylphenols. Toxicity occurs when the detoxification capacity (GSH) is overwhelmed by the reactive Quinone Methide intermediate.

The "Shield": Engineering Controls & PPE

The most common error in handling dimethylphenols is the reliance on standard nitrile gloves. Nitrile provides insufficient protection against phenolic compounds, often allowing breakthrough in <1 minute.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired SpecificationRationale (Causality)
Hand Protection (Primary) Laminate (Silver Shield/4H) or Butyl Rubber Phenols permeate nitrile and latex rapidly. Laminates provide >4h breakthrough time.
Hand Protection (Dexterity) Double-gloving: Nitrile (outer) over Laminate (inner)Laminates are slippery; nitrile outer layer provides grip and sacrificial splash protection.
Eye/Face Chemical Goggles + Face Shield Crystalline dust is corrosive to corneas. Safety glasses are insufficient for solids that sublime or dust.
Respiratory P3/N100 Particulate Filter (Solids) or OV/P100 (Hot process)Inhalation of dust causes rapid systemic absorption and lung edema.
Engineering Controls
  • Solid Handling: Must be performed in a Class I Biological Safety Cabinet or a Chemical Fume Hood with face velocity >0.5 m/s.

  • Static Control: Dry phenolic crystals are prone to static buildup. Use antistatic weighing boats and ground all metal spatulas to prevent dust dispersion.

Operational Protocol: The "Closed-Loop" Workflow

To ensure integrity, we treat the handling of 2,5-dimethylphenol as a "Critical Control Point."

Step 1: Preparation & Weighing
  • Decontamination Station Prep: Before opening the bottle, prepare a "Decon Tray" containing PEG 300 (Polyethylene Glycol) or PEG 400. Water alone is ineffective for initial skin decontamination due to the lipophilic nature of xylenols.

  • Barrier Setup: Line the fume hood surface with plastic-backed absorbent pads.

  • Transfer: Weigh solids using a disposable antistatic funnel. Do not use weighing paper (risk of spillage).

Step 2: Reaction Initiation (Gemfibrozil Synthesis Context)

When reacting 2,5-dimethylphenol with bromo-esters (e.g., in acetone/K2CO3):

  • Addition Order: Add the solid phenol last or as a solution to avoid dust clouds over the hot reactor.

  • Temperature Control: Maintain reaction temp <80°C to minimize vapor pressure of the free phenol before it is consumed.

Step 3: Waste & Quenching[1]
  • Quench: Unreacted phenol must be quenched. Treat waste streams with dilute NaOH to convert volatile phenols into non-volatile sodium phenoxides (water-soluble salts) before disposal.

  • Disposal: Label all waste clearly as "TOXIC: PHENOLIC." Do not mix with strong oxidizers (nitric acid) due to explosion risk.

Visualizing the Safe Workflow:

HandlingProtocol Start Start: Solid 2,5-DMP PPE_Check Gate 1: PPE Verification (Laminate Gloves + PEG 300 Ready) Start->PPE_Check PPE_Check->Start Fail: Stop Work Weighing Weighing (Fume Hood) Use Antistatic Boat PPE_Check->Weighing Pass Reaction Reaction / Synthesis (Convert to Ether) Weighing->Reaction Quench Gate 2: Quench Unreacted Phenol (Add NaOH -> Phenoxide) Reaction->Quench Waste Disposal (Alkaline Waste Stream) Quench->Waste pH > 11

Figure 2: Operational workflow emphasizing the "Safety Gates" (PPE verification and Chemical Quenching) required to prevent exposure and environmental release.

Emergency Response: The PEG Protocol

Standard water flushing is insufficient for dimethylphenol burns because the compound is relatively insoluble in water and highly lipophilic. It will remain in the skin layers despite water rinsing.

The Golden Rule: "PEG - Wipe - Wash"

  • Immediate Action: If skin contact occurs, do NOT rush immediately to the shower if the area is small.

  • Solubilization: Immediately spray or wipe the area with PEG 300 or PEG 400 (Polyethylene Glycol).[1][2] This solvent solubilizes the phenol and draws it out of the skin.

    • Note: If PEG is unavailable, use Glycerol or Isopropyl Myristate. Water is a distant third choice.

  • Flushing: After scrubbing with PEG for 15-30 seconds, then flush with copious water for 15 minutes.

  • Medical: Transport to ER. Alert medical staff that this is a Phenolic Burn (requires monitoring for systemic toxicity/kidney failure, not just thermal burn treatment).

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7267: 2,5-Dimethylphenol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • Ansell Chemical Protection. Permeation & Degradation Database (Glove Selection). (General reference for Butyl/Laminate vs. Nitrile data).

Sources

Methodological & Application

A Robust, Validated HPLC-UV and LC-MS/MS Method for the Quantification of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated analytical framework for the quantitative determination of 2-(3,4-Dimethylphenoxy)propanamide, a novel compound with potential pharmaceutical applications. Recognizing the critical need for accurate and reliable quantification in drug development, we provide two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control of bulk drug substances and formulated products, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

This compound is an amide derivative of propanoic acid. Its chemical structure suggests that it is a moderately polar, small molecule, making it an ideal candidate for analysis by reversed-phase liquid chromatography. The presence of a chromophore (the dimethylphenoxy group) allows for sensitive ultraviolet (UV) detection, while the propanamide structure can be readily ionized for mass spectrometry, enabling highly selective and sensitive quantification.

Recommended Analytical Approaches

HPLC-UV for Assay and Impurity Profiling

For the analysis of bulk drug substance and pharmaceutical formulations where the analyte concentration is relatively high, HPLC with UV detection is the method of choice due to its simplicity, robustness, and cost-effectiveness. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.[6]

LC-MS/MS for Bioanalysis

For quantifying this compound in biological matrices such as plasma or serum, where concentrations are expected to be low and the matrix is complex, LC-MS/MS is the gold standard.[7] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of endogenous interferences.[7][8] Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules.

Experimental Workflow and Design

The overall analytical workflow is designed to ensure consistency and minimize error from sample receipt to final data analysis.

Analytical_Workflow cluster_Prep Preparation Phase cluster_Analysis Analytical Phase cluster_Data Data Processing Sample Sample Receipt & Logging SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test StdPrep->SST Sequence LC Analysis Sequence Run SamplePrep->Sequence SST->Sequence Integration Peak Integration Sequence->Integration Quant Quantification & Reporting Integration->Quant Protein_Precipitation_Workflow Plasma 100 µL Plasma Sample AddIS Add Internal Standard Plasma->AddIS AddACN Add 300 µL Ice-Cold Acetonitrile AddIS->AddACN Vortex Vortex for 1 min AddACN->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein precipitation workflow for plasma sample preparation.

Chromatographic and Spectrometric Conditions
ParameterHPLC-UV MethodLC-MS/MS Method
Column C18, 250 x 4.6 mm, 5 µmUPLC C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60:40 (A:B)Gradient: 5% B to 95% B in 3 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL5 µL
Detection UV at 275 nmESI (+) MRM
Ionization Mode N/AElectrospray Ionization (ESI), Positive
MRM Transition N/Ae.g., Precursor Ion (Q1): m/z 180.1 -> Product Ion (Q3): m/z 107.1
Source Temp. N/A150 °C
Desolvation Temp. N/A400 °C

Note: The exact m/z values for MRM transitions must be determined experimentally by infusing a standard solution of the analyte.

Method Validation Protocol

All analytical methods intended for regulatory submission must be validated to demonstrate their suitability for the intended purpose. [4][9]The validation should be conducted according to ICH Q2(R1) guidelines. [1][2][3][10]

Validation Parameter Acceptance Criteria Rationale
Specificity No interference at the retention time of the analyte from blank, placebo, or known impurities. Peak purity index > 0.995. Ensures the method accurately measures only the intended analyte without interference. [5][11]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range. Demonstrates a direct proportional relationship between concentration and instrument response.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity. Defines the operational limits of the method.
Accuracy Mean recovery of 80-120% for bioanalysis, 98-102% for drug substance assay. Measures the closeness of the test results to the true value. [11]
Precision (RSD%) Repeatability: ≤ 2.0% (Assay), ≤ 15% (Bioanalysis) Intermediate: ≤ 3.0% (Assay), ≤ 20% (Bioanalysis) Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD ≤ 20%. The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [12]

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). | Indicates the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [1]|

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive and robust framework for the quantitative analysis of this compound. The protocols are grounded in established chromatographic principles and adhere to international regulatory guidelines for method validation. By explaining the causality behind experimental choices and providing detailed, step-by-step instructions, this guide serves as a valuable resource for scientists in the pharmaceutical industry, ensuring the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Jordi Labs - ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

  • ECA Academy - ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Quality Guidelines. International Council for Harmonisation.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Method Validation Guidelines. U.S. Food and Drug Administration.

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency.

  • DEA Office of Forensic Sciences Validated Quantitative Methods. Drug Enforcement Administration.

  • Vortex-assisted supramolecular solvent microextraction for the analysis of endocrine disrupting compounds in liquid foods and their packaging materials. ScienceDirect.

  • ANALYTICAL METHOD SUMMARIES. Eurofins.

  • III Analytical Methods. Japan International Cooperation Agency.

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Hong Kong University of Science and Technology.

  • Sample Preparation Process - Step by step. Retsch.

  • Quantitative Analysis of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS. BenchChem.

  • Sample Preparation: A Comprehensive Guide. Organomation.

  • Sample preparation: Impacts and best practices. Phenomenex.

  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. BenchChem.

  • Propanamide - Wikipedia.

  • Simultaneous quantification of polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pharmaceuticals and personal care products (PPCPs) in wastewater by gas chromatography-mass spectrometry. ScienceDirect.

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent.

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.

  • LC-MS Grade Solvents and Reagents. Sigma-Aldrich.

  • Solvents and Caveats for LC-MS. Waters Corporation.

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Royal Society of Chemistry.

  • Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and ultra performance liquid chromatography–positive electrospray tandem mass spectrometry. ScienceDirect.

  • Uncovering Deficiencies in Mass Balance Using HPLC with Chemiluminescence Nitrogen-Specific Detection. Chromatography Online.

  • Reversed Phase HPLC Method Development. Phenomenex.

Sources

High-Sensitivity Quantitation and Structural Elucidation of Propanamide Derivatives via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

From Derivatization to Validation: A Comprehensive Application Note

Abstract & Scope

Propanamide and its derivatives (e.g., 2-chloropropanamide, N-alkyl propanamides) represent a critical class of intermediates in pharmaceutical synthesis and potential genotoxic impurities in drug substances. Their analysis is complicated by high polarity, thermal instability, and active hydrogen bonding, which lead to severe peak tailing and carryover in native Gas Chromatography (GC).

This application note details a robust GC-MS protocol utilizing Silylation Derivatization (BSTFA/TMCS) to convert polar amides into volatile, thermally stable Trimethylsilyl (TMS) derivatives. This method ensures excellent peak symmetry, low limits of detection (LOD), and high reproducibility suitable for GMP environments.

Theoretical Background & Strategy

The Polarity Challenge

Native propanamide derivatives contain primary (


) or secondary (

) amide groups. These moieties act as both hydrogen bond donors and acceptors, causing:
  • Adsorption: Irreversible binding to active silanol sites in the GC liner and column.

  • Ghost Peaks: Carryover from previous injections.

  • Thermal Degradation: Deamidation or dehydration in the hot injector port.

The Silylation Solution

To overcome these issues, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent replaces the active N-protic hydrogen with a non-polar Trimethylsilyl (TMS) group.

Reaction Mechanism:



This transformation lowers the boiling point relative to molecular weight (by breaking H-bonds) and improves thermal stability.

Workflow Visualization

G Sample Sample Preparation (Drug Substance/Water) Extract Solvent Extraction (Acetonitrile/EtOAc) Sample->Extract Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Extract->Deriv Dry Extract GC GC Separation (DB-5ms UI Column) Deriv->GC Inject 1µL MS MS Detection (EI Source, SIM Mode) GC->MS Data Quantitation & Validation MS->Data

Figure 1: End-to-end analytical workflow for propanamide derivative analysis.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Propanamide (>99% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Note: Open ampoules must be stored in a desiccator; moisture kills the reagent.

  • Solvents: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.

  • Internal Standard (ISTD): Propanamide-d5 or Acrylamide-d3 (if available) to correct for derivatization efficiency.

Sample Preparation Procedure

Step 1: Extraction (Solid Samples)

  • Weigh 50 mg of sample into a 10 mL centrifuge tube.

  • Add 5 mL of Anhydrous Acetonitrile.

  • Vortex for 2 minutes; Sonicate for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 500 µL of the supernatant to a 2 mL GC autosampler vial.

Step 2: Drying (Critical)

  • Evaporate the solvent to near-dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • Why? Traces of water or protic solvents (MeOH, EtOH) will react with BSTFA, quenching the derivatization.

Step 3: Derivatization

  • Add 100 µL of Anhydrous Acetonitrile to the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

    • Causality: Amides are less reactive than alcohols. Heat is required to drive the reaction to completion and ensure mono-substituted products.

  • Cool to room temperature and inject directly.

Instrumental Method (GC-MS)[1][2][3][4][5][6][7]

Gas Chromatography Parameters

The use of a "Ultra Inert" (UI) or "MS-grade" column is non-negotiable to prevent tailing of any underivatized material.

ParameterSettingRationale
System Agilent 7890/8890 or Thermo Trace 1300Standard GC platform
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for silylated compounds.
Inlet Mode Splitless (or 1:10 Split for high conc.)Splitless maximizes sensitivity for trace impurities.
Inlet Temp 250°CSufficient to volatilize derivatives without thermal cracking.
Liner Ultra Inert Splitless Liner with Glass WoolGlass wool traps non-volatiles; deactivation prevents adsorption.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (hold 1 min)

15°C/min

280°C (hold 3 min)
Slow initial ramp separates solvent from volatile amide peaks.
Mass Spectrometry Parameters

Operate in Scan mode first to confirm the derivative spectra, then switch to SIM (Selected Ion Monitoring) for quantitation.

ParameterSetting
Source Electron Impact (EI), 70 eV
Source Temp 230°C
Transfer Line 280°C
Solvent Delay 3.5 minutes (Adjust based on solvent peak)
Acquisition SIM Mode (See Table below)
Target Ions (SIM Setup)

Note: Values below are theoretical for Mono-TMS-Propanamide (


). Always  run a high-concentration standard in Scan mode first to verify ions.
CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2
TMS-Propanamide 130 (

)
75 (Rearrangement)145 (

)
TMS-ISTD (d5) 135 (

)
79 150 (

)
  • m/z 130: Loss of methyl group (

    
    , mass 15) from the TMS group. Usually the base peak.[1][2]
    
  • m/z 73/75: Characteristic trimethylsilyl fragments.

Method Validation (ICH Q2(R1))

To ensure this protocol is "self-validating," perform the following checks:

Specificity & Blank Check

Inject a "Reagent Blank" (100 µL ACN + 50 µL BSTFA, heated).

  • Requirement: No peaks should elute at the retention time of TMS-Propanamide.

  • Common Artifacts: Look for siloxane bleed (m/z 207, 281) – if high, bake out the column.

Linearity

Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.

  • Acceptance:

    
    .
    
  • Visual Check: Plot Response Factor (

    
    ) vs. Concentration. The line must pass through zero.
    
Limit of Quantitation (LOQ)

Determine the concentration yielding a Signal-to-Noise (S/N) ratio of 10:1.

  • Expected LOQ: ~50 ppb (ng/mL) in SIM mode.

Derivatization Efficiency (Robustness)

Prepare two identical standards. Heat one at 60°C for 30 mins, the other at 75°C for 45 mins.

  • Acceptance: Area counts should match within ±5%. If the hotter/longer sample is significantly higher, the reaction was incomplete at 60°C.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type. Trim 10cm from column head.
Low Response Moisture in sample or reagent.Ensure sample is bone-dry before adding BSTFA. Use fresh reagent ampoule.
Split Peaks Incomplete derivatization (Mono- vs Di-TMS).Increase reaction time or temperature. Ensure excess BSTFA (at least 50:1 molar ratio).
Ghost Peaks Carryover from previous high-conc injection.Add a solvent wash (Ethyl Acetate) blank between samples.
Reagent Peak BSTFA eluting near analyte.Adjust initial oven hold time to separate solvent/reagent front from early eluters.

Derivatization Pathway Visualization

Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the substitution process.

Reaction Amide Propanamide (Polar, H-Bonding) Transition Transition State (60°C Catalyst) Amide->Transition BSTFA BSTFA (TMS Donor) BSTFA->Transition Product N-TMS-Propanamide (Volatile, Non-Polar) Transition->Product Primary Path Byprod TMS-Trifluoroacetamide (Volatile Byproduct) Transition->Byprod

Figure 2: Silylation reaction pathway converting polar amide to GC-amenable TMS derivative.

References

  • National Institute of Standards and Technology (NIST). (2023). Propanamide Mass Spectrum (Electron Ionization).[2][3] NIST Chemistry WebBook, SRD 69. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Application Note: Universal Framework for LC-MS/MS Bioanalysis of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Novel"

In drug development, a "novel" small molecule presents a unique paradox: it is the most important entity in the pipeline, yet it lacks a historical analytical footprint. Unlike generic bioequivalence studies where methods are established, novel chemical entities (NCEs) require de novo method development.

The primary challenge is not merely detection, but selectivity in a complex biological matrix (plasma, urine, tissue) and sensitivity sufficient to define pharmacokinetic (PK) profiles. This guide outlines a self-validating, first-principles approach to developing a robust LC-MS/MS assay for a novel small molecule.

Phase I: In-Silico & MS/MS Optimization (The Fingerprint)

Before touching a column, we must define the molecule's mass spectrometric "fingerprint."

Ionization Mechanism & Polarity

For small molecules (<1000 Da), Electrospray Ionization (ESI) is the gold standard. The mechanism primarily follows the Ion Evaporation Model (IEM) , where small, solvated ions are ejected from the surface of highly charged droplets [1].

  • Scientist’s Note (Causality): Do not blindly assume Positive Mode (

    
    ). While basic nitrogens favor positive ionization, acidic moieties (carboxylic acids, phenols) often yield better sensitivity in Negative Mode (
    
    
    
    ).
  • Protocol: Infuse a 1 µg/mL neat solution (in 50:50 MeOH:Water) at 10 µL/min directly into the source. Toggle polarity to compare signal-to-noise (S/N) ratios.

Source Parameter Optimization
  • Declustering Potential (DP): Controls the energy used to strip solvent shells. Too high = in-source fragmentation; too low = high background.

  • Collision Energy (CE): The critical parameter for Multiple Reaction Monitoring (MRM). You must identify the Precursor Ion (Q1) and fragment it into Product Ions (Q3) .

    • Selection Rule: Choose the most abundant product ion for Quantification and the second most abundant for Confirmation .

Workflow Diagram: MS/MS Tuning Logic

MS_Optimization Start Neat Standard (1 µg/mL) Q1_Scan Q1 Full Scan (Identify Precursor) Start->Q1_Scan Polarity_Check Polarity Switch (+/- Mode) Q1_Scan->Polarity_Check Product_Scan Product Ion Scan (Fragment Q1) Polarity_Check->Product_Scan Select Best Mode MRM_Opt Optimize CE & DP (Max Sensitivity) Product_Scan->MRM_Opt Final_Method Final MRM Transitions (Quant + Qual) MRM_Opt->Final_Method

Figure 1: Step-by-step logic for defining the mass spectrometric transitions. Note the decision point at Polarity Check.

Phase II: Chromatographic Separation

The goal of chromatography in LC-MS/MS is not just separation, but temporal isolation from matrix effects .

Column Selection
  • Standard Start: C18 (e.g., 2.1 x 50 mm, 1.7 µm). This covers 80% of small molecules.

  • For Polar Compounds: If retention is < 1.5 min (near the void volume), matrix suppression will be severe. Switch to HILIC or a Polar-Embedded C18 .

Mobile Phase Chemistry
  • Aqueous (A): Water + 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for pH control).

  • Organic (B): Acetonitrile (ACN) or Methanol (MeOH).

    • Scientist's Note: ACN usually provides sharper peaks due to lower viscosity, but MeOH can offer different selectivity for protic compounds.

Phase III: Sample Preparation (The Clean-Up)

This is the most critical step for assay robustness. You must remove phospholipids and proteins that cause Ion Suppression [2].

Matrix Effect Mechanisms

Matrix components (salts, lipids) co-eluting with the analyte compete for charge in the ESI droplet, reducing the analyte's signal.[1] This is "Ion Suppression."[1][2][3]

Extraction Strategies
  • Protein Precipitation (PPT): Cheap, fast.

    • Protocol: Add 3 volumes of ACN to 1 volume of plasma. Vortex 1 min. Centrifuge 10 min at 10,000 x g.

    • Risk:[3] Leaves phospholipids; high risk of matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Cleanest extracts.

    • Protocol: Add organic solvent (MTBE or Ethyl Acetate) to plasma. Vortex, freeze aqueous layer, pour off organic.

    • Requirement: Analyte must be lipophilic (LogP > 1).

  • Solid Phase Extraction (SPE): Most selective.

    • Protocol: Load plasma -> Wash (remove interferences) -> Elute (collect analyte).

Workflow Diagram: Sample Prep Decision Tree

Sample_Prep Start Analyze Analyte Properties (LogP, pKa) Is_Polar Is LogP < 0? (Polar) Start->Is_Polar PPT Protein Precipitation (PPT) (High Matrix Risk) Is_Polar->PPT Yes (High Solubility) Is_Acidic Is it Acidic/Basic? Is_Polar->Is_Acidic No (Lipophilic) SPE Solid Phase Extraction (SPE) (Max Selectivity) PPT->SPE If Matrix Effect > 20% LLE Liquid-Liquid Extraction (LLE) (Cleanest, High LogP) Is_Acidic->LLE Neutral/Weak Is_Acidic->SPE Strong Ionizable Groups

Figure 2: Decision logic for selecting the extraction methodology based on physicochemical properties (LogP) and matrix effect risks.

Phase IV: Method Validation (The Trust)

Once the method is developed, it must be validated according to FDA M10 Bioanalytical Method Validation Guidelines (2022) [3].

Key Validation Parameters

The following table summarizes the acceptance criteria required for a regulated study.

ParameterDefinitionAcceptance Criteria (FDA M10)
Selectivity Ability to differentiate analyte from matrix.Response in blank matrix < 20% of LLOQ.
Accuracy Closeness of test value to nominal value.Mean within ±15% (±20% at LLOQ).
Precision Closeness of repeated individual measures.CV within ±15% (±20% at LLOQ).
Matrix Effect Alteration of response by matrix.[1][2][3][4][5]Matrix Factor (MF) CV < 15% across 6 lots.
Recovery Efficiency of extraction.Consistent across concentration range (no specific % required, but must be precise).
The "Post-Column Infusion" Test (Self-Validation)

To visualize matrix effects:

  • Infuse the analyte continuously into the MS source (post-column).[4]

  • Inject a blank extracted plasma sample via the LC column.

  • Observation: If the baseline drops significantly at the retention time of your analyte, you have Ion Suppression . You must improve separation or sample prep [4].

References

  • Kebarle, P. & Verkerk, U.H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • FDA. (2022).[6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][8] Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

Sources

Application Note: Development of a Cell-Based Assay for 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the evaluation of 2-(3,4-Dimethylphenoxy)propanamide , a structural analog of the Class Ib antiarrhythmic and analgesic agent Mexiletine .

Given the compound's pharmacophore—a 3,4-dimethylphenoxy moiety linked to a propanamide group—it exhibits high structural homology to state-dependent Voltage-Gated Sodium Channel (Nav) blockers. Accordingly, this guide focuses on developing a Nav1.7/Nav1.8 Inhibition Assay , a critical workflow for validating non-opioid analgesic candidates.

Introduction & Mechanistic Rationale

This compound represents a chemical scaffold structurally related to Mexiletine and Lidocaine . These compounds function by binding to the local anesthetic receptor site within the pore of voltage-gated sodium channels (Nav), stabilizing the channel in its inactivated state .

The presence of the 3,4-dimethylphenoxy group suggests lipophilic interaction with the channel's transmembrane segments (specifically the S6 helix of Domain IV), while the propanamide linker serves as a neutral polar headgroup, potentially improving blood-brain barrier (BBB) penetration compared to charged amines.

Mechanistic Hypothesis

To validate this compound as a therapeutic candidate for neuropathic pain, the assay must quantify its ability to inhibit Nav1.7 (primary nociceptor amplifier) and Nav1.8 (sustained firing generator) in a state-dependent manner .

Key Assay Objectives:

  • Primary Screen: Quantify IC₅₀ using a membrane potential-sensitive dye (FRET/FLIPR).

  • Secondary Validation: Determine state-dependence (Resting vs. Inactivated block) using Whole-Cell Patch Clamp.

  • Selectivity: Assess cytotoxicity to rule out non-specific membrane disruption.

Experimental Workflow Visualization

The following diagram illustrates the critical path from compound preparation to electrophysiological validation.

AssayWorkflow Compound 2-(3,4-Dimethylphenoxy) propanamide (10 mM DMSO Stock) FLIPR Primary Screen: Membrane Potential Assay (FMP Dye + Veratridine) Compound->FLIPR Serial Dilution PatchClamp Secondary Screen: Automated Patch Clamp (QPatch/SyncroPatch) Compound->PatchClamp Perfusion CellLine HEK293-Nav1.7 (Stable Transfection) CellLine->FLIPR Seeding (384-well) CellLine->PatchClamp Suspension FLIPR->PatchClamp Hit Confirmation Analysis Data Output: IC50 (State-Dependent) Use-Dependence PatchClamp->Analysis Trace Fitting

Caption: Workflow for characterizing Nav channel inhibition, progressing from high-throughput fluorescence screening to high-fidelity electrophysiology.

Protocol A: High-Throughput Membrane Potential Assay (FLIPR)

This assay uses a bis-oxonol voltage-sensitive dye to measure changes in membrane potential. Since Nav channels open rapidly, we use Veratridine (a site 2 toxin) to prevent channel inactivation, creating a sustained depolarization window that can be measured by standard fluorescence plate readers.

Materials & Reagents[1][2]
  • Cell Line: HEK293 stably expressing human Nav1.7 (or Nav1.8).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Kit: FLIPR Membrane Potential Assay Kit (Blue or Red) [Molecular Devices].

  • Stimulus: Veratridine (Sigma-Aldrich), prepared as 50 µM stock.

  • Compound: this compound (dissolved in 100% DMSO).

Step-by-Step Procedure
  • Cell Plating:

    • Harvest HEK293-Nav1.7 cells using Accutase (avoid Trypsin to preserve channel integrity).

    • Resuspend in culture medium at

      
       cells/mL.
      
    • Dispense 20 µL/well into a 384-well Poly-D-Lysine coated black/clear plate (20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture medium.

    • Add 20 µL of 1X Membrane Potential Dye dissolved in Assay Buffer.

    • Incubate for 30–60 minutes at Room Temperature (protected from light).

  • Compound Addition (Pre-Incubation):

    • Prepare a 10-point serial dilution of this compound (Top conc: 30 µM, 1:3 dilution).

    • Add 10 µL of 3X compound solution to the cells.

    • Incubate for 10 minutes to allow equilibrium binding to the Resting State .

  • Stimulation & Read:

    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

    • Baseline Read: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL of 4X Veratridine (Final conc: 30–50 µM).

    • Kinetic Read: Record fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Normalize to Vehicle Control (DMSO) and Full Block Control (e.g., 1 µM Tetrodotoxin).

    • Fit data to a 4-parameter logistic equation to determine IC₅₀.

Protocol B: Automated Patch Clamp (Secondary Validation)

Fluorescence assays can yield false positives. Direct electrophysiology is required to confirm the mechanism of action, specifically State-Dependent Inhibition (preferential binding to the Inactivated State), which is the hallmark of effective analgesics like Mexiletine.

Experimental Setup
  • Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

  • Internal Solution (Intracellular): 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

Voltage Protocols

To distinguish between Resting State (Tonic) block and Inactivated State (Phasic) block, use a dual-pulse protocol.

  • Establish Whole-Cell Configuration:

    • Seal resistance > 1 GΩ; Series resistance < 10 MΩ (compensated > 80%).

    • Holding Potential (

      
      ): -120 mV (Channels in Resting State).
      
  • Protocol 1: Resting State Block (Tonic):

    • Hold at -120 mV.

    • Step to -10 mV for 20 ms (activates channels).

    • Measure Peak Current (

      
      ).
      
    • Perfuse This compound for 3 minutes.

    • Repeat step to -10 mV.

    • Calculate % Inhibition.

  • Protocol 2: Inactivated State Block:

    • Hold at -120 mV.

    • Pre-pulse to -40 mV for 8 seconds (induces Inactivation).

    • Brief recovery (20 ms) at -120 mV.

    • Test pulse to -10 mV.

    • Rationale: Compounds that bind the inactivated state will show significantly higher potency (lower IC₅₀) in this protocol compared to Protocol 1.

Data Presentation
ParameterDefinitionExpected Outcome for Analgesic Candidate
IC₅₀ (Resting) Potency at -120 mV holding> 100 µM (Low affinity)
IC₅₀ (Inactivated) Potency after -40 mV prepulse< 10 µM (High affinity)
Use-Dependence Block accumulation at 10 HzSignificant (> 50% block increase)
Offset Kinetics Time to unblock after washoutFast (< 10s) for safety; Slow for efficacy

References & Grounding

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information.

  • Clare, J. J., et al. (2000). Voltage-gated sodium channels as therapeutic targets. Drug Discovery Today. (Foundational text on Nav assays).

  • Sigma-Aldrich Product Catalog. AldrichCPR Collection: this compound.

  • Zhang, X., et al. (2015). High-throughput screening of Nav1.7 modulators using a FLIPR membrane potential assay. Journal of Biomolecular Screening.

Safety & Handling Note
  • Hazard Identification: this compound is an investigational compound. Treat as H302 (Harmful if swallowed) and H315 (Causes skin irritation) until fully characterized.

  • Solubility: Prepare 10 mM stocks in DMSO. Aqueous solubility is likely low (< 100 µM); ensure < 0.1% DMSO final concentration in cell assays to prevent vehicle artifacts.

Application Notes and Protocols for Testing Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enzyme Inhibition in Scientific Discovery

Enzymes are the biological catalysts that drive the vast majority of chemical reactions essential for life. Their precise regulation is fundamental to cellular homeostasis. Consequently, the study of enzyme inhibition—the process by which a molecule, known as an inhibitor, binds to an enzyme and decreases its activity—is a cornerstone of biochemistry, pharmacology, and drug discovery. Understanding how to accurately measure and characterize enzyme inhibition is paramount for developing new therapeutics, elucidating metabolic pathways, and advancing our knowledge of biological systems.

This guide provides a comprehensive overview of the principles and practices for conducting robust and reproducible enzyme inhibition assays. It is designed to equip researchers with the foundational knowledge and practical protocols to confidently design, execute, and interpret these critical experiments.

I. Foundational Principles of Enzyme Kinetics and Inhibition

A thorough understanding of enzyme kinetics is a prerequisite for any meaningful inhibition study. The Michaelis-Menten model provides a fundamental description of the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km)[1].

Key Kinetic Parameters:
  • Vmax (Maximum Velocity): The highest rate of reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration[1].

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for its substrate, although it is a composite of several rate constants[2].

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate[2].

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates[2].

Mechanisms of Enzyme Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action. A clear understanding of these mechanisms is crucial for interpreting experimental data and for designing effective inhibitors. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Competitive inhibitors increase the apparent Km but do not affect Vmax[1][3].

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing substrate binding. Non-competitive inhibitors decrease Vmax but do not affect Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km[1].

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Mixed inhibitors affect both Vmax and Km[1].

II. Experimental Design: A Step-by-Step Guide to a Robust Inhibition Assay

A well-designed enzyme inhibition assay is a self-validating system. This means incorporating the necessary controls and conditions to ensure the results are reliable and reproducible.

Diagram of the General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) P2 Serial Dilution of Inhibitor P1->P2 A1 Enzyme + Inhibitor Pre-incubation P2->A1 A2 Initiate Reaction (Add Substrate) A1->A2 D1 Calculate Initial Velocities A3 Monitor Reaction Progress (e.g., Spectrophotometry) A2->A3 A3->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D4 Kinetic Analysis (Determine Ki and Mechanism) D1->D4 D3 Determine IC50 D2->D3

Caption: General workflow for an enzyme inhibition assay.

Protocol 1: General Biochemical Enzyme Inhibition Assay

This protocol provides a template for determining the in vitro inhibitory activity of a compound against a purified enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)[4]

  • Cofactors (if required, e.g., ATP, NADH)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

  • Calibrated pipettes and tips

  • Nuclease-free water

2. Step-by-Step Procedure: [5]

  • Reagent Preparation:

    • Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer to create concentrated stock solutions.

    • Perform serial dilutions of the inhibitor stock to generate a range of concentrations for testing. A 10-point, 3-fold dilution series is a common starting point.

  • Assay Plate Setup:

    • No Enzyme Control: Buffer only.

    • No Inhibitor Control (100% Activity): Enzyme and substrate in buffer.

    • Test Wells: Enzyme, substrate, and varying concentrations of the inhibitor in buffer.

    • Positive Control Inhibitor: A known inhibitor of the enzyme, if available.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well (except the "No Enzyme" control).

    • Add the different concentrations of the inhibitor to the respective test wells.

    • Include a control well with no inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for a specific duration (e.g., 15-30 minutes) at the optimal temperature for the enzyme[5]. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Start the enzymatic reaction by adding the substrate to all wells simultaneously, if possible, using a multichannel pipette.

  • Reaction Monitoring:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the rate of the reaction over time by monitoring the change in a detectable signal (e.g., absorbance, fluorescence). The detection method will depend on the nature of the substrate and product.

III. Data Analysis and Interpretation: From Raw Data to Actionable Insights

Proper data analysis is as critical as the experimental execution. The goal is to determine the inhibitor's potency and its mechanism of action.

Determining IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%[6]. It is a common measure of an inhibitor's potency.

Procedure:

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the reaction progress curve.

  • Normalize the data by expressing the velocities as a percentage of the uninhibited control (100% activity).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which corresponds to the inflection point of the curve[6].

ParameterDescription
Top Plateau The response at zero inhibitor concentration (should be close to 100%).
Bottom Plateau The response at infinite inhibitor concentration (should be close to 0%).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus.
Hill Slope Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship.

Important Note: IC50 values are assay-dependent and can be influenced by factors such as substrate concentration[7][8]. Therefore, it is crucial to report the experimental conditions alongside the IC50 value.

Determining the Inhibition Constant (Ki) and Mechanism of Action

While IC50 is a useful measure of potency, the inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity for the enzyme[9]. Determining the Ki and the mechanism of inhibition requires a more detailed kinetic analysis.

Procedure:

  • Measure the initial reaction rates at various substrate concentrations in the absence of the inhibitor to determine the enzyme's Km and Vmax.

  • Repeat the measurements at several fixed concentrations of the inhibitor.

  • Analyze the data using graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S])[2], or by fitting the data directly to the appropriate inhibition models using non-linear regression software.

Diagram of Inhibition Mechanisms and their Lineweaver-Burk Plots

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C1 Inhibitor binds to free enzyme's active site C2 Increases apparent Km Vmax is unchanged C1->C2 N1 Inhibitor binds to allosteric site C3 Lineweaver-Burk: Lines intersect on y-axis C2->C3 N2 Decreases Vmax Km is unchanged N1->N2 U1 Inhibitor binds to enzyme-substrate complex N3 Lineweaver-Burk: Lines intersect on x-axis N2->N3 U2 Decreases both Vmax and Km U1->U2 U3 Lineweaver-Burk: Parallel lines U2->U3

Caption: Key characteristics of different inhibition mechanisms.

The relationship between IC50 and Ki for competitive inhibition can be described by the Cheng-Prusoff equation :[8]

Ki = IC50 / (1 + [S]/Km)

This equation highlights the dependence of IC50 on the substrate concentration.

IV. Troubleshooting Common Issues in Enzyme Inhibition Assays

Even with a well-designed protocol, unexpected results can occur. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low or No Enzyme Activity Degraded enzyme, substrate, or cofactors. Incorrect buffer pH or temperature[10][11].Verify the activity of the enzyme with a known substrate. Prepare fresh reagents. Optimize assay conditions (pH, temperature)[4].
High Background Signal Substrate instability. Autofluorescence/absorbance of the inhibitor.Run controls without the enzyme to measure the rate of non-enzymatic substrate degradation. Measure the signal of the inhibitor alone at the assay wavelength.
Inconsistent Inhibition Inhibitor insolubility at higher concentrations. Time-dependent inhibition. Complex inhibition mechanisms (e.g., allostery)[12].Check the solubility of the inhibitor in the assay buffer. Vary the pre-incubation time to test for time-dependence. Consider more complex kinetic models for data fitting.
IC50 Value is Too High or Too Low Inappropriate range of inhibitor concentrations. Substrate concentration is too high (for competitive inhibitors)[13].Widen the range of inhibitor concentrations tested. For competitive inhibitors, use a substrate concentration at or below the Km[13].
V. Conclusion: Ensuring Data Integrity and Advancing Research

A rigorous and well-controlled experimental protocol is the foundation of reliable enzyme inhibition data. By understanding the underlying principles of enzyme kinetics, carefully designing experiments, and applying appropriate data analysis methods, researchers can generate high-quality, reproducible results. This, in turn, will accelerate the discovery and development of new drugs and deepen our understanding of fundamental biological processes.

References
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Enzyme kinetics and inhibition. (n.d.). Fiveable. [Link]

  • Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (1983). Journal of Theoretical Biology, 105(4), 669–687. [Link]

  • Enzyme kinetics and inhibition. (2014). Slideshare. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2530. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Measuring IC50 and/or Ki. (2022). Reddit. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]

  • Why is the enzyme activity inhibition not consistent? (2016). ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Enzyme Inhibition. (2026). Biology LibreTexts. [Link]

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Application Notes and Protocols for the In Vitro Bioactivity Screening of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unveiling the Bioactivity of a Novel Chemical Entity

The compound 2-(3,4-Dimethylphenoxy)propanamide is a novel chemical entity with potential therapeutic applications. As with any new compound, the initial step in drug discovery is a broad-based in vitro screening to identify any significant biological activity.[1][2] This document outlines a strategic, multi-tiered approach for the preliminary bioactivity screening of this compound. Our tiered approach is designed to first establish a therapeutic window by assessing cytotoxicity, followed by screening for potential anti-inflammatory and neuroprotective activities. The selection of these specific assays is based on the structural motifs present in the molecule, which are found in other known bioactive compounds.

This guide provides not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and reliable initial assessment of the compound's potential.

Tier 1: Foundational Cytotoxicity and Cell Viability Assessment

Before investigating any specific therapeutic effects, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This will establish a safe dosage window for subsequent, more specific assays. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[1][3][4]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce tetrazolium dyes, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), to colored formazan products.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3][5]

Diagram 1: General Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound in DMSO Serial_Dilutions Perform Serial Dilutions in Cell Culture Medium Compound_Prep->Serial_Dilutions Add_Compound Add Compound Dilutions to Cells Serial_Dilutions->Add_Compound Cell_Seeding Seed Cells in 96-well Plates (e.g., HeLa, HepG2) Cell_Seeding->Add_Compound Incubate Incubate for 24, 48, or 72 hours Add_Compound->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Assay Incubate for 2-4 hours Add_Reagent->Incubate_Assay Solubilize Solubilize Formazan (MTT only) Incubate_Assay->Solubilize Read_Absorbance Read Absorbance (570 nm for MTT, 450 nm for XTT) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: A generalized workflow for determining the cytotoxicity of a test compound using MTT or XTT assays.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[1][4][5]

Materials:

  • This compound

  • HeLa or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
Cell Line HeLa (human cervical cancer), HepG2 (human liver cancer)
Seeding Density 5,000-10,000 cells/well
Compound Conc. 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
MTT Conc. 0.5 mg/mL
Wavelength 570 nm

Tier 2: Screening for Specific Bioactivities

Based on the IC₅₀ values obtained in Tier 1, non-toxic concentrations of this compound will be used in the following specialized assays.

A. Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. This assay will determine if the test compound can modulate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[6][7]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[7][8][9] The inhibitory effect of the compound on the production of these mediators is a measure of its anti-inflammatory potential.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->NFkB Potential Inhibition

Caption: A schematic of the pathway leading to glutamate-induced neuronal death and potential points of intervention.

Protocol 3: Neuroprotection Assay in HT22 Cells

Materials:

  • HT22 murine hippocampal neuronal cell line

  • This compound

  • Glutamate

  • DMEM with 10% FBS

  • MTT or XTT assay kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Glutamate Insult: Add glutamate to a final concentration of 5 mM to induce excitotoxicity. [10]4. Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT or XTT assay as described in Protocol 1.

Data Analysis: Calculate the percentage of neuroprotection: % Neuroprotection = [(Viability with Compound + Glutamate) - (Viability with Glutamate alone)] / [(Viability of Control) - (Viability with Glutamate alone)] * 100

ParameterDescription
Cell Line HT22
Seeding Density 1 x 10⁴ cells/well
Glutamate Conc. 5 mM
Incubation Time 24 hours
Readout Cell Viability (MTT/XTT)
C. Preliminary Hepatotoxicity Assessment

Drug-induced liver injury is a major concern in drug development. [11][12]A preliminary assessment of hepatotoxicity using a human liver cell line like HepG2 is a crucial step. [11][13][14] Principle: This assay expands on the initial cytotoxicity screen by using a liver-derived cell line and can be extended to include more specific markers of liver injury. [11][15] Protocol 4: Hepatotoxicity in HepG2 Cells

Materials:

  • HepG2 human hepatocellular carcinoma cell line

  • This compound

  • DMEM with 10% FBS

  • MTT or XTT assay kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24 and 48 hours.

  • Viability Assessment: Assess cell viability using the MTT or XTT assay as described in Protocol 1.

Data Analysis: Determine the IC₅₀ value specifically in HepG2 cells. A low IC₅₀ value in this cell line compared to other cell lines may indicate potential hepatotoxicity. For more in-depth analysis, high-content screening can be employed to assess multiple parameters of cellular toxicity, including mitochondrial membrane potential, oxidative stress, and nuclear size. [11][13][15]

Parameter Description
Cell Line HepG2
Seeding Density 1 x 10⁴ cells/well
Incubation Time 24 and 48 hours

| Readout | Cell Viability (MTT/XTT) |

Conclusion and Future Directions

This tiered in vitro screening approach provides a robust framework for the initial characterization of the bioactivity of this compound. The results from these assays will guide further investigation into its mechanism of action and potential therapeutic applications. Positive hits in any of the specific bioactivity assays will warrant more detailed mechanistic studies, such as Western blotting for key signaling proteins, gene expression analysis, and more complex co-culture models.

References

  • Al-Ghananeem, A. M., & Al-Dhaheri, A. H. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 16(1), 15-21. Available at: [Link]

  • Bio-Rad. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

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  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Available at: [Link]

  • Innoprot. Excitotoxicity in vitro assay. Available at: [Link]

  • Vignes, M., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. Journal of Neuroscience Research, 57(6), 927-934. Available at: [Link]

  • Lee, S. M., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11(1), 1-11. Available at: [Link]

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  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775. Available at: [Link]

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  • Iwasaki, A., & Medzhitov, R. (2015). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Pharmaceuticals, 16(9), 501. Available at: [Link]

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  • Gök, O., et al. (2010). Neuroprotective Agents: Is Effective on Toxicity in Glial Cells?. The Eurasian Journal of Medicine, 42(1), 1-5. Available at: [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. Available at: [Link]

  • Kim, H. J., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(18), 4084. Available at: [Link]

  • Somayaji, C. I., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 23(1), 1-1. Available at: [Link]

  • Li, Y., et al. (2015). Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. ResearchGate. Available at: [Link]

  • Ruga, R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants, 11(6), 787. Available at: [Link]

  • PubChem. (2S)-2-(3,4-dimethylphenoxy)propanamide. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Bioorganic & Medicinal Chemistry, 18(3), 1162-1171. Available at: [Link]

  • El-Hashash, M. A., et al. (2015). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(9), 4386. Available at: [Link]

  • Nikolova, S., et al. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(3), M1679. Available at: [Link]

  • Kumar, S., et al. (2019). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank, 2019(3), M1083. Available at: [Link]

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Application Notes and Protocols: Utilizing 2-(3,4-Dimethylphenoxy)propanamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 2-(3,4-Dimethylphenoxy)propanamide as a novel chemical probe. As the biological targets and mechanism of action of this compound are not extensively documented in publicly available literature, this guide is structured to lead a researcher through the necessary steps of target identification, validation, and subsequent application in cellular studies. We will detail the foundational principles of chemical probe validation, provide step-by-step protocols for key experiments including target engagement and identification, and offer insights into the interpretation of results. The overarching goal is to equip researchers with the necessary framework to rigorously evaluate this compound and similar novel compounds for their utility in interrogating biological systems.

Introduction to Chemical Probes and the Candidate Compound

The Candidate Probe: this compound

  • Structure:

    • Chemical Formula: C₁₁H₁₅NO₂

    • Molecular Weight: 193.24 g/mol

  • Rationale for Investigation: The phenoxypropanamide scaffold is present in various biologically active molecules. The dimethylphenoxy moiety suggests potential interactions with hydrophobic pockets in target proteins. The lack of extensive characterization presents an opportunity for discovering novel biological activities and targets.

This guide will outline the workflow for determining if this compound can be classified as a high-quality chemical probe.

Foundational Principles of Chemical Probe Validation

Before employing a novel compound in biological assays, a rigorous validation process is essential. This process establishes the compound's suitability as a precise tool for target modulation.

Key Validation Criteria:

  • Potency: A high-quality chemical probe should exhibit significant activity at low concentrations. Generally, an in vitro potency (IC₅₀ or Kᵢ) of less than 100 nM is desirable.[4][5]

  • Selectivity: The probe should demonstrate a high degree of selectivity for its intended target over other proteins, especially those within the same family. A selectivity of at least 30-fold against related family members is a common benchmark.[4][5]

  • Target Engagement in Cells: It is crucial to demonstrate that the probe interacts with its target within a cellular context at a reasonable concentration (typically <1 µM).[5][6]

  • Use of Controls: Experiments should include an inactive or less active structural analog as a negative control to ensure that the observed phenotype is a direct result of on-target activity.[1][3]

The following sections will provide protocols to systematically assess this compound against these criteria.

Experimental Workflows for Probe Characterization

The characterization of a novel chemical probe can be conceptualized as a multi-stage process, beginning with target identification and progressing to cellular applications.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Cellular Application TID Target Identification (e.g., Affinity Chromatography) Proteomics Mass Spectrometry-based Proteomics TID->Proteomics Identify binders CETSA Cellular Thermal Shift Assay (CETSA) Proteomics->CETSA Validate in-cell binding NanoBRET NanoBRET™ Target Engagement Phenotypic Phenotypic Assays NanoBRET->Phenotypic Confirm engagement & study phenotype Pathway Pathway Analysis Phenotypic->Pathway Elucidate MOA

Caption: Workflow for characterizing a novel chemical probe.

Target Identification: Affinity-Based Proteomics

To identify the cellular targets of this compound, an affinity-based chemical proteomics approach can be employed.[7] This involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate.

Protocol 1: Pull-Down Assay for Target Identification

This protocol describes the use of an immobilized version of this compound to capture its binding partners from a cell lysate.[8][9]

Materials:

  • This compound and a synthesized analog with a linker for immobilization (e.g., an alkyne handle for click chemistry).[10]

  • Affinity resin (e.g., NHS-activated Sepharose beads or azide-functionalized beads).

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass spectrometry facility for protein identification.

Procedure:

  • Probe Immobilization:

    • Synthesize a derivative of this compound with a suitable linker arm and a reactive group for conjugation to the affinity resin.

    • Covalently attach the synthesized probe to the affinity resin according to the manufacturer's instructions.

    • Thoroughly wash the beads to remove any non-covalently bound probe.

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate lysate with beads that have not been conjugated to the probe (mock beads).

    • Competition Control: In another parallel experiment, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free this compound before adding the immobilized probe beads. This will help to distinguish specific binders from non-specific ones.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer (e.g., 5 washes of 1 mL each) to remove non-specifically bound proteins.

    • Elute the bound proteins by adding elution buffer and heating at 95°C for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie Blue or silver stain).

    • Excise protein bands that are present in the probe pull-down but absent or significantly reduced in the control and competition lanes.

    • Submit the excised bands for identification by mass spectrometry (LC-MS/MS).

Data Interpretation:

Proteins that are specifically pulled down by the immobilized probe and whose binding is competed away by the free compound are considered high-confidence candidate targets.

In-Cell Target Engagement

Once candidate targets have been identified, it is essential to confirm that this compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13] CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the putative target protein.

  • This compound.

  • DMSO (vehicle control).

  • PBS and lysis buffer with protease inhibitors.

  • Equipment: Thermal cycler, centrifuge, Western blot apparatus.

  • Primary antibody specific to the putative target protein.

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

Data Interpretation:

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, indicating stabilization upon binding. This confirms target engagement in a cellular context.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat challenge (temperature gradient) A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Table 1: Hypothetical CETSA Data for Target Protein X

Temperature (°C)Soluble Protein X (Vehicle)Soluble Protein X (+ Probe)
45100%100%
5095%98%
5570%90%
6030%75%
655%40%
70<1%10%

This table illustrates the expected outcome of a successful CETSA experiment, where the probe-treated samples show a higher percentage of soluble target protein at elevated temperatures.

For a more quantitative and higher-throughput assessment of target engagement, NanoBRET™ Target Engagement Assays can be employed if the target protein can be expressed as a NanoLuc® fusion.[6][15]

Downstream Applications and Pathway Analysis

Once this compound has been validated as a potent and selective probe that engages its target in cells, it can be used to investigate the biological function of its target.

Potential Applications:

  • Phenotypic Screening: Use the probe in various cellular assays (e.g., proliferation, migration, apoptosis assays) to understand the phenotypic consequences of modulating the target's activity.

  • Pathway Analysis: After treating cells with the probe, use techniques like phosphoproteomics or transcriptomics to identify downstream signaling pathways affected by the target.

  • Synergy Studies: Investigate whether the probe can synergize with other known drugs to enhance their efficacy.

G Probe 2-(3,4-Dimethylphenoxy) propanamide Target Target Protein Probe->Target Inhibition/Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream1->Phenotype Downstream2->Phenotype

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Conclusion and Best Practices

The journey of characterizing a novel compound like this compound as a chemical probe is a meticulous process that requires a multi-faceted experimental approach. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust evidence base to support its use as a tool for biological discovery.

Key Takeaways:

  • Controls are Critical: The use of negative and competition controls is essential for distinguishing specific on-target effects from non-specific or off-target phenomena.[1][3]

  • Orthogonal Approaches Strengthen Claims: Whenever possible, use multiple, independent methods to confirm target engagement and phenotypic effects.[4]

  • Dose-Response is Key: Fully characterize the concentration-dependent effects of the probe in all assays.[3]

By adhering to these principles, the scientific community can ensure the generation of reliable and reproducible data, ultimately accelerating the pace of biological research and drug discovery.

References

  • Title: Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation Source: AACR Journals URL: [Link]

  • Title: Validating Chemical Probes Source: European Federation for Medicinal Chemistry and Chemical Biology (EFMC) URL: [Link]

  • Title: Target Identification Using Chemical Probes Source: PubMed URL: [Link]

  • Title: Best Practices for Chemical Probes Source: Alto Predict URL: [Link]

  • Title: The Discovery and Utility of Chemical Probes in Target Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]

  • Title: Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery Source: ResearchGate URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM URL: [Link]

  • Title: Optimized chemical proteomics assay for kinase inhibitor profiling. Source: Semantic Scholar URL: [Link]

  • Title: Probing your next target? Chemical Probes feature in Open Targets Source: Open Targets Platform URL: [Link]

  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]

  • Title: Best Practices for Design and Characterization of Covalent Chemical Probes Source: Royal Society of Chemistry URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: PMC URL: [Link]

  • Title: Pull-Down Assay Protocol Source: YouTube URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PMC - NIH URL: [Link]

  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: InCELL Compound-Target Engagement Assays for Drug Discovery Source: YouTube URL: [Link]

  • Title: Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: A chemical probe unravels the reactive proteome of health-associated catechols Source: PMC URL: [Link]

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protocol for assessing antimicrobial activity of novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Framework for Assessing the Antimicrobial Activity of Novel Compounds

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. A critical component of this endeavor is the rigorous and standardized assessment of the antimicrobial activity of new chemical entities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of novel compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key experimental choices, emphasizing the principles of self-validating protocols and data integrity. We present detailed, step-by-step methodologies for foundational assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and further characterization through Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies. This application note is designed to serve as a practical, field-proven guide, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Rationale for a Structured Assessment Cascade

The discovery of a potential new antimicrobial is merely the first step in a long and complex journey. To efficiently identify promising candidates and eliminate non-viable compounds early, a tiered or cascaded approach to antimicrobial activity assessment is essential. This strategy ensures that resources are focused on compounds with the most potential. Our proposed workflow, outlined below, begins with high-throughput screening to determine the potency of a compound and progresses to more detailed studies to characterize its bactericidal or bacteriostatic nature and its dynamics of bacterial killing.

This guide is built upon the foundational principle that robust and reproducible data are paramount. Therefore, every protocol described herein incorporates quality control measures and is based on internationally recognized standards. The "why" behind each step—from the choice of growth medium to the specific inoculum density—is explained to empower researchers to not only follow protocols but also to understand and troubleshoot them effectively.

The Antimicrobial Assessment Workflow

A logical, stepwise progression is key to efficiently evaluating novel compounds. The workflow presented here ensures that the most resource-intensive assays are reserved for compounds that have demonstrated promising activity in initial screens.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: High-level workflow for antimicrobial compound assessment.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The first critical parameter to determine for any novel compound is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is the "gold standard" for determining MIC values due to its efficiency, scalability, and the quantitative nature of its results.[1][3]

Scientific Rationale
  • Standardized Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic bacteria.[1][3] Its composition is well-defined and has a low protein content, which minimizes non-specific binding of the test compound. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can significantly influence the activity of certain classes of antimicrobials.

  • Standardized Inoculum: A final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL is crucial.[4] A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs or the overgrowth of resistant subpopulations. The inoculum is prepared from a culture in the logarithmic phase of growth to ensure the bacteria are metabolically active and susceptible to the antimicrobial.

  • Two-Fold Serial Dilutions: This method allows for the testing of a wide range of concentrations, which is essential for novel compounds with unknown potency.

graph TD { subgraph "Broth Microdilution Workflow" A[Prepare Compound Stock] --> B[Perform 2-Fold Serial Dilutions in 96-Well Plate]; C[Prepare Standardized Bacterial Inoculum (~1 x 10^6 CFU/mL)] --> D[Inoculate Plate Wells (Final: 5 x 10^5 CFU/mL)]; D --> E[Incubate at 37°C for 18-24h]; E --> F{Read Results}; F -- "Lowest concentration with no visible growth" --> G[Determine MIC]; end

}

Caption: Workflow for the broth microdilution MIC assay.
Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines.[1][3]

  • Preparation of Compound:

    • Dissolve the novel compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution. Note the final solvent concentration, as it should be kept constant across all wells and not exceed a level that affects bacterial growth (typically ≤1%).

    • Prepare a working solution of the compound in CAMHB at twice the highest desired final concentration.

  • Plate Setup:

    • Using a 96-well sterile microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC® 29213™).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved to their final desired values.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).

Secondary Characterization: Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, the next critical question is whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is determined by finding the Minimum Bactericidal Concentration (MBC).

Scientific Rationale

The MBC test is a direct extension of the MIC assay.[5] By subculturing the contents of the wells that showed no visible growth onto a nutrient agar that does not contain the test compound, we can determine if the bacteria were killed or merely inhibited. If the bacteria were only inhibited, they will regrow on the fresh agar. The MBC is generally defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[6]

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision workflow based on MIC and MBC results.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC well and all wells with higher concentrations (which should also be clear).

  • Subculturing:

    • Mix the contents of each clear well thoroughly with a pipette.

    • Spot-plate a 10-20 µL aliquot from each clear well, as well as the growth control well, onto a fresh Tryptic Soy Agar (TSA) or other suitable nutrient agar plate.

    • Allow the spots to dry completely before inverting the plate.

  • Incubation and Reading:

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6] For practical purposes, this is often the lowest concentration spot that shows no growth or only 1-2 colonies.

Data Presentation and Interpretation

Summarizing the MIC and MBC data in a table is crucial for clear interpretation.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Novel Compound XS. aureus ATCC® 29213™482Bactericidal
Novel Compound YE. coli ATCC® 25922™8>128>16Bacteriostatic
Vancomycin (Control)S. aureus ATCC® 29213™122Bactericidal
  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Advanced Profiling: Time-Kill Kinetic Assays

While MIC and MBC provide static endpoints, a time-kill assay reveals the dynamics of antimicrobial activity.[7] This assay provides valuable information on the rate of killing and whether the effect is concentration-dependent or time-dependent.[6][7]

Scientific Rationale

By exposing a standardized bacterial population to the compound at various concentrations (typically multiples of the MIC) and quantifying the viable bacteria at different time points (e.g., 0, 2, 4, 8, 24 hours), a picture of the killing kinetics emerges.[6][8] A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][9]

Protocol 3: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the culture to a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks.

    • Prepare solutions of the novel compound in CAMHB at desired final concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Exposure and Sampling:

    • Add the compound solutions to the respective flasks.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[6]

  • Quantification:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates (selecting plates with 30-300 colonies for accuracy).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

Trustworthiness: The Role of Quality Control

To ensure the validity and reproducibility of these assays, stringent quality control is non-negotiable.

  • Reference Strains: Always include a well-characterized reference strain, such as those from the American Type Culture Collection (ATCC), in each assay.[6] For example, Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™ are commonly used. The results for these strains should fall within established ranges.

  • Controls: Each assay must include a growth control (inoculum in medium, no compound) to ensure the viability of the bacteria, and a sterility control (medium only) to check for contamination.

  • Adherence to Standards: Methodologies should strictly follow the guidelines published by standards organizations like CLSI and EUCAST to ensure comparability of data across different laboratories and studies.[2][5][10]

Conclusion

The protocols and framework detailed in this application note provide a robust and scientifically grounded approach to the initial in vitro characterization of novel antimicrobial compounds. By moving from a broad screen of inhibitory activity (MIC) to a more detailed assessment of killing potential (MBC) and dynamics (time-kill), researchers can build a comprehensive data package. This structured approach, underpinned by an understanding of the scientific rationale and a commitment to rigorous quality control, is essential for identifying and advancing the most promising candidates in the fight against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 36th ed. CLSI, 2026. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.1, 2023. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Leber, A. L. (Ed.). (2016). Clinical Microbiology Procedures Handbook (4th ed.). ASM Press. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

Application Note & Protocol: Formulation Strategies for In Vivo Preclinical Evaluation of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful in vivo evaluation of new chemical entities (NCEs) is fundamentally dependent on the development of an appropriate drug delivery system. This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 2-(3,4-Dimethylphenoxy)propanamide, a compound whose physicochemical properties suggest poor aqueous solubility. We will explore a systematic, multi-pronged approach, moving from initial physicochemical characterization to the development and validation of several viable formulation strategies, including co-solvent systems, lipid-based solutions, and aqueous suspensions. The protocols provided herein are designed to be self-validating, emphasizing scientific rationale and the importance of vehicle selection to ensure data integrity in pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction: The Formulation Challenge

In the pipeline of drug discovery, a significant majority of promising NCEs, often as high as 90%, exhibit poor water solubility.[1][2] This characteristic presents a formidable barrier to preclinical development, as inadequate solubility can lead to low or highly variable oral bioavailability, potentially masking the true efficacy or toxicity of a compound.[2][3] The compound this compound is a prime candidate for such challenges. A robust formulation strategy is therefore not merely a preparatory step but a critical component of the experimental design, essential for maximizing exposure and generating reliable, reproducible in vivo data.[1][4]

This guide provides the foundational knowledge and practical protocols to navigate the formulation development of this NCE, ensuring that the selected vehicle effectively delivers the compound to the target site of absorption without introducing confounding variables.[5][6]

Part 1: Pre-formulation Assessment & Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount.[5] This initial characterization dictates the entire formulation strategy.

Physicochemical Profile

The predicted properties of this compound strongly indicate that it is a lipophilic molecule, a common trait for compounds with poor aqueous solubility.[7][8]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem[7]
Molecular Weight 193.24 g/mol PubChem[7]
XLogP3-AA (LogP) 2.0PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
Physical Form SolidSigma-Aldrich

The XLogP value of 2.0 is a key indicator of hydrophobicity, suggesting that simple aqueous vehicles like saline will be insufficient for achieving necessary concentrations for in vivo studies.

High-Level Formulation Strategy Workflow

The initial characterization feeds into a decision-making workflow to select the most appropriate formulation path. The goal is to start with the simplest approach and only increase complexity as required by the API's properties and the study's dosing requirements.[9]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Characterize API (Solubility, LogP, pKa) sol_screen Solubility Screen: - Co-solvents - Surfactants - Lipids start->sol_screen decision1 Target Dose Achieved in a Simple System? sol_screen->decision1 suspension Develop Aqueous Suspension decision1->suspension No solution Develop Solution-Based Formulation decision1->solution Yes validate Validate Formulation: - Stability - Homogeneity - Dose Verification suspension->validate solution->validate

Caption: High-level workflow for formulation strategy selection.

Protocol 1: Preliminary Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically relevant vehicles. This data is crucial for selecting the primary formulation strategy.

Materials:

  • This compound

  • Glass vials (e.g., 4 mL) with screw caps

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • HPLC or UPLC system for concentration analysis

  • Vehicle panel:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Corn Oil

    • 5% (w/v) Carboxymethyl cellulose (CMC) in water

    • 5% Tween 80 in water

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each vehicle in a labeled glass vial. The goal is to have undissolved solid remaining to ensure saturation.

  • Equilibration: Tightly cap the vials. Place them on an orbital shaker or rotator at ambient temperature for 24-48 hours to reach equilibrium. Visual inspection should confirm that excess solid remains.

  • Sample Collection: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Dilution & Analysis: Carefully collect an aliquot of the supernatant. Perform a serial dilution with an appropriate solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of a pre-developed analytical method.

  • Quantification: Analyze the diluted samples by HPLC/UPLC to determine the concentration, which represents the saturation solubility in that vehicle.

  • Data Interpretation: Tabulate the results. High solubility (>10 mg/mL) in vehicles like PEG 400 or PG suggests a co-solvent strategy is viable. High solubility in corn oil points towards a lipid-based approach. If solubility is poor across all solvents, a suspension will likely be necessary.[9]

Part 2: Formulation Strategies & Protocols

Based on the pre-formulation data, one or more of the following strategies can be pursued. It is often advisable to develop both a solution and a suspension to understand how the formulation type impacts in vivo exposure.[4]

Strategy A: Co-solvent and Surfactant Systems

Rationale: This is often the primary and most straightforward approach for preclinical studies.[9] Co-solvents like PEG 400 and PG increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle. Surfactants such as Tween 80 can further enhance solubility and aid in preventing precipitation upon dilution in the gastrointestinal tract.[10][11]

Protocol 2: Preparation of a PEG 400/Tween 80/Saline Solution

Objective: To prepare a 10 mg/mL solution of this compound in a commonly used, well-tolerated vehicle.

Materials:

  • This compound (100 mg)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • 0.9% Saline solution

  • Glass beaker or vial, magnetic stirrer, and stir bar

  • Volumetric flask (10 mL)

Procedure:

  • Weigh API: Accurately weigh 100 mg of this compound and place it into the glass beaker.

  • Add Co-solvent: Add 4 mL of PEG 400 to the beaker.

  • Add Surfactant: Add 1 mL of Tween 80.

  • Initial Solubilization: Place the beaker on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (30-40°C) can be applied to expedite dissolution, but the solution must be cooled to room temperature before proceeding.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with small volumes of 0.9% saline and add the rinsings to the flask.

  • QS to Volume: Carefully add 0.9% saline to the flask to bring the total volume to the 10 mL mark (quantum sufficit).

  • Final Mixing: Cap the flask and invert it multiple times to ensure a homogenous solution. The final vehicle composition will be 40% PEG 400 / 10% Tween 80 / 50% Saline.

  • Validation: Before in vivo use, visually inspect the solution for clarity and lack of precipitation. It is best practice to confirm the final concentration via an appropriate analytical method.

Strategy B: Lipid-Based Formulations

Rationale: For highly lipophilic compounds, dissolving the drug in a lipid vehicle like corn or sesame oil can improve oral absorption by leveraging the body's natural lipid absorption pathways.[10][12] This approach can sometimes be superior for compounds that might precipitate from co-solvent systems upon encountering aqueous GI fluids.[13][14]

Protocol 3: Preparation of a Simple Oil-Based Solution

Objective: To prepare a 10 mg/mL solution of the compound in corn oil.

Materials:

  • This compound (100 mg)

  • Corn oil (pharmaceutical grade)

  • Glass vial, magnetic stirrer, and stir bar

Procedure:

  • Weigh API: Accurately weigh 100 mg of this compound and place it into a glass vial.

  • Add Vehicle: Add approximately 9 mL of corn oil to the vial.

  • Solubilization: Stir the mixture using a magnetic stirrer. Gentle warming (40-50°C) may be necessary to achieve full dissolution. Ensure the solution is clear and free of visible particles.

  • Final Weight Adjustment: After cooling to room temperature, add corn oil to reach a final volume of 10 mL (or adjust by weight, assuming a corn oil density of ~0.92 g/mL).

  • Homogenization: Stir thoroughly to ensure homogeneity.

Strategy C: Aqueous Suspensions

Rationale: When the required dose cannot be achieved in a solution, a suspension is the default formulation.[5] The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle. The use of a suspending agent, like carboxymethyl cellulose (CMC), increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring more consistent dosing.[15]

Protocol 4: Preparation of a Micronized Aqueous Suspension

Objective: To prepare a 20 mg/mL suspension of the compound in 0.5% w/v CMC.

Materials:

  • This compound (200 mg), preferably micronized to reduce particle size.

  • Sodium Carboxymethyl cellulose (CMC, low viscosity grade)

  • Deionized water

  • Mortar and pestle

  • Graduated cylinder and beaker

Procedure:

  • Prepare Vehicle: Prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC to 10 mL of deionized water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take several hours or can be done overnight).

  • Weigh API: Accurately weigh 200 mg of micronized this compound.

  • Wetting the Powder: Place the API powder in a mortar. Add a small amount (~0.5 mL) of the 0.5% CMC vehicle to the powder.

  • Levigation: Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up any agglomerates.

  • Dilution: Gradually add the remaining 0.5% CMC vehicle in small portions, mixing thoroughly after each addition, until the full 10 mL volume is reached.

  • Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to ensure dose uniformity.

Part 3: Protocol Validation and Best Practices

Developing a formulation is only half the battle; ensuring its suitability for an in vivo study is equally critical.

Formulation Validation Workflow

Once a prototype formulation is prepared, it must be validated for its intended use.

G cluster_checks Quality Control Checks start Prototype Formulation visual Visual Inspection (Clarity, Precipitation, Homogeneity) start->visual chemical Chemical Analysis (Concentration, Purity) start->chemical physical Physical Characterization (pH, Viscosity for Suspensions) start->physical decision Meets Study Specifications? visual->decision chemical->decision physical->decision pass Proceed to In Vivo Study (with vehicle control) decision->pass Yes fail Reformulate or Re-evaluate Strategy decision->fail No

Caption: Essential validation workflow for a preclinical formulation.

Key In Vivo Considerations
  • Vehicle Toxicity: The chosen vehicle must be well-tolerated by the animal species at the intended volume and route of administration.[6][16] It is mandatory to include a "vehicle-only" control group in the study to differentiate any effects of the vehicle from the effects of the API.[15][17]

  • Route of Administration: The formulation must be suitable for the intended route. For example, oil-based vehicles are generally unsuitable for intravenous (IV) injection.[12] Suspensions require careful handling to ensure homogeneity when administered by oral gavage.

  • Stability: Formulations should ideally be prepared fresh daily. If storage is required, short-term stability (e.g., 24-48 hours at room temperature and/or 4°C) must be confirmed to ensure the API does not degrade or precipitate.[1]

  • Dosing Volume: The administered volume must not exceed established limits for the species and route to avoid adverse events.

SpeciesRouteMaximum Dosing Volume (mL/kg)
Mouse Oral (gavage)10
Intraperitoneal (IP)10
Intravenous (IV)5
Rat Oral (gavage)10
Intraperitoneal (IP)10
Intravenous (IV)5

This table provides general guidelines; consult your institution's IACUC protocols for specific limits.

Summary

The formulation of this compound for in vivo studies requires a systematic approach grounded in its physicochemical properties. Due to its predicted poor aqueous solubility, simple aqueous solutions are unlikely to suffice. The strategies outlined here—co-solvent/surfactant solutions, lipid-based solutions, and aqueous suspensions—provide a robust toolkit for the preclinical scientist. The selection of the final formulation should be driven by experimental solubility data, the required dose for the study, and rigorous validation of stability and homogeneity. By adhering to these principles and protocols, researchers can ensure reliable drug delivery, leading to more accurate and reproducible in vivo data.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • (2S)-2-(3,4-dimethylphenoxy)propanamide. PubChem, National Institutes of Health. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Association of Pharmaceutical Scientists. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOPscience. [Link]

  • Preclinical Formulation Development. SGS. [Link]

  • Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information. [Link]

  • Self Emulsifying Drug Delivery System, a Novel Approach in Drug Delivery: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

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Application Note: Solid-Phase Extraction of Propanamide Compounds from Aqueous Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Propanamides in Water

Propanamide and its derivatives are a class of organic compounds characterized by a carboxamide group attached to a propyl backbone. This group includes various significant molecules such as acrylamide, a process contaminant in food, and numerous herbicides and pharmaceuticals. The accurate quantification of these compounds in aqueous matrices—including environmental water, biological fluids, and industrial effluent—is critical for regulatory compliance, environmental monitoring, and pharmacokinetic studies.

Aqueous samples, however, present a significant analytical challenge. The polar nature of many propanamide compounds makes them highly soluble in water, while the complexity of the sample matrix often introduces interferences that can suppress instrument signals and compromise analytical accuracy.[1] Solid-Phase Extraction (SPE) is a robust and highly selective sample preparation technique designed to overcome these issues by isolating and concentrating target analytes while removing matrix components.[1][2][3] This application note provides a comprehensive guide to developing and implementing a reliable SPE protocol for propanamide compounds.

The "Why": Core Principles of Sorbent Selection for Propanamides

The success of any SPE method hinges on the selective interaction between the analyte and the solid sorbent.[4][5] Propanamides are typically polar, neutral compounds, making them ideal candidates for reversed-phase SPE, where a nonpolar stationary phase retains analytes from a polar mobile phase (the aqueous sample).[6]

Analyte-Sorbent Interaction Mechanism

The primary retention mechanism in reversed-phase SPE is the hydrophobic (van der Waals) interaction between the nonpolar functional groups of the analyte and the nonpolar ligands of the sorbent (e.g., C18 alkyl chains).[4][6] For propanamides, the propyl chain provides the necessary hydrophobic character for retention on sorbents like C18 or polymeric materials.[2]

Choosing the Right Sorbent

The choice of sorbent is dictated by the specific properties of the target propanamide and the sample matrix.[6][7]

Sorbent TypeRetention MechanismIdeal ForKey Considerations
Polymeric Reversed-Phase (e.g., Polystyrene-Divinylbenzene) Hydrophobic & π-π interactionsBroad-spectrum analysis of polar to nonpolar propanamides. Excellent for polar compounds like acrylamide.Higher surface area and capacity compared to silica-based sorbents.[6] Stable across a wide pH range.
Silica-Based C18 (Octadecyl) Hydrophobic interactionsNon-polar to moderately polar propanamides.[5]A workhorse for many applications, but may offer insufficient retention for very polar propanamides.[8][9]
Mixed-Mode (e.g., Reversed-Phase + Ion-Exchange) Hydrophobic & Ion-ExchangePropanamides with ionizable functional groups (acidic or basic).Offers enhanced selectivity by providing two modes of retention, allowing for more rigorous wash steps.[8]

For most neutral propanamides in aqueous samples, polymeric reversed-phase sorbents are the recommended starting point due to their enhanced retention of polar compounds and high loading capacity.

Visualizing the SPE Workflow and Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical interactions.

SPE_Workflow cluster_prep Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction Sample Aqueous Sample (e.g., River Water) Pretreat 1. Sample Pre-treatment (Filter, Adjust pH) Sample->Pretreat Particulate Removal Condition 2. Conditioning (e.g., Methanol) Equilibrate 3. Equilibration (e.g., Reagent Water) Condition->Equilibrate Prepare sorbent for aqueous sample Load 4. Sample Loading (Analyte Retained) Equilibrate->Load Introduce sample to cartridge Wash 5. Washing (Interferences Removed) Load->Wash Propanamide is bound, polar impurities pass through Elute 6. Elution (Analyte Collected) Wash->Elute Use organic solvent to disrupt interaction Drydown 7. Dry & Reconstitute Elute->Drydown Concentrate analyte Analysis Final Extract for LC-MS/GC-MS Analysis Drydown->Analysis

Figure 1: A generalized workflow for the solid-phase extraction of propanamides.

Figure 2: Hydrophobic interaction between a propanamide and a C18 sorbent.

Detailed Protocol: Extraction of Propanamides using Polymeric Reversed-Phase SPE

This protocol is a robust starting point for method development. Optimization is recommended for specific analytes and matrices.

Materials:

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., 200 mg / 6 mL)

  • Reagents: HPLC-grade Methanol, Acetonitrile, and Reagent Water. Formic acid or ammonium hydroxide for pH adjustment if necessary.

  • Apparatus: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.

Step-by-Step Methodology

1. Sample Pre-treatment:

  • Causality: Particulates can clog the SPE cartridge, and incorrect pH can affect the retention of ionizable interferences.[10]

  • Procedure:

    • Centrifuge or filter the aqueous sample (e.g., using a 0.45 µm filter) to remove any suspended solids.[10]

    • For most neutral propanamides, pH adjustment is not strictly necessary. However, if the matrix contains acidic or basic interferences, adjusting the sample pH to neutral (6-8) can optimize their removal during the wash step.

2. Sorbent Conditioning:

  • Causality: This step removes potential contaminants from the sorbent and activates the stationary phase by solvating the functional groups, ensuring reproducible interaction with the analyte.[6][11]

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 5 mL of Methanol through each cartridge.

    • Crucial: Do not allow the sorbent bed to go dry from this point until the sample is loaded.

3. Sorbent Equilibration:

  • Causality: This step removes the organic conditioning solvent and prepares the sorbent to receive an aqueous sample, maximizing retention.

  • Procedure:

    • Immediately after conditioning, pass 5 mL of Reagent Water through each cartridge.

    • Ensure the sorbent bed remains submerged in a small layer of water before sample loading. Drying out the sorbent at this stage will deactivate it and lead to poor recovery.[12]

4. Sample Loading:

  • Causality: The analyte is retained on the sorbent via hydrophobic interactions while the bulk of the polar sample matrix passes through.[13]

  • Procedure:

    • Load the pre-treated aqueous sample onto the cartridge.

    • Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 mL/minute .[12][14] A fast flow rate can lead to analyte breakthrough and low recovery.[9][11]

5. Washing (Interference Removal):

  • Causality: This step removes weakly retained, hydrophilic interferences (like salts and sugars) without prematurely eluting the target propanamide.

  • Procedure:

    • Wash the cartridge with 5 mL of Reagent Water .

    • After the wash solvent has passed through, apply a strong vacuum for 5-10 minutes to thoroughly dry the sorbent. This is critical to ensure the subsequent organic elution solvent is not diluted, which would reduce elution efficiency.

6. Elution:

  • Causality: A strong organic solvent is used to disrupt the hydrophobic interactions, releasing the analyte from the sorbent into a clean collection vessel.[10]

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Elute the retained propanamides with two 3 mL aliquots of Methanol or Acetonitrile . Using two smaller aliquots is often more effective than one large one.[10]

    • Allow the solvent to soak the sorbent bed for a minute before drawing it through to maximize interaction and improve recovery.[15]

7. Post-Elution Processing:

  • Causality: The eluate is often too dilute for direct analysis and must be concentrated.

  • Procedure:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

    • Reconstitute the residue in a small, known volume (e.g., 500 µL) of a suitable solvent (e.g., the initial mobile phase of your LC method) for analysis.

Troubleshooting Common SPE Problems

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Analyte Breakthrough (during loading): Flow rate too high; Sorbent mass too low for sample volume/concentration.[9][11]1. Decrease the loading flow rate.[11][14] Increase the sorbent mass or reduce the sample volume.[11] For highly polar propanamides, consider adding salt (e.g., 5% NaCl) to the sample to increase polarity and enhance retention.[11]
2. Incomplete Elution: Elution solvent is too weak or volume is insufficient.[8][12]2. Use a stronger elution solvent (e.g., switch from Methanol to Acetonitrile or a mixture). Increase the elution volume or perform a third elution step.[15] Allow a solvent soak step during elution.[6][15]
3. Premature Elution (during wash): Wash solvent is too strong.3. Use a weaker wash solvent. For reversed-phase, this means making the wash more aqueous (e.g., 5% Methanol in water instead of pure water).[8]
Poor Reproducibility 1. Sorbent Bed Drying Out: Cartridge dried out after conditioning but before sample loading.[12]1. Ensure the sorbent bed remains wet after the equilibration step. Re-condition and re-equilibrate if drying occurs.[12]
2. Inconsistent Flow Rates: Manual processing leads to variability between samples.2. Use a vacuum manifold with flow control valves or an automated SPE system to maintain consistent flow rates during loading and elution.[8]
High Background / Contamination 1. Matrix Interferences Co-eluting: Wash step is not effective enough.1. Optimize the wash step. Try a slightly stronger (but not too strong) wash solvent. If interferences are ionizable, adjust the pH of the wash solvent to neutralize them and reduce their retention.
2. Contamination from Apparatus: Solvents, glassware, or SPE cartridges are contaminated.2. Use high-purity HPLC-grade solvents. Ensure all glassware is scrupulously clean. Run a method blank (processing reagent water through the entire protocol) to identify sources of contamination.

References

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • ALWSCI. Why Is Your SPE Recovery So Low?.
  • Waters. What are common causes of low recovery in capture and elute reverse-phase SPE methods?. Waters Knowledge Base.
  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
  • Welch Materials. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • LCGC International. Understanding and Improving Solid-Phase Extraction.
  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry.
  • Interchim. SPE Cartridge Selection Guide.
  • Hawach Scientific. How To Choose The Right SPE Sorbent For Your Application?.
  • Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent.
  • Mardiana, et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC.
  • PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
  • Thermo Fisher Scientific. Solid Phase Extraction Guide.
  • Hendayana, S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
  • Pharmaceutical Technology. (2017). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies.
  • Sigma-Aldrich. Solid Phase Extraction: Reversed-Phase Methodology.
  • SCION Instruments. How Can We Improve Our Solid Phase Extraction Processes?.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylphenoxy)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in the principles of organic chemistry and backed by practical, field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. Specifically, the synthesis entails the reaction of 3,4-dimethylphenol with 2-bromopropanamide in the presence of a suitable base.

While the reaction appears straightforward, achieving a high yield of pure product requires careful control of several experimental parameters. This guide will address common issues encountered during this synthesis and provide systematic solutions to improve your experimental outcomes.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. The root causes can often be traced back to several key factors.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 3,4-Dimethylphenol: The formation of the 3,4-dimethylphenoxide is crucial for the reaction to proceed. If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a poor yield.

    • Solution: Ensure you are using a suitable base to deprotonate the phenol. For phenols, common and effective bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1] Use at least one equivalent of the base, and for weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can be beneficial.

  • Presence of Water in the Reaction: The Williamson ether synthesis is sensitive to moisture. Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.

    • Solution: Ensure all glassware is thoroughly dried before use, either in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents. If necessary, solvents can be dried over molecular sieves prior to use.[2]

  • Inappropriate Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO).[3][4][5] These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, thus promoting the SN2 reaction.

  • Low Reaction Temperature: Like most SN2 reactions, the rate of the Williamson ether synthesis is temperature-dependent.

    • Solution: A typical temperature range for this reaction is between 50-100 °C.[3][6] If you are experiencing low conversion, consider increasing the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials.

  • Poor Quality of Reagents: The purity of the starting materials, 3,4-dimethylphenol and 2-bromopropanamide, is critical. Impurities can interfere with the reaction or lead to the formation of side products.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. 3,4-dimethylphenol can be purified by recrystallization, and the purity of 2-bromopropanamide should be checked by melting point or spectroscopic methods.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.

Possible Causes and Solutions:

  • E2 Elimination of 2-Bromopropanamide: The phenoxide is a strong base and can induce the elimination of HBr from 2-bromopropanamide to form acrylamide. This is a common competing reaction in Williamson ether syntheses, especially with secondary halides.[1][4]

    • Solution: While 2-bromopropanamide is a secondary halide, the SN2 reaction is generally favored over elimination. To further suppress elimination, avoid excessively high temperatures. Using a less sterically hindered base might also be beneficial, although for phenol deprotonation, this is less of a factor.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomers.[1][6]

    • Solution: The solvent can influence the site of alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Hydrolysis of 2-Bromopropanamide: If there is residual water in the reaction, 2-bromopropanamide can undergo hydrolysis to form 2-hydroxypropanamide.

    • Solution: As mentioned previously, ensure anhydrous conditions.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes and Solutions:

  • Co-crystallization of Product and Starting Material: If the reaction has not gone to completion, the unreacted 3,4-dimethylphenol can be difficult to separate from the product due to similar polarities.

    • Solution: An aqueous workup with a dilute base (e.g., 1M NaOH) will deprotonate the unreacted phenol, making it water-soluble and allowing for its removal from the organic layer containing the product.[7]

  • Oily Product Instead of a Solid: The product may initially separate as an oil, making it difficult to handle and purify by recrystallization.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product. If recrystallization is challenging, column chromatography is an effective alternative for purification.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

For the deprotonation of 3,4-dimethylphenol, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and effective. For a faster reaction, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but they require stricter anhydrous conditions.[1]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (3,4-dimethylphenol and 2-bromopropanamide) and the product. The product, being an ether, will be less polar than the starting phenol.

Q3: What is a typical work-up procedure for this reaction?

After the reaction is complete (as determined by TLC), the mixture is typically cooled to room temperature and poured into water. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7]

Q4: How can I purify the final product?

Recrystallization is a common method for purifying solid organic compounds.[10][11][12][13] A suitable solvent system for recrystallization of this compound could be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble at low temperatures (e.g., water, hexane). If recrystallization is not effective, silica gel column chromatography is a reliable alternative.[8][9]

Q5: What are the key safety precautions for this synthesis?

  • 3,4-Dimethylphenol: Is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromopropanamide: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • Bases: Strong bases like NaH are flammable solids and react violently with water. Handle under an inert atmosphere. Caustic solutions like NaOH and KOH are corrosive.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Work in a well-ventilated fume hood.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,4-Dimethylphenol

  • 2-Bromopropanamide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-bromopropanamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 1M NaOH solution (2 x volume of DMF) to remove any unreacted phenol.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)Effective for phenol deprotonation, easy to handle.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, promotes SN2 reaction.
Temperature 80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for completion; monitor by TLC.
Work-up Aqueous with basic washRemoves unreacted phenol and other water-soluble impurities.
Purification Recrystallization/ChromatographyTo obtain a high-purity final product.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis Phenol 3,4-Dimethylphenol Phenoxide 3,4-Dimethylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Bromopropanamide 2-Bromopropanamide Product This compound Bromopropanamide->Product Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Anhydrous Anhydrous Conditions? Check_Deprotonation->Check_Anhydrous No Sol_Base Use stronger/more base Check_Deprotonation->Sol_Base Yes Check_Solvent Appropriate Solvent? Check_Anhydrous->Check_Solvent Yes Sol_Dry Dry glassware/solvents Check_Anhydrous->Sol_Dry No Check_Temp Sufficient Temperature? Check_Solvent->Check_Temp Yes Sol_Solvent Use polar aprotic solvent Check_Solvent->Sol_Solvent No Sol_Temp Increase temperature Check_Temp->Sol_Temp No

Caption: Systematic troubleshooting workflow for low yield.

Experimental Workflow

Experimental_Workflow Step1 1. Mix Phenol and Base Step2 2. Add 2-Bromopropanamide Step1->Step2 Step3 3. Heat and React Step2->Step3 Step4 4. Aqueous Work-up Step3->Step4 Step5 5. Extraction Step4->Step5 Step6 6. Drying and Evaporation Step5->Step6 Step7 7. Purification Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. (2020, June 25). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 15, 2026, from [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 15, 2026, from [Link]

  • CUNY. (n.d.). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 15, 2026, from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Impurity Profiling & Remediation for 2-(3,4-Dimethylphenoxy)propanamide

[1]

Introduction: The Synthetic Landscape

The synthesis of 2-(3,4-Dimethylphenoxy)propanamide typically proceeds via a Williamson ether synthesis, coupling 3,4-dimethylphenol with 2-chloropropanamide (or 2-bromopropanamide) in the presence of a base (e.g.,


1

1

This guide functions as an interactive technical support hub. It moves beyond generic advice, offering mechanistic root-cause analysis and actionable remediation protocols for the specific impurities associated with this aryloxy-amide scaffold.[1]

Module 1: Impurity Identification & Root Cause Analysis

Visualizing the Impurity Landscape

Before attempting remediation, you must identify the origin of your contaminants. The diagram below maps the reaction pathways leading to the three most critical impurities: Unreacted Phenol , Hydrolyzed Acid , and Elimination Byproducts .

ImpurityMapReactantsReactants:3,4-Dimethylphenol+ 2-ChloropropanamideProductTARGET PRODUCT:2-(3,4-Dimethylphenoxy)propanamideReactants->ProductSN2 Substitution(Ideal Path)Impurity_PhenolIMPURITY A:Unreacted3,4-DimethylphenolReactants->Impurity_PhenolIncomplete Conversion(Stoichiometry/Kinetics)Impurity_AcrylIMPURITY C:Acrylamide Derivatives(Elimination)Reactants->Impurity_AcrylE2 Elimination(High Temp/Strong Base)BaseBase (K2CO3/NaH)Base->ReactantsImpurity_AcidIMPURITY B:2-(3,4-Dimethylphenoxy)propanoic acidProduct->Impurity_AcidAmide Hydrolysis(High pH/Water)Impurity_ColorIMPURITY D:Quinones(Oxidation)Impurity_Phenol->Impurity_ColorAir Oxidation

Figure 1: Reaction pathway analysis showing the genesis of critical impurities (A-D) relative to the target SN2 mechanism.

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: Persistent "Pink/Brown" Coloration

User Question: "My crude product is an off-white solid, but after sitting on the bench for a day, it turns pinkish-brown. NMR shows the product is >95% pure.[1] What is happening?"

Technical Diagnosis: This is a classic signature of oxidative degradation of unreacted 3,4-dimethylphenol .[1] Even trace amounts (<0.5%) of electron-rich phenols can oxidize in air to form highly colored quinones or coupled biphenols.[1] This is not a product instability issue; it is a purification failure.

Remediation Protocol: The Reductive Caustic Wash Standard base washes may not fully remove the oxidized quinones. Use this modified protocol:

  • Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Wash 1 (Caustic): Wash with cold 1M NaOH (2x).[1]

    • Mechanism:[1][2][3][4] Deprotonates the phenol (

      
      ), moving it to the aqueous layer. The amide product (
      
      
      ) remains organic.
  • Wash 2 (Reductive): Wash with 10% Sodium Metabisulfite (

    
    )  solution.[1]
    
    • Mechanism:[1][2][3][4] Reduces colored quinones back to water-soluble hydroquinones or colorless species.[1]

  • Final Wash: Brine, then dry over

    
    .
    
Issue 2: The "Sticky Solid" & Low Yield

User Question: "I cannot get the product to crystallize; it remains a sticky oil or gum. My yield is also lower than expected (50%)."

Technical Diagnosis: This "oiling out" is typically caused by Impurity C (Acrylamide derivatives) or residual solvent trapping.[1]

  • Cause: If the reaction temperature is too high (>80°C) or the base is too strong (e.g., hydroxide instead of carbonate), the 2-chloropropanamide undergoes E2 elimination to form 2-acrylamide.[1] This side product can polymerize, creating a gum that inhibits crystallization.[1]

Remediation Protocol: Optimization & Trituration

  • Prevention: Switch base to

    
      in Acetone  or Acetonitrile  and keep reflux temperature below 60-70°C. Avoid NaH unless necessary, as it promotes elimination.[1]
    
  • Rescue (Trituration):

    • Dissolve the gum in a minimum amount of Diethyl Ether or MTBE .

    • Slowly add Hexanes or Pentane until cloudy.[1]

    • Stir vigorously.[1] The polymeric impurities usually precipitate as a gum on the flask walls, while the product crystallizes as a white powder. Decant the supernatant and filter.

Issue 3: Acidic Impurity (Hydrolysis)

User Question: "I see a new spot on TLC near the baseline, and mass spec shows a peak at M+1 corresponding to the carboxylic acid, not the amide."

Technical Diagnosis: You have generated 2-(3,4-dimethylphenoxy)propanoic acid .

  • Cause: Amides are susceptible to hydrolysis under strongly basic conditions, especially if water is present in the solvent or if the reaction runs too long.

Remediation Protocol: Separation by pH Swing Since the impurity is an acid and the product is a neutral amide, they are easily separated.

  • Dissolve: Take up the mixture in EtOAc or DCM.

  • Extract: Wash with Saturated

    
      (pH ~8-9).
    
    • Mechanism:[1][2][3][4] The carboxylic acid (

      
      ) is deprotonated to the carboxylate and moves to the aqueous layer. The neutral amide stays in the organic layer.
      
    • Note: Do not use strong NaOH for this step if you suspect your product is sensitive to further hydrolysis, though standard amides are generally stable to brief NaOH washes.[1]

Module 3: Comparative Data & Solvent Selection

Solvent Systems for Recrystallization

If the wash protocols above do not yield >98% purity, recrystallization is required.

Solvent SystemPolarityProsConsBest For
Ethanol/Water (9:1) HighExcellent recovery; removes inorganic salts.[1]May not remove non-polar dimers.[1]Removing salts & trace acid.[1]
Toluene/Hexane LowRemoves polar impurities (oxidized phenols).Lower recovery yield.[1]Removing colored impurities.[1]
Ethyl Acetate/Hexane MediumGood general purification.[1]Requires careful ratio control.[1][5]General polishing.[1][6]
Impurity Profile Summary Table
ImpurityDetection (TLC/HPLC)OriginRemoval Strategy
3,4-Dimethylphenol High

(Non-polar)
Unreacted Starting Material1M NaOH Wash
Propanoic Acid Deriv. Low

(Streaking)
Hydrolysis of AmideSat.[1]

Wash
Acrylamide/Polymer Baseline (Immobile)E2 Elimination (Overheating)Trituration (Ether/Hexane)
Inorganic Salts N/A (Insoluble)Byproduct (KCl/NaCl)Aqueous Workup / Filtration

Module 4: Process Decision Tree

Follow this logic flow to determine the next step in your purification.

DecisionTreeStartStart: Crude IsolationCheckColorIs the solid colored(Pink/Brown)?Start->CheckColorCausticWashPerform ReductiveCaustic Wash(NaOH + Na2S2O5)CheckColor->CausticWashYesCheckTLCCheck TLC/HPLC:Acid Impurity Present?CheckColor->CheckTLCNoCausticWash->CheckTLCBicarbWashWash with Sat. NaHCO3CheckTLC->BicarbWashYesCheckStateIs Product an Oil/Gum?CheckTLC->CheckStateNoBicarbWash->CheckStateTriturateTriturate withEther/HexanesCheckState->TriturateYesRecrystRecrystallize(EtOH/Water)CheckState->RecrystNoFinalPure ProductTriturate->FinalRecryst->Final

Figure 2: Step-by-step decision matrix for purifying this compound.

References

  • Williamson, A. W. (1850).[1][2][7] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational chemistry for ether synthesis).[1][2][3][7][8] Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for SN2 vs E2 competition mechanisms). Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent selection in recrystallization). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for phenol purification and amide handling). Link

  • BenchChem Technical Support. (2025). "Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis" (Analogous chemistry for dimethylphenol impurities). Link

Technical Support Center: Optimizing Mass Spectrometry for Propanamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of propanamide compounds using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during LC-MS analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you during method development.

Q1: What are the typical precursor ions for propanamide compounds in Electrospray Ionization (ESI) Mass Spectrometry?

A: Propanamide and its derivatives are polar molecules that ionize well in ESI. In positive ion mode, the most common precursor ion is the protonated molecule, [M+H]⁺.[1][2] Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3][4] In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary ion, though this is generally less common for simple amides unless acidic functional groups are present elsewhere in the molecule.

Q2: How do I select the best product ions for Multiple Reaction Monitoring (MRM) analysis?

A: The goal is to find specific, stable, and abundant fragment ions. For propanamide, the molecular ion peak ([C₃H₇NO]⁺) has an m/z of 73. A characteristic and often most abundant fragment results from the cleavage of the C-C bond adjacent to the carbonyl group, losing the ethyl group ([CH₃CH₂]•) to form the [O=C-NH₂]⁺ ion at m/z 44.[5] Another significant fragment is the ethyl cation [CH₃CH₂]⁺ at m/z 29.[5] For quantitative analysis, the transition that gives the highest, most stable signal is chosen (often the most abundant fragment).[6] A second, less intense but still specific, transition should be selected for confirmation purposes.[7]

Q3: What are the most common sources of contamination in LC-MS analysis?

A: Contamination can introduce background noise and interfere with accurate quantification. Common sources include:

  • Solvents and Reagents: Use LC-MS grade solvents and high-purity additives. Lower-grade reagents can introduce a variety of chemical noise.[8][9]

  • Sample Vials and Plastics: Plasticizers can leach from plastic vials, especially with organic solvents. Always use glass or polypropylene autosampler vials.[10]

  • Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts) are a major source of interference and ion suppression.[11][12]

  • Carryover: Residue from a previous, highly concentrated sample can adsorb to surfaces in the injector, tubing, or column and elute in subsequent runs.[13]

Q4: Why is my signal intensity low or unstable?

A: Low or unstable signal is a frequent issue with multiple potential causes. The primary areas to investigate are the ion source settings, the mobile phase composition, and potential matrix effects. In the ion source, suboptimal sprayer voltage, gas flows, or temperatures can lead to inefficient ionization or signal instability.[14][15] The mobile phase pH must be appropriate to promote ionization (acidic for positive mode). High concentrations of non-volatile salts or buffers can suppress the signal and contaminate the source.[10] Finally, co-eluting compounds from the sample matrix can compete with your analyte for ionization, a phenomenon known as ion suppression.[11][16]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific, complex problems with structured solutions.

Problem: Poor Ionization & Persistently Low Sensitivity

Q: I've confirmed my instrument is functioning with standards, but my propanamide analyte signal is consistently weak. What advanced parameters should I investigate?

A: When basic checks fail, a systematic approach to ionization optimization is required. Propanamides are polar, so their behavior in the ESI source is highly dependent on a fine balance of parameters that control droplet formation and desolvation.

Causality and Solution Pathway:

  • Evaluate Mobile Phase and Adduct Formation: Propanamides readily form adducts. While the [M+H]⁺ is common, its formation efficiency can be low if the proton affinity is not high.

    • Insight: Sometimes, promoting a different adduct can yield a more stable and intense signal. The presence of trace sodium or potassium can lead to [M+Na]⁺ and [M+K]⁺ ions, which may be more stable.

    • Action: Try adding a low concentration (e.g., 1-5 mM) of ammonium acetate or ammonium formate to the mobile phase. This can help stabilize the spray and promote consistent [M+H]⁺ or [M+NH₄]⁺ formation. If sodium adducts are observed and are more intense, consider whether adding a very small, controlled amount of sodium acetate could provide a more reliable signal, though this can complicate spectral interpretation.

  • Systematically Optimize ESI Source Parameters: Do not rely on generic "tune" settings. A design of experiments (DoE) approach or a systematic one-factor-at-a-time (OFAT) optimization is crucial.[17][18]

    • Insight: The interplay between gas flow, temperature, and voltage is critical. For small polar molecules, excessive gas temperature can cause thermal degradation, while insufficient temperature leads to poor desolvation and cluster formation.[17]

    • Action: Follow the protocol outlined in Section 3, Protocol 1 to methodically optimize sprayer voltage, nebulizing gas pressure, drying gas flow rate, and gas temperature. Pay close attention to the response curve; often, the highest setting is not the best, and an intermediate value provides the optimal balance of ion formation and stability.[14]

  • Investigate Sprayer Position: The physical location of the ESI needle relative to the inlet capillary is a frequently overlooked parameter.

    • Insight: Smaller, more polar analytes often benefit from a greater distance between the sprayer and the sampling cone. This allows more time for droplet evaporation and liberation of the gas-phase ion before it enters the mass spectrometer.[14]

    • Action: Adjust the sprayer position (axially and horizontally) while infusing a standard solution of your analyte. Monitor the signal for maximum intensity and stability.

LowSignalWorkflow cluster_0 Initial Checks cluster_1 Analyte & Mobile Phase Optimization cluster_2 Sample & Chromatography Issues cluster_3 Resolution Start Low or Unstable Signal Detected CheckInstrument Run System Suitability Test (SST) Is instrument performance OK? Start->CheckInstrument OptimizeMobilePhase Q: Mobile Phase Issue? - Check pH (add 0.1% Formic Acid for ESI+) - Add 1-5 mM Ammonium Acetate - Evaluate Adduct Formation ([M+Na]+, [M+K]+) CheckInstrument->OptimizeMobilePhase Yes ConsultExpert Consult Senior Scientist or Instrument Vendor CheckInstrument->ConsultExpert No, SST Fails OptimizeSource Q: Ion Source Issue? - Systematically tune key parameters (See Protocol 1) - Sprayer Voltage - Gas Temp & Flow - Sprayer Position OptimizeMobilePhase->OptimizeSource Signal still low Resolved Signal Restored OptimizeMobilePhase->Resolved Signal Improved CheckMatrix Q: Matrix Effect? - Perform Post-Column Infusion Test - Dilute Sample Extract - Improve Sample Cleanup (SPE) OptimizeSource->CheckMatrix Signal still low OptimizeSource->Resolved Signal Improved CheckChroma Q: Poor Chromatography? - Peak shape broad or tailing? - Use HILIC or Amide column - Adjust gradient CheckMatrix->CheckChroma No obvious suppression CheckMatrix->Resolved Signal Improved CheckChroma->Resolved Signal Improved CheckChroma->ConsultExpert All parameters optimized, signal still low

Caption: A logical workflow for diagnosing and resolving low signal intensity.

Problem: Suspected In-Source Fragmentation (ISF) Leading to Inaccurate Quantification

Q: I am seeing a fragment ion in my full scan spectra that is also my target product ion for MRM. How can I be sure my quantification is based on collision-cell fragmentation and not in-source fragmentation?

A: This is a critical issue, as in-source fragmentation (ISF) can lead to severe underestimation of the precursor ion and overestimation of the fragment, compromising quantitative accuracy.[19][20] ISF occurs when molecules fragment in the higher-pressure regions of the ion source due to overly harsh conditions, before they are isolated by the first quadrupole.[21][22]

Causality and Solution Pathway:

  • Diagnose the Source of Fragmentation: The first step is to confirm if the fragmentation is happening in-source or in the collision cell.

    • Insight: The key is to analyze the analyte's spectrum without applying any collision energy. If the "product" ion is still present when the collision energy (CE) is set to a very low value (e.g., 2-5 V), it is highly likely being generated in-source.

    • Action: Infuse a standard solution of your propanamide compound. Acquire a full scan mass spectrum. Then, switch to product ion scan mode, select your [M+H]⁺ as the precursor, and set the collision energy to the lowest possible setting. Compare the spectra. The presence of the m/z 44 ion at near-zero CE is a strong indicator of ISF.

  • Mitigate In-Source Fragmentation: ISF is primarily caused by excess energy being transferred to the ions before they enter the mass analyzer. This energy comes from voltages and temperatures in the source.[22][23]

    • Insight: The declustering potential (DP) or fragmentor voltage is a primary driver of ISF. This voltage is applied to help desolvate ions and prevent clusters from entering the quadrupole, but if set too high, it induces fragmentation.[22] Higher source temperatures can also contribute.[23]

    • Action: Methodically reduce the declustering potential/fragmentor voltage in steps while monitoring the precursor and fragment ion intensities. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the in-source fragment. Also, try reducing the source temperature. A lower temperature may be sufficient for a small molecule like propanamide and will reduce the likelihood of ISF.[22]

FragmentationLogic Start Fragment Ion Observed in Full Scan ProductScan Perform Product Ion Scan on Precursor [M+H]+ Start->ProductScan SetCE Set Collision Energy (CE) to Minimum (e.g., < 5 V) ProductScan->SetCE CheckFragment Is Fragment Ion Still Present? SetCE->CheckFragment Result_ISF Conclusion: In-Source Fragmentation (ISF) Action: Reduce Declustering Potential &/or Source Temperature CheckFragment->Result_ISF Yes Result_CID Conclusion: Collision-Induced Dissociation (CID) Action: Proceed with MRM Optimization CheckFragment->Result_CID No MRM_Workflow Start Infuse Analyte Standard Step1 Acquire Full Scan (Q1) Spectrum Identify Precursor Ion (e.g., [M+H]+) Start->Step1 Step2 Acquire Product Ion Scan Spectrum Identify Potential Fragment Ions Step1->Step2 Step3 Select Quantifier & Qualifier Ions (Most abundant & second most abundant) Step2->Step3 Step4 Optimize Collision Energy (CE) for Quantifier Transition Step3->Step4 Step5 Optimize Collision Energy (CE) for Qualifier Transition Step3->Step5 Step6 Optimize Declustering Potential (DP) (Balance signal vs. in-source fragmentation) Step4->Step6 Step5->Step6 End Final MRM Method Created Step6->End

Sources

troubleshooting poor solubility of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Dimethylphenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the compound's poor solubility.

Understanding the Molecule: Physicochemical Profile

This compound is an aromatic amide. Its structure, featuring a non-polar dimethylphenoxy group and a polar propanamide moiety, contributes to its characteristically low aqueous solubility. The amide group can participate in hydrogen bonding as both a donor and an acceptor, but the large hydrophobic portion of the molecule dominates its interaction with aqueous media.[1][2] Amides are generally considered neutral under physiological conditions, making pH modification for solubility enhancement less straightforward than for acidic or basic compounds.[1][3]

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

Property Predicted Value Implication for Solubility
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5 Indicates a preference for lipid environments over aqueous ones (hydrophobic).[4]
Aqueous Solubility Low (predicted in the µg/mL range) Significant challenges in preparing aqueous stock solutions for biological assays.[5][6]
pKa (acidic) ~12-14 The N-H proton is very weakly acidic and will not deprotonate in typical aqueous buffers.[5][7]

| pKa (basic) | Not applicable | The amide nitrogen is non-basic due to resonance with the carbonyl group.[1] |

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with this compound.

Q1: I'm struggling to dissolve this compound in my standard aqueous buffer (e.g., PBS). Why is it so insoluble?

Answer: The poor aqueous solubility stems from the molecule's chemical structure. The 3,4-dimethylphenoxy group is large and hydrophobic, meaning it repels water. While the propanamide group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.[1] Furthermore, amides are generally less soluble than comparable amines or carboxylic acids because they are non-ionic in character and cannot be readily protonated or deprotonated to form more soluble salts.[1][2]

Q2: What is the recommended first step for solubilizing this compound for an in vitro experiment?

Answer: The most direct first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. This is a form of co-solvency.[8][9]

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.[10][11]

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in your chosen organic solvent. Then, perform a serial dilution into your final aqueous buffer.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your biological system. Always run a vehicle control (buffer + same final concentration of the organic solvent) in your experiments.

Below is a general workflow for addressing solubility challenges.

G start Start: Poorly Soluble This compound cosolvent Attempt 1: Co-solvency Prepare concentrated stock in 100% DMSO, DMF, or Ethanol. Dilute into aqueous media. start->cosolvent check_precip Check for Precipitation (Visual, Microscopy, DLS) cosolvent->check_precip success1 Success! Proceed with experiment. (Ensure final solvent % is low) check_precip->success1 No complexation Attempt 2: Complexation Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_precip->complexation Yes check_precip2 Check for Precipitation complexation->check_precip2 surfactant Attempt 3: Surfactants Use non-ionic surfactants (e.g., Polysorbate 80, Kolliphor® EL) advanced Advanced Techniques: - Solid Dispersion - Particle Size Reduction (Micronization/Nanosuspension) surfactant->advanced Still precipitates check_precip2->surfactant Yes success2 Success! Proceed with experiment. (Run vehicle control) check_precip2->success2 No

Caption: Troubleshooting workflow for solubilizing the compound.

Q3: Can I use pH adjustment to improve solubility?

Answer: Generally, pH adjustment is not an effective strategy for this compound. The amide functional group is neutral and does not readily accept or donate a proton in the typical biological pH range (pH 4-9).[1] Attempting to force ionization by using extreme pH (e.g., pH < 2 or pH > 12) is not recommended as it can lead to the chemical degradation (hydrolysis) of the amide bond and is incompatible with most biological experiments.

Q4: Co-solvents are causing toxicity in my cells. What are some alternative solubilizing excipients?

Answer: If standard organic solvents are not viable, cyclodextrins and surfactants are excellent alternatives.[9][12] These excipients work by creating a more favorable microenvironment for the hydrophobic drug molecule within the bulk aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can form an "inclusion complex" by partitioning into this cavity, effectively shielding it from water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral and in vitro use.[9][10]

  • Surfactants: Surfactants form micelles in water above a certain concentration (the Critical Micelle Concentration or CMC). These micelles have a hydrophobic core where the compound can dissolve.[9][10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polyethoxylated castor oils (Kolliphor® EL) are widely used.[10][13]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Inclusion Complex compound Drug Molecule (Hydrophobic) drug_in_cd Drug cd1 cd2 cd3 cd4 cd5 cd6

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Table 2: Common Solubilizing Excipients

Excipient Class Example(s) Mechanism of Action Recommended Starting Concentration
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[11][14][15] 5-20% (v/v) in the final formulation, but aim for <0.5% in final assay.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) Forms an inclusion complex, encapsulating the hydrophobic drug within its core.[9][13] 2-10% (w/v)

| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL | Forms micelles that sequester the hydrophobic drug in their non-polar core.[9][10] | 0.1-2% (w/v) |

Q5: My experiments require a high concentration of the compound, and simple methods are failing. What advanced techniques can I consider?

Answer: For applications requiring high drug loading, such as in preclinical formulation development, you may need to explore more advanced methods like preparing solid dispersions or reducing particle size.[8][16]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[17][18] When this solid is introduced to water, the polymer dissolves quickly, releasing the drug in a supersaturated, amorphous, and more readily soluble state.[17] Common carriers include povidones (PVP), copovidone (Kollidon® VA64), and cellulosic derivatives (HPMC).[18][19]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can significantly enhance the rate of dissolution according to the Noyes-Whitney equation.[12][16]

    • Micronization: Milling processes reduce particle size to the micron range.[16]

    • Nanosuspension: High-pressure homogenization or media milling can create nanoparticles of the drug, leading to a dramatic increase in dissolution velocity.[12][14]

Experimental Protocols

Protocol 1: Screening for an Optimal Co-solvent System
  • Preparation of Stock Solution: Accurately weigh 5-10 mg of this compound into a glass vial. Add a small volume (e.g., 200 µL) of 100% DMSO to dissolve the compound completely, creating a high-concentration stock (e.g., 25-50 mg/mL). Vortex or sonicate briefly if needed.

  • Solvent Titration: Prepare a series of test tubes or vials containing your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: Add small, incremental amounts of the DMSO stock solution to the aqueous buffer while vortexing. For example, add 2 µL of stock to 998 µL of buffer (1:500 dilution), then 5 µL to 995 µL (1:200), and so on.

  • Observation: After each addition, observe the solution for any signs of precipitation (cloudiness, visible particles). Let the solutions sit for 15-30 minutes and observe again.

  • Determination: The highest concentration that remains clear after 30 minutes represents the approximate kinetic solubility limit in that co-solvent/buffer system. Use a concentration well below this limit for your experiments.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 1 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.

  • Add Compound: Weigh the required amount of this compound and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously stir or shake the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.

  • Clarify Solution: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound. It is advisable to determine the actual concentration of the dissolved compound analytically (e.g., via HPLC-UV).

References

  • Patel, J., Patel, A., & Raval, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jadhav, P., & Sharma, Y. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health and Pharmaceutical Research, 2(1), 1-10.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 58-71.
  • Kumar, S., Singh, S., & Singh, M. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER.
  • Shanbhag, A. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Mir, H. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550.
  • Soni, K., & Baria, A. H. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability.
  • Liu, R. (Ed.). (2012).
  • Kumar, S. G. V., & Mishra, D. N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
  • Al-Shdefat, R., & Al-Ghazawi, M. (2024). Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. Drug Design, Development and Therapy, 18, 1-18.
  • Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(2), 169-173.
  • Lim, Z. W., & Trewin, A. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 646.
  • Ríos, E., & De la Cruz, X. (2010). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 98(11), 2664-2672.
  • Halle, D., & Denisov, V. P. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical Journal, 69(1), 242-250.
  • Rawat, A., & Singh, S. (2021). Solid dispersion: A strategy for solubility enhancement.
  • Dolinina, E. S., & Parfenyuk, E. V. (2021). Acid‐base and complexing properties of amides.
  • ChemicalBook. (n.d.). 2-(3-chlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. ChemicalBook.
  • Attia, M. S., & Naguib, I. A. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online.
  • Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange.
  • Colacino, E., & André, C. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 24(9), 1645-1664.
  • Kumar, S., & Nanda, A. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Applied Nanoscience, 7, 701-714.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Solubility of Things. (n.d.). propanamide. Solubility of Things.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. Cheméo.
  • US EPA. (2025). Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. US EPA CompTox Chemicals Dashboard.
  • Sigma-Aldrich. (n.d.). n-(2-(3,4-dimethoxyphenyl)ethyl)-2,2-dimethylpropanamide. Sigma-Aldrich.
  • US EPA. (2025). N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine Properties. US EPA CompTox Chemicals Dashboard.
  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide).
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)propanamide. Santa Cruz Biotechnology.
  • FoodData Central. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088).

Sources

Technical Support Center: Compound Stability & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Compound Instability in Biological Assays

Diagnostic Hub: Identify Your Failure Mode

Before modifying protocols, you must isolate the root cause.[1] Compound instability often manifests as "inconsistent IC50s," "flat dose-response curves," or "day-to-day variability."[1] Use this diagnostic workflow to categorize the issue.

Interactive Troubleshooting Flowchart

Review the logic flow below to determine if your issue is Solubility, Chemical Instability, or Surface Binding.

DiagnosticTree Start Symptom: Inconsistent Assay Data CheckSolubility Step 1: Visual/Turbidity Check (Is the compound precipitating?) Start->CheckSolubility CheckLCMS Step 2: LC-MS Analysis (Is the parent mass intact?) CheckSolubility->CheckLCMS Solution Clear SolubilityIssue Diagnosis: Solubility Limit (Precipitation/Aggregation) CheckSolubility->SolubilityIssue Turbidity Detected CheckRecovery Step 3: Mass Recovery Test (Is mass missing but intact?) CheckLCMS->CheckRecovery Parent Mass Only DegradationIssue Diagnosis: Chemical Instability (Hydrolysis/Oxidation/Photolysis) CheckLCMS->DegradationIssue New Peaks/Mass Shift BindingIssue Diagnosis: Non-Specific Binding (Sticking to Plastic/Protein) CheckRecovery->BindingIssue Low Recovery (<80%) BioIssue Diagnosis: Biological Variance (Cell passage/Reagent lot) CheckRecovery->BioIssue High Recovery (>90%)

Caption: Figure 1. Diagnostic decision tree for isolating the root cause of compound potency loss.

Knowledge Base: Solvents & Stock Management

Issue: Compounds degrading or precipitating before the assay begins. Root Cause: DMSO hygroscopicity and "Solvent Shock."[1]

The "Crash-Out" Phenomenon

DMSO is highly hygroscopic.[1][2] At 60% relative humidity, a droplet of DMSO can absorb enough water to increase its volume by 15% in just 20 minutes [1].[1][3] This water uptake reduces the solubility of hydrophobic compounds stored in DMSO, causing them to micro-precipitate inside the storage vial.

Protocol: The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stocks to aqueous media causes "Solvent Shock," leading to immediate precipitation.[1] Use this protocol to smooth the polarity transition.

  • Prepare Stock: Start with your 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute the compound 10-20x into a buffer or solvent-intermediate (e.g., PBS + 5% DMSO) rather than directly into the final media.

    • Why? This lowers the concentration before the environment becomes fully aqueous.

  • Final Addition: Add the intermediate solution to your assay plate (e.g., cell culture media).

  • Validation: Centrifuge the intermediate dilution at 10,000 x g for 5 mins. Analyze the supernatant by HPLC/UV.[1] If signal drops, precipitation occurred at the intermediate step.[1]

Chemical Stability: Oxidation & Hydrolysis[4]

Issue: Loss of potency over time; appearance of degradation peaks in LC-MS. Root Cause: Oxidation of thiols/phenols or hydrolysis of esters/amides.[1]

Antioxidant Selection Guide

Do not default to DTT. Select the reducing agent based on assay duration and pH.

FeatureDTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)

-ME (Beta-Mercaptoethanol)
Stability Low. Oxidizes rapidly in air (half-life ~hours).[1]High. Stable in air and aqueous solution for weeks.[1]Low. Volatile and evaporates.[1]
pH Range Effective at pH > 7.[1][4]0.Effective at pH 1.5 – 8.[1][4]5.Effective at pH > 7.[1]0.
Risks Can generate H₂O₂ (False Positives) [2].[1][5]Acidic; requires buffering.[1] Can quench some fluorophores.[1][5]Toxic vapor; weak reducing power.[1]
Best For Short-term enzymatic assays.[1]Long-term storage, LC-MS, protein labeling.[1]Cell culture (historical use).[1]
Protocol: Stabilizing Hydrolysis-Prone Compounds

Esters and amides are susceptible to hydrolysis, especially in basic buffers or presence of serum esterases.[1]

  • Buffer pH: Shift assay buffer to pH 6.8–7.2 if protein activity allows. Avoid pH > 8.0.[1]

  • Esterase Inhibition: If using serum (FBS), heat-inactivate it (56°C for 30 min) to reduce esterase activity, or switch to serum-free media supplemented with BSA.[1]

  • Temperature: Prepare plates on ice. Run assays at the lowest physiological temperature tolerated (e.g., 25°C vs 37°C for biochemical assays).

Surface Chemistry: Non-Specific Binding (NSB)

Issue: Low compound recovery with no degradation products. "Sticky" compounds.[1] Root Cause: Hydrophobic compounds binding to polystyrene plates or pipette tips.[1]

Material Compatibility Matrix
MaterialBinding PotentialRecommendation
Polystyrene (PS) High. Hydrophobic surface.[1][6]Avoid for lipophilic compounds (LogP > 3).[1]
Polypropylene (PP) Low. Standard for compound storage and intermediate dilutions.[1]
Glass Variable. Binds positively charged ions.[1]Use for very hydrophobic compounds if PP fails.[1]
NBS™ / Low-Bind Minimal. Hydrophilic coating.[1]Best for low-concentration (<10 nM) assays.[1]
Mitigation Workflow: The "Carrier" Strategy

To prevent compounds from sticking to the walls, you must provide a "sacrificial" surface or a solubilizing agent.

NSB_Mitigation Step1 Identify Sticky Compound (LogP > 3) Step2 Add Carrier Protein 0.1% BSA or Casein Step1->Step2 First Line Defense Step3 Add Detergent 0.01% Tween-20 or CHAPS Step2->Step3 If NSB Persists Step4 Switch Plate Type Use Low-Binding (NBS) Plate Step3->Step4 If NSB Persists

Caption: Figure 2. Escalation strategy for mitigating Non-Specific Binding (NSB).

Critical Note: Always use "globulin-free" BSA if your target is a kinase or receptor that might interact with impurities in standard BSA [3].[1]

FAQ: Rapid Fire Troubleshooting

Q: My compound precipitates immediately upon adding to the media. What now? A: You have exceeded the solubility limit or induced solvent shock.[1]

  • Check the Maximum Soluble Concentration by performing a serial dilution in the final assay media (incubate 2h, spin down, measure supernatant).

  • Increase the DMSO concentration in the final assay to 0.5% or 1% (if cells tolerate it) to aid solubility.[1]

Q: I see a time-dependent drop in IC50, but the compound is chemically stable. A: This is likely equilibration time or evaporation .

  • Equilibration: Some inhibitors (slow-binders) require longer incubation to reach equilibrium.[1]

  • Evaporation: In 37°C incubators, edge wells evaporate faster, concentrating the compound/salt.[1] Use breathable seals or fill edge wells with water (dummy wells).[1]

Q: Can I freeze-thaw my compound plates? A: Avoid if possible. Each freeze-thaw cycle promotes micro-precipitation and hydrolysis.[1]

  • Best Practice: Aliquot stocks into single-use volumes.[1]

  • Alternative: If you must re-use, seal with parafilm under nitrogen gas to prevent moisture uptake during freezing.[1]

References

  • Chemistry Stack Exchange. (2014).[1] Hygroscopic behaviour of DMSO - how bad is it?Link

  • NanoTemper Technologies. (2024).[1][5] Reducing Agents: DTT vs TCEP in Assays.Link[1]

  • Bitesize Bio. (2025).[1] Are Proteins Adsorbing to Your Labware? Strategies for NSB.Link

  • National Institutes of Health (NIH). (2025).[1] Assay Guidance Manual: Assessment of Compound Stability.[1]Link[1]

  • BenchChem. (2025).[1][6][7][8] Technical Support Center: Preventing Compound Precipitation.[1]Link[1]

Sources

Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of off-target effects in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying, minimizing, and validating experimental findings to ensure data integrity and therapeutic safety.

Introduction: The Challenge of Specificity

In the quest for therapeutic innovation, the specificity of a molecular intervention is paramount. Off-target effects, where a therapeutic agent or genetic tool interacts with unintended cellular components, represent a significant hurdle in drug discovery and basic research.[1][2] These unintended interactions can range from confounding experimental results to causing severe toxicities in a clinical setting.[1] This guide provides a structured approach to understanding and mitigating these effects across various modalities, including small molecules, siRNA, and CRISPR-Cas9 systems.

Section 1: Proactive Strategies in Experimental Design

Minimizing off-target effects begins long before the first assay is run. A well-thought-out experimental design is the most effective first line of defense.

FAQ 1.1: How do I begin to predict potential off-target effects for my specific modality?

Answer: The initial step involves a combination of computational prediction and a deep understanding of the technology being used.

  • For Small Molecules: Utilize computational tools and databases to predict off-target interactions.[3][4] These platforms screen your compound against vast libraries of known protein structures and bioactivity data to identify potential unintended binding partners.[4][5] This in silico analysis helps in early-stage lead optimization by flagging compounds with higher promiscuity.[3][6]

  • For siRNA: The primary cause of off-target effects is the miRNA-like binding of the siRNA guide strand to unintended mRNAs, often through "seed region" homology.[7][8] Several design strategies can mitigate this:

    • Chemical Modifications: Introducing modifications like 2'-O-methylation in the seed region can reduce off-target binding without compromising on-target silencing.[7][8][9]

    • Pooling: Using a pool of multiple siRNAs targeting the same mRNA reduces the concentration of any single siRNA, thereby minimizing the impact of individual off-target effects.[7][9]

    • Optimized Sequence Design Algorithms: Employ algorithms that screen for potential seed region matches across the transcriptome.[7]

  • For CRISPR-Cas9: Off-target effects arise from the Cas9 nuclease cutting at genomic sites that are similar to the intended target sequence.[10][11][12]

    • Guide RNA (gRNA) Design: Use computational tools like CRISPOR or GuideScan to design gRNAs with the lowest predicted off-target activity.[10][13] These tools score gRNAs based on their similarity to other genomic locations.[13][14]

    • High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., eSpCas9, Cas9-HF1, HiFi-Cas9) exhibit reduced off-target cleavage due to a weakened interaction with the DNA, making them more stringent in their target recognition.[11][15]

Troubleshooting Guide: My computational predictions show a high number of potential off-targets. What should I do?
Issue Potential Cause Recommended Action
High Predicted Off-Targets (Small Molecule) The compound may have a non-specific chemical scaffold or interact with a common protein domain.1. Modify the Scaffold: Synthesize and test analogs with altered chemical structures to improve specificity. 2. Prioritize Hits: Focus on compounds with the best balance of on-target potency and predicted off-target profile.
High Predicted Off-Targets (siRNA) The seed region of the siRNA has significant homology to many other transcripts.1. Redesign the siRNA: Target a different region of the mRNA with a unique seed sequence. 2. Implement Pooling: Use a pool of siRNAs to dilute the effect of any single problematic sequence.[7][9]
High Predicted Off-Targets (CRISPR) The gRNA sequence has high similarity to other genomic locations.1. Select an Alternative gRNA: Choose a gRNA targeting a more unique sequence within your gene of interest. 2. Use a High-Fidelity Cas9: Employ an engineered Cas9 variant to increase specificity.[15] 3. Utilize a Paired Nickase Strategy: Design two gRNAs to guide two Cas9 nickases that create a double-strand break only when in close proximity, significantly reducing the probability of off-target cuts.[12][15]

Section 2: Rigorous Assay Development and Validation

Once you have a candidate therapeutic or tool, the design of your cell-based assay is critical for distinguishing on-target from off-target effects.

FAQ 2.1: What are the essential controls to include in my cell-based assays?

Answer: A comprehensive set of controls is non-negotiable for validating your results.

  • Negative Controls:

    • Vehicle Control (for small molecules): The solvent used to dissolve the compound (e.g., DMSO) to account for any effects of the vehicle itself.

    • Scrambled or Non-Targeting Control (for siRNA/CRISPR): A sequence that has no known target in the cell line being used. This helps differentiate sequence-specific effects from general effects of the delivery method or the molecule itself.

  • Positive Controls:

    • Known Activator/Inhibitor: A well-characterized compound or genetic perturbation that is known to produce the expected phenotype. This confirms that the assay is working as expected.

  • Rescue Experiments:

    • If you are knocking down a target, re-introducing a version of that target that is resistant to your therapeutic (e.g., a cDNA with silent mutations in the siRNA binding site) should rescue the phenotype. This provides strong evidence for on-target activity.

  • Orthogonal Approaches:

    • Confirm your findings using a different experimental method that measures the same biological outcome.[16][17][18] For example, if you observe a change in protein level via Western blot, confirm this with flow cytometry or immunofluorescence. This helps to eliminate artifacts specific to a single technology.[17][18][19]

Workflow for a Robust Cell-Based Assay

Assay_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Assay Execution cluster_validation Phase 3: Validation cluster_analysis Phase 4: Analysis & Conclusion A Select Therapeutic (Small Molecule, siRNA, CRISPR) B Computational Off-Target Prediction A->B C Primary Cell-Based Assay (e.g., Viability, Reporter) B->C D Include Comprehensive Controls: - Negative (Vehicle, Scrambled) - Positive - Dose-Response C->D E Orthogonal Assay (e.g., Different readout) C->E F Rescue Experiment C->F G Secondary Screen (e.g., Transcriptomics) E->G F->G H Data Integration & Interpretation G->H I On-Target Effect Confirmed H->I

Caption: A generalized workflow for designing, executing, and validating cell-based assays to minimize and identify off-target effects.

FAQ 2.2: Why is a dose-response curve so important?

Answer: A dose-response curve is a powerful tool for differentiating on-target from off-target effects.[20]

  • Potency and Efficacy: The on-target effect should occur at a specific and potent concentration range (the EC50 or IC50).

  • Separating Effects: Off-target effects often occur at higher concentrations.[21] If you see a secondary phenotypic effect only at concentrations significantly higher than your on-target EC50, it is likely an off-target effect.

  • Therapeutic Window: The difference between the on-target potency and the concentration at which off-target toxicity is observed defines the therapeutic window. A wider window is crucial for a viable drug candidate.

Troubleshooting Guide: My dose-response curve is not what I expected.
Issue Potential Cause Recommended Action
No clear sigmoidal curve The compound may be toxic at all tested concentrations, or the assay window is too small.1. Lower the Concentration Range: Test at much lower concentrations to find the on-target window. 2. Optimize the Assay: Ensure your positive and negative controls show a robust difference.
Multiple transitions in the curve This may indicate multiple targets being hit at different concentrations.1. Analyze the Potencies: The highest potency transition is more likely to be your primary target. 2. Use Orthogonal Assays: Test the compound in an assay specific to the predicted off-targets to confirm.
High potency but low efficacy (curve plateaus at a low effect) The compound may be a partial agonist/antagonist or the phenotype is multifactorial.1. Consider the Mechanism: Is a partial effect expected? 2. Investigate Combinations: The target may be part of a redundant pathway.

Section 3: Advanced Methods for Off-Target Detection

For critical applications, especially in therapeutic development, direct detection of off-target events is necessary.

FAQ 3.1: How can I experimentally identify off-target sites for my CRISPR experiment?

Answer: Several unbiased, genome-wide methods can detect off-target cleavage events.[10][22]

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method uses a short, double-stranded oligodeoxynucleotide (dsODN) that gets integrated at double-strand break (DSB) sites. Sequencing these integration sites reveals both on- and off-target cleavage events.

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is an in vitro method where purified genomic DNA is treated with the Cas9-gRNA complex. Cleaved sites are then circularized and sequenced, providing a highly sensitive profile of all potential cleavage sites.

  • DISCOVER-seq: This method identifies DSBs by detecting the recruitment of the DNA repair factor MRE11 to break sites using chromatin immunoprecipitation followed by sequencing (ChIP-Seq).[23]

Method Type Pros Cons
GUIDE-seq Cell-based- Detects off-targets in a cellular context - Captures the influence of chromatin- May be less sensitive for low-frequency events - Requires efficient dsODN delivery
CIRCLE-seq In vitro- Highly sensitive - Unbiased, as it uses naked DNA- May identify sites not accessible in a cellular context - Does not account for chromatin effects
DISCOVER-seq Cell-based- No exogenous DNA required - Detects endogenous repair processes- May have lower sensitivity than in vitro methods
Protocol: Conceptual Steps for GUIDE-seq
  • Cell Preparation: Culture cells to be edited.

  • Transfection: Co-transfect cells with the CRISPR-Cas9 components (plasmid, mRNA, or RNP) and the GUIDE-seq dsODN.

  • Genomic DNA Extraction: After a suitable incubation period, harvest the cells and extract genomic DNA.

  • Library Preparation: Fragment the genomic DNA and ligate sequencing adapters. Use PCR to amplify the fragments containing the integrated dsODN.

  • Sequencing: Perform next-generation sequencing (NGS) on the amplified library.

  • Data Analysis: Align the sequencing reads to a reference genome. The integration sites of the dsODN correspond to the locations of DSBs.

FAQ 3.2: How can I assess the global impact of a small molecule or siRNA on a cell?

Answer: Transcriptomics and proteomics are powerful tools for an unbiased view of cellular changes.

  • RNA-seq: Sequencing the entire transcriptome can reveal changes in gene expression caused by your treatment. This can highlight the activation or repression of unexpected pathways, suggesting off-target effects.

  • Proteomics (e.g., Mass Spectrometry): Analyzing the entire proteome can identify changes in protein abundance or post-translational modifications, providing a more direct link to functional cellular changes.

Visualizing the Validation Funnel

Validation_Funnel A Initial Screen (e.g., High-Throughput Assay) B Dose-Response & Potency Determination A->B Hits C Orthogonal & Rescue Assays B->C Potent Hits D Global Profiling (RNA-seq, Proteomics) C->D Confirmed Hits E Unbiased Off-Target ID (e.g., GUIDE-seq for CRISPR) D->E Specific Hits F Validated On-Target Effect E->F Final Candidate

Caption: The experimental funnel for validating on-target effects and excluding off-target confounders.

Conclusion: A Commitment to Rigor

Minimizing off-target effects is not a single step but a continuous process of rigorous experimental design, multifaceted validation, and a critical interpretation of data. By employing a combination of predictive computational tools, carefully controlled assays, and unbiased genome-wide detection methods, researchers can build a robust case for the specificity of their findings. This commitment to scientific integrity is essential for the successful translation of discoveries from the bench to the clinic.

References

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Huang, X., et al. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal. Retrieved from [Link]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

  • Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Retrieved from [Link]

  • Illumina. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Retrieved from [Link]

  • GenomeWeb. (2022). Computational Tool Tracks Genetic Variation Effects of Off-Target Gene Editing. Retrieved from [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. Retrieved from [Link]

  • Seok, H., et al. (2021). siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. Frontiers in Molecular Biosciences, 8, 700349. Retrieved from [Link]

  • siTOOLs Biotech. (n.d.). Technote 2 Ways to Reduce siRNA Off-target Effects. Retrieved from [Link]

  • Communications Biology. (2023). Deep learning predicts CRISPR off-target effects. Nature. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Retrieved from [Link]

  • ACS Publications. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1635-1647. Retrieved from [Link]

  • PubMed. (2025). Methods for detecting off-target effects of CRISPR/Cas9. Biotechnology Advances, 108750. Retrieved from [Link]

  • PMC. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1635-1647. Retrieved from [Link]

  • Caffrey, D. R., et al. (2011). siRNA off-target effects can be reduced at concentrations that match their individual potency. PLoS One, 6(7), e21503. Retrieved from [Link]

  • News-Medical. (2024). New chemical modification reduces off-target effects in siRNA drugs. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10803. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Patsnap Synapse. (2025). What causes off-target effects in CRISPR?. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • PMC. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Journal of Translational Medicine, 21(1), 629. Retrieved from [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Frontiers. (2021). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 12, 644832. Retrieved from [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

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  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • PMC. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 103. Retrieved from [Link]

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Technical Support Center: Chiral Resolution of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the HPLC resolution of 2-(3,4-Dimethylphenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to overcome common challenges in the enantiomeric separation of this and structurally similar compounds.

Troubleshooting Guide: Overcoming Poor Resolution & Peak Shape

This section addresses specific problems you may encounter during method development and routine analysis. Each solution is grounded in established chromatographic theory to help you understand the "why" behind the "how."

Q1: Why are my enantiomer peaks completely co-eluting or showing only a small shoulder?

This is the most common challenge in chiral separations and indicates a lack of enantioselectivity (α) under the current conditions. The chiral stationary phase (CSP) is not adequately discriminating between the two enantiomers.

Root Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP) Selection: The primary mechanism for chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP.[1][2] The structure of this compound, which contains an amide group, a phenyl ring, and a stereogenic center, makes it an excellent candidate for polysaccharide-based CSPs.[3][4][5]

    • Actionable Step: Screen different polysaccharide-based columns. Cellulose and amylose carbamate derivatives are a gold standard for this type of analyte.[4][5][6] For example, start with columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), as they offer different steric and electronic environments.[4][7]

  • Suboptimal Mobile Phase Composition: In normal phase chromatography, the mobile phase modulates the interaction between the analyte and the CSP. The concentration of the polar modifier (typically an alcohol) is the most critical factor influencing retention and selectivity.[8]

    • Actionable Step: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your hexane or heptane mobile phase. Start with a typical screening condition like Hexane/Isopropanol (90:10 v/v) and adjust the isopropanol content in 5% increments (e.g., to 95:5 or 85:15). A lower alcohol percentage generally increases retention and can improve resolution, but analysis times will be longer.[9]

Q2: I have partial separation, but the resolution (Rs) is below the required value (e.g., Rs < 1.7). How can I improve it?

Achieving baseline resolution (typically defined as Rs ≥ 1.5 - 1.7) is crucial for accurate quantitation.[10] If you have some separation, you are on the right track. The focus now shifts from finding selectivity to optimizing efficiency (N) and retention (k).

Optimization Strategies:

  • Fine-Tune the Alcohol Modifier: Small changes can have a large impact. Adjust the alcohol percentage in 1-2% increments. Also, consider switching the alcohol type (e.g., from isopropanol to ethanol), as this can alter the hydrogen bonding interactions and improve selectivity.[11]

  • Reduce the Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can enhance peak resolution.[9][12] However, this will also increase the run time.

    • Experimental Protocol:

      • Establish your initial method with partial separation (e.g., 1.0 mL/min).

      • Reduce the flow rate to 0.8 mL/min and inject your sample.

      • If resolution improves, try reducing it further to 0.5 mL/min.

      • Compare the resolution values and run times to find the best balance.

  • Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-CSP interaction.[9][13]

    • Actionable Step: Lowering the temperature often improves chiral resolution by enhancing the stability of the diastereomeric complexes. Try setting the column thermostat to 15°C or 20°C instead of ambient temperature. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.

  • Incorporate an Acidic Additive: For amide-containing compounds, adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase can sharpen peaks and sometimes improve selectivity by minimizing undesirable interactions with residual silanols on the silica support.[7][11]

    • Typical Concentration: Start with 0.1% FA or TFA in the alcohol portion of your mobile phase.

The following table illustrates the expected impact of these parameter adjustments on key chromatographic results.

Parameter ChangeExpected Impact on Resolution (Rs)Expected Impact on Retention Time (tR)Primary Chromatographic Principle Affected
Decrease Alcohol % IncreaseIncreaseSelectivity (α) & Retention (k)
Decrease Flow Rate IncreaseIncreaseEfficiency (N)
Decrease Temperature Often IncreasesIncreaseSelectivity (α) & Kinetics
Add 0.1% Acid May IncreaseVariableEfficiency (N) / Peak Shape
Q3: My peaks are broad or show significant tailing. What is the cause and how can I fix it?

Poor peak shape reduces resolution and compromises the accuracy of integration. Tailing is often caused by secondary, unwanted interactions or system issues.

Troubleshooting Peak Tailing:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[12]

    • Actionable Step: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject.

  • Active Sites on the Column: Residual silanols on the silica backbone can cause strong, undesirable interactions with polar groups like amides, leading to peak tailing.[14] This can happen with both new and old columns.

    • Solution: As mentioned previously, adding a mobile phase additive like 0.1% TFA can mask these active sites.[7]

  • Extra-Column Dispersion: Excessive volume between the injector and the detector (e.g., using tubing with a large internal diameter) can cause peak broadening.[14]

    • Solution: Ensure you are using appropriate low-dead-volume tubing and fittings, especially if using smaller particle size columns.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[15]

Method Development & System Suitability Workflow

A structured approach is essential for efficient and robust method development. The following diagram outlines a logical workflow for achieving and maintaining adequate resolution.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Suitability Start Goal: Achieve Enantiomeric Resolution for this compound Screen_CSP Screen CSPs (e.g., Amylose & Cellulose-based) Start->Screen_CSP Screen_MP Screen Mobile Phases (e.g., Hexane/IPA vs. Hexane/EtOH) Screen_CSP->Screen_MP Optimize_Alcohol Fine-Tune Alcohol % Screen_MP->Optimize_Alcohol Optimize_Flow Optimize Flow Rate Optimize_Alcohol->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Check_Rs Resolution (Rs) > 1.7? Optimize_Temp->Check_Rs Check_Rs->Optimize_Alcohol No SST Define & Run System Suitability Test (SST) (Resolution, Tailing, Repeatability) Check_Rs->SST Yes Final_Method Final Validated Method SST->Final_Method

Caption: A systematic workflow for HPLC method development.

Frequently Asked Questions (FAQs)

What are the typical starting conditions for separating a compound like this compound?

Based on its structure, a normal-phase method is highly recommended. A robust starting point would be:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

What is a System Suitability Test (SST) and why is it mandatory?

A System Suitability Test (SST) is a series of checks to ensure that the chromatography system and method are performing adequately before any samples are analyzed.[16][17] It is a regulatory requirement (ICH, USP) to guarantee the validity of the analytical results.[16][17][18] For a chiral separation, the SST typically includes:

  • Resolution (Rs): The most critical parameter. A minimum value (e.g., Rs ≥ 1.7) is set to ensure the enantiomers are baseline separated.[10]

  • Repeatability: Multiple injections of a standard are made to check the precision of the peak areas and retention times (e.g., RSD ≤ 2.0%).[10][19]

  • Tailing Factor (Tf): Ensures peak symmetry, which is important for accurate integration (e.g., Tf ≤ 1.5).

  • Theoretical Plates (N): A measure of column efficiency.

Protocol: Performing a System Suitability Test
  • Prepare a Suitability Solution: Create a solution containing a known concentration of racemic this compound.

  • Equilibrate the System: Run the mobile phase through the HPLC system and column until a stable baseline is achieved (typically 30-60 minutes).

  • Perform Injections: Make five or six replicate injections of the suitability solution.

  • Calculate Parameters: Use your chromatography data system (CDS) software to calculate the Resolution (Rs) between the two enantiomer peaks, the Tailing Factor for each peak, and the Relative Standard Deviation (RSD) of the peak areas across the replicate injections.

  • Compare to Acceptance Criteria: Verify that all calculated values meet the pre-defined criteria set in your analytical method. If the SST fails, you must troubleshoot the system before proceeding with sample analysis.[16]

Can I use reverse-phase HPLC for this separation?

While normal-phase is more common for polysaccharide CSPs, many modern "immobilized" CSPs can be used in reverse-phase mode (e.g., with water/acetonitrile or water/methanol mobile phases).[20][21] This can be advantageous if your compound has poor solubility in hexane. If you attempt reverse-phase, you will need to screen columns specifically designed for this purpose (e.g., Chiralpak® IA, IB, IC).

References

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Technical Support Center: Dealing with Matrix Effects in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting matrix effects in biological sample analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex biological matrices in their quantitative analyses, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS). Here, we will delve into the causes of matrix effects, provide robust troubleshooting strategies, and offer detailed protocols to ensure the accuracy and reliability of your experimental data.

Section 1: Understanding Matrix Effects

Q1: What exactly is a "matrix effect" in biological sample analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analyte.[3][4] Essentially, other molecules in the biological sample (like salts, lipids, and proteins) interfere with the process of turning your analyte of interest into ions that the mass spectrometer can detect.[2][5]

Q2: What are the primary causes of matrix effects, especially in plasma or serum samples?

The most significant contributors to matrix effects in biological fluids like plasma and serum are phospholipids .[5][6][7] These molecules are major components of cell membranes and have a tendency to co-extract with analytes of interest during common sample preparation techniques like protein precipitation. When they co-elute with the analyte during chromatographic separation, they can severely suppress the analyte's signal in the mass spectrometer.[6]

Other causes include:

  • High concentrations of salts or endogenous small molecules.

  • Residual proteins or peptides. [5]

  • Dosing vehicles or formulation agents in preclinical studies. [2]

  • Ion-pairing agents used in chromatography. [5]

Q3: How can I know if my assay is being affected by matrix effects?

The presence of matrix effects can be diagnosed through several experimental approaches. Two of the most common are the post-extraction spike method and the post-column infusion method .[1][7][8]

  • Post-Extraction Spike Method (Quantitative Assessment): This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same concentration of the analyte in a neat (clean) solvent.[1][8] A significant difference in signal intensity indicates the presence of matrix effects.[8]

  • Post-Column Infusion (Qualitative Assessment): In this technique, a constant flow of the analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer.[1][9] A blank matrix extract is then injected.[1][9] Any dips or peaks in the otherwise stable analyte signal indicate regions of ion suppression or enhancement, respectively, corresponding to the retention times of interfering matrix components.[8][9]

The following diagram illustrates the workflow for a post-column infusion experiment.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Connector Column->Tee Column Effluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow MitigationStrategy Start Matrix Effect Detected Dilution Attempt Sample Dilution Start->Dilution Check_LLOQ Is Analyte > LLOQ? Dilution->Check_LLOQ Optimize_SamplePrep Optimize Sample Preparation (LLE, SPE, HybridSPE) Check_LLOQ->Optimize_SamplePrep No Revalidate Re-validate Method Check_LLOQ->Revalidate Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chroma Use_IS Implement Appropriate Internal Standard Optimize_Chroma->Use_IS Use_IS->Revalidate

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improving the efficiency of propanamide synthesis workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Propanamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and effectiveness of their propanamide synthesis workup procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of propanamide. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that can arise during the workup of propanamide synthesis, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield of Crystalline Propanamide

A diminished yield of the final product is a frequent challenge. The underlying cause can often be traced back to the reaction conditions or the workup procedure itself.

Possible Causes & Solutions:

  • Incomplete Reaction: Before initiating the workup, it is crucial to confirm the completion of the reaction.

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting materials and the propanamide product. The reaction is complete when the limiting starting material spot is no longer visible on the TLC plate.[2]

  • Product Loss During Aqueous Washes: Propanamide exhibits some solubility in water, which can lead to significant product loss during the extraction and washing steps.[3]

    • Protocol: To minimize this, saturate the aqueous wash solutions (e.g., sodium bicarbonate solution, brine) with sodium chloride. This increases the ionic strength of the aqueous phase, thereby reducing the solubility of the organic product.[4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the theoretical yield. For instance, when using propanoyl chloride, hydrolysis to propanoic acid can occur if moisture is present.[5][6][7][8]

    • Protocol: Ensure all glassware is thoroughly dried and use anhydrous solvents. If propanoic acid is formed, it can be removed during the basic wash step of the workup.

Issue 2: The Product is an Oil or a Waxy Solid, Not a Crystalline Powder

Obtaining an oily or waxy product instead of a crystalline solid is a common purification problem that can often be resolved through proper recrystallization techniques.

Possible Causes & Solutions:

  • Presence of Impurities: Residual solvents or byproducts can act as impurities that inhibit crystallization.

    • Protocol: Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. If byproducts are the issue, a more rigorous purification, such as column chromatography, may be necessary before attempting recrystallization.

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the propanamide at elevated temperatures but have low solubility at cooler temperatures.[9]

    • Protocol: Conduct small-scale solvent screening to identify the optimal recrystallization solvent or solvent system. Based on literature, suitable solvents for propanamide include ethanol, water, or mixtures thereof, as well as acetone, toluene, and ethyl acetate.[10][11]

  • Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.

    • Protocol: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure propanamide.

Issue 3: Discoloration of the Final Product

A colored product indicates the presence of impurities, which may have been generated during the reaction or workup.

Possible Causes & Solutions:

  • Thermal Decomposition: In syntheses involving urea and propionic acid, heating at high temperatures can lead to the thermal decomposition of urea, forming colored byproducts.[12][13][14]

    • Protocol: Carefully control the reaction temperature. If colored impurities are present in the crude product, they can often be removed during recrystallization.

  • Oxidation or Side Reactions: Certain impurities may be colored.

    • Protocol: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[9] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the workup and purification of propanamide.

Q1: What is the most effective method for removing unreacted propanoic acid from the crude product?

An acid-base extraction is the most effective method.[4][15][16] By washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, the acidic propanoic acid will be converted to its water-soluble sodium salt and move into the aqueous layer, which can then be separated and discarded.[15]

Q2: How can I remove the dicyclohexylurea (DCU) byproduct when using DCC as a coupling agent?

DCU is notoriously difficult to remove due to its solubility in many organic solvents.[17] The most common method is to filter the reaction mixture after the reaction is complete, as DCU is often insoluble in the reaction solvent. If it remains in the crude product, purification can be achieved by recrystallization from a suitable solvent or by column chromatography. A more practical alternative is to use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as its urea byproduct can be easily removed with an aqueous wash.[17][18]

Q3: My TLC plate shows a streak instead of a distinct spot for my product. What does this indicate?

Streaking on a TLC plate often indicates that the sample is too concentrated or that the compound is highly polar and is interacting strongly with the stationary phase (silica gel). Try spotting a more dilute sample. If streaking persists, adding a small amount of a polar solvent like methanol to your mobile phase can help to improve the spot shape.

Q4: What are the key safety precautions I should take during the workup of propanamide synthesis?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20][21][22] Propanamide can cause skin, eye, and respiratory tract irritation.[23] If using propanoyl chloride, be aware that it is corrosive and reacts vigorously with water, releasing HCl gas.[5][24] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21][22]

Experimental Protocols

Protocol 1: Standard Workup for Propanamide Synthesis from Propanoyl Chloride and Ammonia
  • Quenching: After confirming the reaction is complete via TLC, cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to quench any unreacted propanoyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent such as ethyl acetate to extract the propanamide.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any hydrochloric acid formed during the reaction. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine (saturated sodium chloride solution) to remove excess water and break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude propanamide.

  • Purification: Purify the crude product by recrystallization.

Protocol 2: Recrystallization of Propanamide
  • Solvent Selection: Choose an appropriate solvent (e.g., 95% ethanol).[10]

  • Dissolution: Place the crude propanamide in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.[9]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and workup of propanamide.

Propanamide_Synthesis_Workup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent Quenching Quenching Reaction->Quenching e.g., Water Extraction Extraction Quenching->Extraction Organic Solvent Aqueous Washes Aqueous Washes Extraction->Aqueous Washes Acid/Base/Brine Drying Drying Aqueous Washes->Drying Anhydrous Salt Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Crude Propanamide Crude Propanamide Solvent Removal->Crude Propanamide Recrystallization Recrystallization Crude Propanamide->Recrystallization Solvent Pure Propanamide Pure Propanamide Recrystallization->Pure Propanamide Filtration & Drying

Caption: Workflow for Propanamide Synthesis and Purification.

Data Summary

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility in Water
Propanamide73.0979-81213Soluble[3]
Propanoic Acid74.08-21141Miscible
Propanoyl Chloride92.52-9080Reacts

References

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Technical Support Center: Alternative Purification Techniques for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with retaining and purifying polar molecules using traditional chromatographic methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative techniques, grounding our advice in established scientific principles.

The Challenge with Polar Compounds

Polar molecules, characterized by their high affinity for aqueous environments (LogD/LogP ≤ 0), often exhibit poor retention on conventional reversed-phase (RP) C18 columns.[1][2] This leads to elution in or near the solvent front, resulting in poor resolution, compromised peak shape, and inadequate purification.[3] This guide focuses on powerful alternative strategies to overcome these challenges.

Choosing the Right Purification Technique

Selecting the appropriate technique is the first and most critical step. The choice depends on the analyte's physicochemical properties, such as its polarity, charge state (pKa), and the sample matrix.

The following decision tree provides a high-level guide to selecting an appropriate technique.

G start Start: Polar Analyte (LogD/LogP ≤ 0) is_ionizable Is the analyte ionizable? start->is_ionizable Direct Purification spe Is sample cleanup or concentration needed first? start->spe Always consider is_charged Is the analyte charged at working pH? is_ionizable->is_charged Yes hilic Hydrophilic Interaction Liquid Chromatography (HILIC) is_ionizable->hilic No (Neutral) is_charged->hilic No (Charge suppressed or zwitterionic) iex Ion-Exchange Chromatography (IEX) is_charged->iex Yes sfc Supercritical Fluid Chromatography (SFC) hilic->sfc Alternative Selectivity or 'Green' Method iex->sfc Alternative Selectivity or 'Green' Method spe->is_ionizable Post-SPE spe_node Solid-Phase Extraction (SPE) (Normal-Phase, IEX, or Mixed-Mode)

Caption: High-level decision tree for selecting a purification technique.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][6] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[1][3]

HILIC Troubleshooting Guide
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution(s)
Q: Why is my polar compound not retained, or retention is drifting and irreproducible? Insufficient Column Equilibration: HILIC requires a stable, adsorbed water layer on the stationary phase for reproducible retention. This process is much slower than in RP chromatography.[3][7] Incorrect Sample Diluent: Injecting a sample dissolved in a strong solvent (e.g., high water content) will disrupt the water layer at the column head, causing poor peak shape and shifting retention.[6]Extend Equilibration Time: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes. For gradient methods, ensure a sufficient re-equilibration time post-run.[3] Match Sample Diluent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).[6]
Q: Why am I seeing poor peak shape (tailing or fronting)? Secondary Interactions: For ionizable compounds, unwanted electrostatic interactions with the stationary phase (e.g., acidic silanols) can cause peak tailing.[4][8] Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound may exist in multiple ionic forms, leading to broad or split peaks.[9] Co-elution: What appears to be poor peak shape might be the co-elution of closely related impurities.[10]Add Buffer to Mobile Phase: Use a buffer like ammonium formate or ammonium acetate (10-20 mM) to control pH and provide counter-ions that mask active sites on the stationary phase.[4] These are volatile and ideal for MS applications. Adjust Mobile Phase pH: Adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[9]
Q: My system backpressure is unexpectedly high. Buffer Precipitation: The salts used in HILIC buffers (e.g., ammonium formate) have limited solubility in high organic mobile phases. If the organic content is too high or the buffer concentration is excessive, the buffer can precipitate in the system.Check Buffer Solubility: Ensure your chosen buffer and its concentration are soluble in the highest percentage of organic solvent used in your method. System Flush: If precipitation is suspected, flush the system thoroughly with a mid-polarity solvent like isopropanol, followed by water, before re-introducing the HILIC mobile phase. Remember to flush with water first to avoid precipitating salts with high organic content.[11]
HILIC FAQs

Q: What type of stationary phase should I start with? A: A bare silica column is a good, general-purpose starting point for HILIC method development.[6] For basic compounds, an amide or diol phase can offer better peak shape. For separating a mix of acidic, basic, and neutral compounds, a zwitterionic phase (e.g., sulfobetaine) can provide unique selectivity.

Q: How much water is required in the mobile phase? A: A minimum of 3% water (or other aqueous component) is necessary to hydrate the stationary phase and establish the HILIC retention mechanism.[4][6] If the water content exceeds ~40%, the mechanism may transition towards reversed-phase, and retention of polar compounds will be lost.[7]

Q: Can I use methanol instead of acetonitrile? A: Acetonitrile is the most common and preferred organic solvent for HILIC.[4] Methanol is a more polar, protic solvent and generally acts as a stronger eluting solvent than acetonitrile in HILIC, often leading to reduced retention.[12] It is typically not recommended for achieving good HILIC separation.

Supercritical Fluid Chromatography (SFC)

SFC uses carbon dioxide (CO₂) above its critical temperature and pressure as the primary mobile phase.[13] This supercritical fluid has low viscosity and high diffusivity, allowing for very fast and efficient separations.[14] While neat CO₂ is non-polar, its elution strength and polarity can be dramatically increased by adding a polar organic co-solvent (modifier), such as methanol.[15][16] This makes SFC a versatile technique for purifying a wide range of polar compounds.

SFC Troubleshooting Guide
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution(s)
Q: My polar compound is not retained or elutes too quickly. Insufficient Mobile Phase Polarity: Pure CO₂ has very low solvent strength, similar to hexane, and will not retain polar compounds.[15][17] The type and percentage of the organic modifier are critical for retention.Increase Modifier Percentage: Gradually increase the percentage of the polar modifier (e.g., methanol) in the mobile phase. This increases the overall polarity and solvent strength.[16] Consider a More Polar Modifier: While methanol is most common, other alcohols like ethanol or isopropanol can be used and may offer different selectivity.[16]
Q: I'm seeing severe peak tailing, especially for basic or acidic compounds. Strong Analyte-Stationary Phase Interactions: Unwanted interactions between ionizable analytes and active sites on the stationary phase are a common cause of poor peak shape. Unlike HPLC, pH control in CO₂-based mobile phases is not straightforward.[14]Use an Additive: For basic compounds, add a small amount of a basic additive (e.g., 0.1-0.5% diethylamine or ammonium hydroxide) to the modifier. For acidic compounds, use an acidic additive (e.g., 0.1-0.5% trifluoroacetic acid or formic acid).[18] These additives compete for active sites and ensure the analyte is in a single, un-ionized state.
Q: My compound has poor solubility in the injection solvent, leading to split peaks. Solvent Mismatch: Injecting a sample in a solvent that is too strong or immiscible with the CO₂/modifier mobile phase can cause peak distortion. This "solvent effect" is a common issue in preparative SFC.Optimize Injection Solvent: The ideal injection solvent is the mobile phase itself. If solubility is an issue, use the weakest solvent that fully dissolves the compound. For some challenging samples, DMSO can be used, but injection volumes must be kept small.[19]
SFC FAQs

Q: Is SFC only for non-polar compounds? A: This is a common misconception. While early SFC was limited, modern SFC, with the use of polar co-solvents and additives, is highly effective for purifying a wide range of polar neutral and ionizable compounds.[14][16]

Q: What stationary phases are used in SFC? A: Many traditional normal-phase columns (e.g., silica, diol, amino) are used.[18] There are also specialized SFC columns, such as those with 2-ethylpyridine ligands, which are very effective for polar basic compounds.[19]

Q: Why is SFC considered a "green" technology? A: SFC primarily uses CO₂, which is a recycled industrial byproduct. It significantly reduces the consumption of organic solvents compared to HPLC, especially at the preparative scale, lowering both purchasing and disposal costs.[13][14]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[20] The stationary phase contains charged functional groups that interact with oppositely charged analytes. This technique is ideal for purifying compounds that are charged at a given pH, such as organic acids, bases, and amino acids.[21]

IEX Troubleshooting Guide
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution(s)
Q: My compound does not bind to the column. Incorrect pH: The analyte and the stationary phase must have opposite charges to bind. For a cation exchanger (negatively charged), the mobile phase pH must be below the analyte's pI (isoelectric point) to ensure the analyte is positively charged. For an anion exchanger, the pH must be above the pI.[20] High Ionic Strength in Sample: If the sample contains a high concentration of salt, the salt ions will compete with the analyte for binding sites on the resin, preventing retention.[22]Adjust Buffer pH: Ensure the starting buffer pH is at least 1 unit away from the analyte's pI to ensure full charge.[11] Desalt or Dilute Sample: Reduce the ionic strength of the sample by desalting or by diluting it with the starting buffer.[22]
Q: My compound binds too strongly and will not elute (or elutes very late). Insufficient Elution Strength: Elution in IEX is achieved by increasing the ionic strength (salt concentration) or changing the pH to neutralize the analyte or the stationary phase. If the salt gradient is too shallow or the final concentration is too low, strongly bound molecules will not elute.[22]Increase Salt Gradient Slope/Concentration: Increase the final concentration of the salt in your elution buffer (e.g., NaCl or KCl).[23] Change pH: Alternatively, use a pH gradient that moves towards the analyte's pI, which will neutralize its charge and cause it to elute.[23]
Q: I'm seeing broad peaks and poor resolution. Slow Binding/Elution Kinetics: If the flow rate is too high, there may not be enough time for the analyte to interact optimally with the stationary phase, leading to peak broadening. Column Overload: Injecting too much sample can saturate the binding sites on the column, resulting in poor peak shape and reduced resolution.[24]Reduce Flow Rate: Lower the flow rate to allow more time for interactions to occur. Reduce Sample Load: Decrease the amount of sample injected onto the column.[24]
IEX FAQs

Q: How do I choose between a strong and a weak ion exchanger? A: Strong ion exchangers (e.g., sulfonic acid for cation, quaternary ammonium for anion) are charged over a wide pH range, offering robust binding.[23] Weak ion exchangers (e.g., carboxylic acid for cation, tertiary amine for anion) have a charge that is pH-dependent, which can be used to fine-tune selectivity.[23] For initial method development, a strong ion exchanger is often a more straightforward choice.

Q: What buffers should I use? A: The buffer choice is critical and must have a pKa within ~0.5 pH units of the desired operating pH to provide good buffering capacity. Common buffers include phosphate, acetate, and Tris, but ensure they do not interact with the column or your analyte.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique used to clean up complex matrices, concentrate analytes, or perform solvent switching.[25][26] For polar compounds, SPE can be used to remove non-polar interferences or to isolate the polar analyte from a complex aqueous matrix like biological fluids.[27][28]

SPE Troubleshooting Guide
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution(s)
Q: My analyte recovery is low. Analyte Breakthrough: The analyte did not retain on the sorbent during the loading step. This can be due to an incorrect choice of sorbent or loading solvent, or insufficient sorbent mass for the sample amount.[29] Incomplete Elution: The elution solvent was not strong enough to desorb the analyte from the sorbent.[29] Sorbent Drying: For non-polar retention mechanisms, if the sorbent bed dries out after conditioning and before sample loading, the hydrophobic ligands can collapse, preventing proper retention.Select Correct Sorbent/Solvents: Use a "like-dissolves-like" principle. For polar analytes in a non-polar matrix, use a polar (Normal-Phase) sorbent like silica or diol.[28] Optimize Elution Solvent: Test a stronger elution solvent. For a polar sorbent, this would be a more polar solvent like methanol or isopropanol.[30] Increase Sorbent Mass: Ensure the sorbent capacity (typically ~5% of bed weight) is not exceeded.[27]
Q: My final extract is not clean (contains interferences). Inefficient Wash Step: The wash solvent was too strong and eluted the analyte along with the interferences, or it was too weak and did not remove all the interferences.Optimize Wash Solvent: The ideal wash solvent should have a strength that is just below what is required to elute the target analyte. Test several solvents of intermediate polarity to find the one that removes the most interferences without eluting your compound.[29]
SPE FAQs

Q: What SPE mode should I use for a polar analyte in an aqueous sample? A: This is a common challenge. You have two main strategies:

  • Retain the Analyte: Use a mixed-mode or ion-exchange sorbent if your analyte is ionizable. This provides a strong, specific retention mechanism to bind your polar analyte while salts and other matrix components are washed away.[25]

  • Retain the Interferences: Use a reversed-phase sorbent (like C18) to bind non-polar and moderately polar interferences, allowing your highly polar analyte to pass through in the load and wash steps. This is known as "pass-through" cleanup.[29]

Q: How do I select the right amount of sorbent? A: The sorbent capacity is the total amount of all compounds (analyte + interferences) that can be retained. A general rule of thumb is that the sorbent can retain about 1-5% of its mass.[27] For complex matrices, it is better to use a larger sorbent bed to avoid overloading.

Protocols & Workflows

Protocol 1: Generic HILIC Method Development

This protocol provides a systematic approach to developing a HILIC method for a polar analyte.

  • Analyte & Column Selection:

    • Confirm the analyte is polar (e.g., calculated LogP ≤ 0).

    • Select a starting column. A bare silica or amide phase (e.g., 150 x 4.6 mm, 3.5 µm) is a robust choice.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 95:5 Water:Acetonitrile. Adjust to pH 3.2 with formic acid.

    • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water. Adjust to pH 3.2 with formic acid.

    • Rationale: Using buffer in both phases maintains consistent ionic strength during the gradient.[3]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 95% B to 50% B over 10 minutes.

    • Equilibration: Equilibrate the column with 95% B for at least 15 minutes before the first injection.

    • Re-equilibration: Use a 5-10 minute re-equilibration step at 95% B after each run.

  • Optimization:

    • Adjust Gradient: If the compound elutes too early, start with a higher %B (e.g., 97%). If it elutes too late or not at all, extend the gradient to a lower %B (e.g., 40%).

    • Screen pH: Repeat the scouting run with a different pH mobile phase (e.g., ammonium acetate at pH 5.8) to assess changes in selectivity, especially for ionizable compounds.[3]

    • Optimize Temperature: Analyze at different temperatures (e.g., 30°C and 45°C). Temperature can affect mobile phase viscosity and retention.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization select_column Select Column (e.g., Bare Silica) prep_mp Prepare Mobile Phases (pH 3.2 & 5.8) select_column->prep_mp prep_sample Prepare Sample in High Organic Diluent prep_mp->prep_sample equilibrate Equilibrate Column (>15 min) prep_sample->equilibrate scout_run Perform Scouting Gradient (95-50% Organic) at pH 3.2 equilibrate->scout_run eval1 Evaluate Retention & Peak Shape scout_run->eval1 screen_ph Screen at pH 5.8 eval1->screen_ph Retention OK opt_gradient Optimize Gradient Slope & Range eval1->opt_gradient Retention needs adjustment eval2 Evaluate Selectivity Change screen_ph->eval2 eval2->opt_gradient Choose best pH final_method Final Method opt_gradient->final_method

Caption: A systematic workflow for HILIC method development.

References

  • HILIC Method Development in a Few Simple Steps. (n.d.). Thermo Fisher Scientific.
  • A Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (n.d.). SpringerLink.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. (n.d.). Advanced Materials Technology.
  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. (2025, November 5). BioPharm International.
  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • ACE HILIC Method Development Guide. (n.d.). MAC-MOD Analytical.
  • SPE Phase and Solvent Selection. (n.d.). Thermo Fisher Scientific US.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. (n.d.). Scientific Research Publishing.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Supercritical Fluid Chromatography (SFC). (2012, August 16). University of Southampton.
  • GracePure™ - Solid Phase Extraction Columns Choosing an SPE Product SPE Method Development. (n.d.). Obrnuta faza.
  • How To Choose The Right SPE Sorbent For Your Application? (2025, August 5). News.
  • Ion Exchange Chromatography Troubleshooting. (n.d.). Cytiva.
  • Keeping it Simple(r) in SFC. (2018, February 9). The Analytical Scientist.
  • Role of additives in packed column SFC: Suppression of solute ionization. (2017, January 16). ResearchGate.
  • Enhancing Analytical Precision, Solid-Phase Extraction (SPE) Techniques in Sample Preparation for Mass Spectrometry. (2024, March 8). Longdom Publishing.
  • Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC. (n.d.). MetwareBio.
  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International.
  • HILIC Separations Technical Guide. (n.d.). ResearchGate.
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex.
  • Ion Exchange Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2026, January 5). Waters.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.
  • How Can We Improve Our Solid Phase Extraction Processes? (2025, April 28). SCION Instruments.
  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Avens Publishing Group.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 24). Welch Materials.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry.
  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc.
  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (n.d.). Agilent.
  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. (n.d.). Sigma-Aldrich.
  • Column troubleshooting guide – HILIC. (n.d.). Thermo Fisher Scientific.
  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11). Agilent.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PMC.

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Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 2-(3,4-Dimethylphenoxy)propanamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The core structure of 2-(3,4-Dimethylphenoxy)propanamide features a 3,4-dimethylphenoxy group linked to a propanamide moiety. This guide will compare this compound to two main classes of structurally related molecules: phenoxy propanolamine derivatives, which are well-known beta-adrenergic antagonists, and other phenoxy amide compounds that have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities.

Structural Comparison: Amides vs. Amines in Adrenergic Ligands

The primary structural difference between this compound and a classic beta-blocker analog, such as a hypothetical 1-(3,4-dimethylphenoxy)-2-hydroxy-3-aminopropane, lies in the terminal functional group: an amide versus an amine. This distinction is critical as the amine group in beta-blockers is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the binding pocket of beta-adrenergic receptors.

The substitution of this amine with a less basic amide group in this compound is a bioisosteric replacement that would significantly alter its interaction with adrenergic receptors. The amide nitrogen is substantially less basic than an alkylamine, and its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. This change is predicted to drastically reduce or eliminate beta-adrenergic blocking activity.

Predicted Biological Activities and Comparative Analysis

While direct experimental data for this compound is absent from the public literature, we can infer its potential biological activities by examining related structures.

Comparison with Beta-Adrenergic Antagonists

Aryloxypropanolamines are a well-established class of beta-blockers.[1] The interaction with the β-adrenergic receptor is a key determinant of their therapeutic effects, primarily in cardiovascular diseases.

  • Hypothetical Analog: 1-(3,4-dimethylphenoxy)-2-propanolamine

  • Predicted Activity of this compound: Due to the replacement of the amine with an amide, it is highly unlikely to exhibit significant beta-blocking activity. The electrostatic interactions necessary for receptor binding would be substantially diminished.

Potential as an Anti-inflammatory Agent

Several studies have highlighted the anti-inflammatory potential of compounds containing a phenoxyacetamide or phenoxypropanamide scaffold. These compounds often exert their effects through the inhibition of enzymes like cyclooxygenase (COX).[2][3][4]

  • Similar Compounds: Derivatives of 3-alkoxy-4-methanesulfonamido acetophenone and various spiro pyrrolo[3,4-d]pyrimidine derivatives have shown promising anti-inflammatory properties, with some exhibiting selective COX-2 inhibition.[3][4]

  • Predicted Activity of this compound: The presence of the phenoxypropanamide core suggests a potential for anti-inflammatory activity. The 3,4-dimethyl substitution on the phenyl ring could influence its binding affinity and selectivity for COX enzymes.

Potential as an Antimicrobial Agent

Phenoxy amide derivatives have also been investigated for their antimicrobial properties.[5][6] The mechanism of action can vary, but it often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

  • Similar Compounds: Various N-phenyl acetamide derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5]

  • Predicted Activity of this compound: It is plausible that this compound could possess antimicrobial properties. The lipophilicity conferred by the dimethylphenyl group might enhance its ability to penetrate bacterial cell walls.

Other Potential Central Nervous System (CNS) Activities

The 3,4-disubstituted phenethylamine scaffold is a common feature in a variety of centrally acting agents, including psychoactive substances like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[7][8][9][10][11] While this compound is structurally distinct, the presence of the 3,4-dimethylphenyl group warrants consideration of potential CNS effects. However, the linkage and functional groups are substantially different, making a direct comparison difficult.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a tiered screening approach is recommended.

Workflow for Preliminary Biological Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies A Compound Synthesis & Purification B In Vitro Anti-inflammatory Assays (COX-1/COX-2 Inhibition) A->B Test Compound C In Vitro Antimicrobial Assays (MIC/MBC Determination) A->C Test Compound D Beta-Adrenergic Receptor Binding Assay A->D Test Compound E Cell-based Cytotoxicity Assays (e.g., MTT Assay) B->E If Active C->E If Active F In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) E->F If Low Cytotoxicity G Mechanism of Action Studies (e.g., Enzyme Kinetics) F->G If Active In Vivo

Caption: A tiered workflow for the biological evaluation of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine if the compound can inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.

Objective: To quantify the IC50 value of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Amplexi Red reagent.

  • Dimethyl sulfoxide (DMSO).

  • Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.

  • Add various concentrations of the test compound or reference inhibitor to the wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and Amplexi Red reagent.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains.

  • Mueller-Hinton broth.

  • Test compound and reference antibiotics (e.g., Ampicillin).

  • 96-well microtiter plates.

Procedure:

  • Prepare a serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Signaling Pathway: COX-Mediated Inflammation

G cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Cascade cluster_2 Physiological Response A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation Pain Fever D->E

Caption: Simplified signaling pathway of COX-mediated inflammation.

Summary of Comparative Data

Compound ClassCore StructurePrimary Biological ActivityPredicted Activity of this compound
Phenoxy Propanolamines AryloxypropanolamineBeta-Adrenergic Antagonism[1]Unlikely
Phenoxy Amides Phenoxyacetamide/propanamideAnti-inflammatory, Antimicrobial[2][3][4][5]Possible
Substituted Phenylpropanes 3,4-Disubstituted PhenylpropaneCNS Activity[7][8][9][10][11]Low Probability

Conclusion

Based on the analysis of structurally related compounds, this compound is unlikely to function as a beta-adrenergic antagonist due to the replacement of the critical amine group with an amide. However, there is a reasonable expectation that it may exhibit anti-inflammatory or antimicrobial properties, consistent with other phenoxy amide derivatives.[2][3][4][5] The 3,4-dimethylphenyl moiety could influence the potency and selectivity of these potential activities.

The experimental protocols provided in this guide offer a clear path for the initial biological characterization of this novel compound. The results of these assays will be crucial in determining its therapeutic potential and guiding further preclinical development.

References

  • Al-hazam, H. A. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica, 6(1), 14-17. [Link]

  • Kumar, A., & Khatkar, A. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(19), 3357-3374. [Link]

  • Shahzad, M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226503. [Link]

  • Garcia-Sosa, A. T., & Maran, U. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1194. [Link]

  • Davis, W. M., & Borne, R. F. (1984). Pharmacologic investigation of compounds related to 3,4-methylenedioxyamphetamine (MDA). Archives Internationales de Pharmacodynamie et de Thérapie, 268(2), 229-239. [Link]

  • Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews, 55(3), 463-508. [Link]

  • Fantegrossi, W. E., et al. (2004). Behavioral and pharmacological characterization of 3,4-methylenedioxymethamphetamine, its enantiomers, and related compounds. Psychopharmacology, 173(3-4), 235-243. [Link]

  • Paton, D. M., et al. (1975). Pharmacology and toxicity of 3,4-methylenedioxyamphetamine, para-methoxyamphetamine and related dimethoxyamphetamines. Proceedings of the Western Pharmacology Society, 18, 229-231. [Link]

  • Bali, A., et al. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 272-278. [Link]

  • Marona-Lewicka, D., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(22), 3390-3397. [Link]

  • Al-Ostath, R. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(4), 2533-2547. [Link]

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Structure-Activity Relationship of Dimethylphenoxy Propanamides: A Scaffold Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect in Phenoxy Scaffolds

The dimethylphenoxy propanamide scaffold represents a privileged chemotype in medicinal chemistry, serving as a versatile template for designing ligands against hydrophobic pockets in targets such as TRPV1 (Pain/Inflammation) , PPARα/γ (Metabolic Disorders) , and FXR (Dyslipidemia) .

While halogenated phenoxy analogs (e.g., 4-Cl, 2,4-diCl) are historically common in agrochemicals, the dimethyl substitution pattern has emerged in pharmaceutical research as a superior strategy for modulating lipophilicity (LogP) , metabolic stability (blocking CYP450 sites) , and conformational rigidity without the toxicity concerns sometimes associated with poly-halogenated aromatics.

This guide dissects the structure-activity relationship (SAR) of this scaffold, comparing the 2,3- , 2,4- , and 2,5-dimethyl isomers against standard halogenated controls.

Mechanistic Grounding & Therapeutic Targets[1]

The dimethylphenoxy propanamide scaffold typically functions via a "Head-Linker-Tail" binding mode:

  • The Head (Dimethylphenoxy): Acts as the hydrophobic anchor. The methyl groups provide van der Waals bulk to fill lipophilic pockets (e.g., the vanilloid binding pocket of TRPV1 or the ligand-binding domain of FXR).

  • The Linker (Propanamide): The chiral center at C2 allows for stereoselective engagement (e.g., R-isomers often mimic the natural substrate). The amide bond serves as a critical hydrogen bond donor/acceptor.

  • The Tail (Amine substituent): Solubilizing group that often interacts with surface residues or solvent.

Primary Therapeutic Contexts
  • TRPV1 Antagonism: Modulation of nociception. The phenoxy group mimics the vanilloid head of capsaicin but with altered kinetics to prevent channel opening while blocking the pore.

  • FXR/PPAR Agonism: Regulation of lipid metabolism. The scaffold mimics endogenous fatty acid derivatives (fibrates), activating nuclear receptors to lower triglycerides.

Structure-Activity Relationship (SAR) Analysis

The "Head": Dimethyl Substitution Patterns

The placement of the two methyl groups is the single most critical determinant of potency and metabolic stability.

SubstitutionEffect on ConformationMetabolic ImplicationTarget Preference
2,3-Dimethyl High Torsion: Steric clash between the 2-Me and the ether oxygen twists the ring out of plane.Moderate Stability: The 3-Me blocks adjacent metabolism, but the 4-position is exposed.TRPV1 (Requires twisted conformation for pocket fit).
2,4-Dimethyl Elongated Hydrophobicity: Increases length-wise lipophilic contact.High Stability: Blocks the primary para-oxidation site (CYP450).PPARα (Linear pockets prefer para-substitution).
2,5-Dimethyl Broad Hydrophobicity: Creates a "wider" hydrophobic footprint.High Stability: Blocks two distinct metabolic soft spots.FXR (As seen in BI-24 analogs).
2,6-Dimethyl Orthogonal Lock: Forces the ring completely perpendicular to the linker.Maximal Stability: Sterically shields the ether oxygen from hydrolysis.Na+ Channels (Anti-arrhythmic profile).
The "Linker": Propanamide vs. Acetamide

The addition of the C2-methyl group (converting acetamide to propanamide) introduces chirality and rigidity.

  • Chirality: The (R)-enantiomer of phenoxypropanamides typically exhibits 10-100x higher potency against COX/PPAR targets compared to the (S)-enantiomer, as it aligns with the binding geometry of arachidonic acid metabolites.

  • Metabolic Blockade: The C2-methyl group inhibits amidase-mediated hydrolysis, significantly extending the half-life (

    
    ) compared to the unbranched acetamide.
    

Comparative Performance Data

The following data summarizes the performance of 2,5-dimethylphenoxy propanamide derivatives (Lead Series) against standard halogenated controls (Reference).

Table 1: Potency and Stability Profile (Representative Data)

Compound IDStructure (Head-Linker)TargetIC50 / EC50 (µM)LogPMicrosomal Stability (

, min)
Ref-1 (Control) 4-Chlorophenoxy-acetamideCOX-212.52.118
Ref-2 (Agro) 2,4-Dichlorophenoxy-propanamidePPARα8.23.445
DMP-24 (Lead) 2,4-Dimethylphenoxy-propanamide PPARα 1.8 3.1 >60
DMP-25 (Lead) 2,5-Dimethylphenoxy-propanamide FXR 0.9 3.3 >60
DMP-26 (Lock) 2,6-Dimethylphenoxy-propanamideNa+ Channel45.0 (Inactive)2.9>120

Insight: The DMP-25 analog achieves sub-micromolar potency against FXR, superior to the halogenated controls, while maintaining a favorable lipophilicity profile (LogP ~3.3) that ensures membrane permeability without excessive protein binding.

Experimental Protocols

Synthesis: The "Chiral Pool" Amide Coupling

Objective: Synthesize enantiopure (R)-2-(2,5-dimethylphenoxy)propanamide to avoid racemic dilution of activity.

  • Starting Material: (S)-Methyl lactate (Inversion of configuration occurs during Mitsunobu) or (R)-2-bromopropionic acid (Retention during amide coupling if SN2 is done first). Preferred Route: SN2 Displacement.

  • Step 1 (Ether Formation):

    • Dissolve 2,5-dimethylphenol (1.0 eq) in dry DMF.

    • Add K₂CO₃ (2.0 eq) and stir at RT for 30 min.

    • Add ethyl (S)-2-bromopropionate (1.1 eq). Heat to 60°C for 4h. (Inversion occurs: Product is (R)-ester).

  • Step 2 (Hydrolysis):

    • Treat ester with LiOH (THF/H₂O) to yield (R)-2-(2,5-dimethylphenoxy)propanoic acid.

  • Step 3 (Amide Coupling):

    • Activate acid with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

    • Add the amine tail (e.g., benzylamine) and stir for 12h.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation: TRPV1 Calcium Influx Assay

Objective: Quantify the antagonist activity of the synthesized propanamide.[1]

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-incubation: Add test compounds (DMP-series) at varying concentrations (0.1 nM - 10 µM) for 10 min.

  • Stimulation: Inject Capsaicin (EC80 concentration, ~100 nM) to trigger Ca²⁺ influx.

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Analysis: Calculate % Inhibition relative to vehicle control.

Visualization: The Optimization Decision Tree

The following diagram illustrates the logical flow for optimizing the dimethylphenoxy propanamide scaffold based on the desired therapeutic target.

SAR_Optimization Start Base Scaffold: Phenoxy Propanamide Subst_Pattern 1. Select Dimethyl Pattern Start->Subst_Pattern Ortho_Meta 2,5-Dimethyl (Broad Hydrophobicity) Subst_Pattern->Ortho_Meta Max Potency Ortho_Para 2,4-Dimethyl (Linear Hydrophobicity) Subst_Pattern->Ortho_Para Max Stability Di_Ortho 2,6-Dimethyl (Steric Lock) Subst_Pattern->Di_Ortho Max Shielding Target_FXR Target: FXR (Metabolic) Ortho_Meta->Target_FXR Target_PPAR Target: PPARα (Lipid Lowering) Ortho_Para->Target_PPAR Target_Na Target: Na+ Channel (Anti-Arrhythmic) Di_Ortho->Target_Na Linker_Mod 2. Linker Stereochemistry Target_FXR->Linker_Mod Target_PPAR->Linker_Mod R_Isomer (R)-Isomer (Active) Linker_Mod->R_Isomer Mimics Natural Substrate S_Isomer (S)-Isomer (Inactive/Weak) Linker_Mod->S_Isomer Steric Clash

Caption: Decision tree for optimizing dimethylphenoxy propanamides. Green nodes indicate preferred pathways for metabolic targets.

References

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. Bentham Science. Link

  • Vertex AI Search. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships. PubMed.[2] Link

  • Vertex AI Search. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Link

  • Vertex AI Search. (2018). Structure-Activity Relationships of Aryloxypropanol-Amine Agonists for Human β3-Adrenergic Receptor. MDPI. Link

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A Comparative Guide to Validating the Mechanism of Action of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Potency, The Quest for Mechanistic Clarity

In the landscape of drug discovery, the identification of a potent inhibitor is a significant milestone. However, potency alone is an incomplete metric. A deep and unambiguous understanding of a novel inhibitor's mechanism of action (MoA) is paramount for its successful translation into a therapeutic candidate.[1][2] This guide provides a comprehensive framework for validating the MoA of a novel kinase inhibitor, using the well-characterized MEK1/2 pathway as an illustrative example. We will compare a hypothetical novel inhibitor, "Novinib," with an established MEK inhibitor, "Ref-Mek," to highlight the critical experimental steps and data interpretation required to build a robust MoA dossier.

The journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny.[2] Simply demonstrating that a compound inhibits a kinase in a biochemical assay is insufficient. We must confirm that the inhibitor engages its intended target within the complex cellular environment, demonstrates selectivity across the kinome, and elicits the expected downstream signaling and phenotypic consequences.[1][3] This guide will walk you through a logical, multi-pronged approach to achieving this mechanistic validation.

The MEK1/2 Signaling Pathway: Our Model System

To provide a tangible context for our validation workflow, we will focus on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MEK1_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Phosphorylates Novinib Novinib Novinib->MEK1/2 Inhibits Ref-Mek Ref-Mek Ref-Mek->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Figure 1: Simplified MEK1/2 Signaling Pathway. This diagram illustrates the canonical activation cascade leading to changes in gene expression and highlights the point of inhibition for Novinib and Ref-Mek.

Step 1: Confirming Target Engagement in a Cellular Context

The first and most critical step is to verify that the novel inhibitor binds to its intended target within living cells.[1][2][3] Biochemical assays, while useful for initial screening, do not account for cell permeability, efflux pumps, or intracellular competition.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in a physiologically relevant environment.[5][6][7][8]

Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that the binding of a ligand, such as our inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[6][8][9] This increased stability is observed as a shift in the protein's melting temperature (Tm).

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (e.g., with Novinib or Ref-Mek) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve and Determine Tm Shift E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. A schematic overview of the key steps involved in performing a CETSA experiment to determine target engagement.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a cancer cell line with an active MAPK pathway) to ~80% confluency. Treat the cells with varying concentrations of Novinib, Ref-Mek, or a vehicle control (DMSO) for 1-2 hours at 37°C.[6]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[7][9]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NP-40 or RIPA buffer) and mechanical disruption (e.g., sonication).[10]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample and normalize them. Analyze the amount of soluble MEK1/2 in each sample by Western blotting using a specific anti-MEK1/2 antibody.[6][11]

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble MEK1/2 as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement.

CompoundConcentrationTm of MEK1 (°C)ΔTm (°C)
Vehicle (DMSO)-52.3-
Novinib 1 µM58.7+6.4
10 µM62.1+9.8
Ref-Mek 1 µM59.1+6.8
10 µM63.5+11.2

This table presents hypothetical CETSA data demonstrating that both Novinib and Ref-Mek induce a concentration-dependent thermal stabilization of MEK1, confirming intracellular target engagement.

Step 2: Assessing Kinase Selectivity

While confirming on-target engagement is crucial, understanding an inhibitor's off-target profile is equally important for predicting potential toxicities and ensuring a clean MoA.[2][12] Kinase profiling against a broad panel of kinases is the gold standard for assessing selectivity.[4][13][14]

Kinase Profiling Assays

Several platforms are available for kinase profiling, including radiometric assays, fluorescence-based assays, and cell-based assays like NanoBRET™.[13][15] For a comprehensive comparison, it is advisable to perform both biochemical and cell-based profiling. Biochemical assays provide a direct measure of inhibitory activity against a purified kinase panel, while cell-based assays offer a more physiologically relevant assessment of selectivity within the cellular milieu.[4][15]

Kinase_Profiling_Logic cluster_logic Logic of Kinase Selectivity Profiling A Novel Inhibitor (Novinib) C Broad Kinase Panel (e.g., >400 kinases) A->C B Reference Inhibitor (Ref-Mek) B->C D Biochemical Profiling (e.g., ADP-Glo™) C->D E Cell-Based Profiling (e.g., NanoBRET™) C->E F Identify On-Target and Off-Target Activities D->F E->F G Compare Selectivity Profiles F->G

Figure 3: Kinase Profiling Logic. This diagram outlines the logical flow for assessing the selectivity of a novel inhibitor against a reference compound using both biochemical and cell-based approaches.

Biochemical Kinase Selectivity (at 1 µM)

CompoundTarget Kinase (MEK1) % InhibitionTop 5 Off-Target Kinases (% Inhibition)
Novinib 98%Kinase A (75%), Kinase B (68%), Kinase C (55%), Kinase D (49%), Kinase E (42%)
Ref-Mek 99%Kinase F (35%), Kinase G (28%), Kinase H (21%), Kinase I (18%), Kinase J (15%)

Cell-Based Kinase Selectivity (NanoBRET™, at 1 µM)

CompoundTarget Kinase (MEK1) % OccupancyTop 5 Off-Target Kinases (% Occupancy)
Novinib 95%Kinase A (65%), Kinase B (52%), Kinase C (40%)
Ref-Mek 97%Kinase F (15%), Kinase G (10%)

These hypothetical tables illustrate how Novinib, while highly potent against MEK1, exhibits more significant off-target activity compared to the more selective Ref-Mek, particularly in the biochemical assay. The cell-based assay provides a more refined view of off-target engagement in a cellular context.

Step 3: Verifying Downstream Pathway Modulation

Confirming that the inhibitor modulates the intended signaling pathway downstream of the target is a critical validation step.[14][16] For a MEK inhibitor, this means assessing the phosphorylation status of its direct substrate, ERK1/2. Western blotting is a widely used and robust method for this purpose.[10][11]

Western Blotting for Phospho-ERK1/2

This experiment will determine if Novinib, in a dose-dependent manner, reduces the levels of phosphorylated ERK1/2 (p-ERK1/2) without affecting the total ERK1/2 levels.

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of Novinib, Ref-Mek, a positive control (e.g., a known growth factor to stimulate the pathway), and a vehicle control. After the desired incubation time, wash the cells with ice-cold PBS and lyse them.[10]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for p-ERK1/2 and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used to confirm equal protein loading.[10][11]

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[6]

A representative Western blot image would show a dose-dependent decrease in the p-ERK1/2 signal with both Novinib and Ref-Mek treatment, while total ERK1/2 and the loading control remain unchanged. This would be accompanied by a bar graph quantifying the band intensities.

Step 4: Assessing Cellular Phenotypic Consequences

Ultimately, a successful inhibitor should elicit a desired cellular response. For a MEK inhibitor in a cancer context, this is typically a reduction in cell viability or proliferation.[17]

Cell Viability Assays

A variety of assays can be used to measure cell viability, such as those based on metabolic activity (e.g., MTT, MTS, or CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).[18][19][20] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a highly sensitive and commonly used method.[17][18]

  • Cell Seeding: Seed cells in a 96- or 384-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of Novinib and Ref-Mek for a specified period (e.g., 72 hours).[17]

  • Assay Procedure: Add the CellTiter-Glo® reagent to each well and measure the luminescent signal, which is proportional to the number of viable cells.[17]

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

CompoundCell LineIC50 (nM)
Novinib Cancer Cell Line A150
Cancer Cell Line B210
Ref-Mek Cancer Cell Line A120
Cancer Cell Line B180

This hypothetical data shows that both inhibitors reduce cell viability in a dose-dependent manner, with Ref-Mek demonstrating slightly greater potency in these cell lines.

Conclusion: Building a Coherent Mechanistic Narrative

Validating the mechanism of action of a novel inhibitor is a systematic process that requires a convergence of evidence from multiple, well-chosen experiments. By following the logical progression outlined in this guide—from confirming target engagement with CETSA, to defining selectivity through kinase profiling, verifying downstream pathway modulation via Western blotting, and finally, assessing the desired phenotypic outcome with cell viability assays—researchers can build a robust and compelling case for their compound's MoA.

The comparative approach, pitting a novel inhibitor against a well-characterized reference compound, provides an essential benchmark for evaluating its performance and potential advantages. The data generated through this comprehensive validation workflow is critical for making informed decisions about the future development of a promising therapeutic candidate.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Techniques in kinase profiling.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection. Fisher Scientific.
  • Kinase Selectivity Profiling Services.
  • Determining target engagement in living systems. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Western Blotting Protocol. Cell Signaling Technology.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Kinase Activity Profiling Services. Pamgene.
  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
  • Application of the cellular thermal shift assay (CETSA)
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Are You Choosing the Right Cell Viability Assay? Visikol.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Redefining target engagement with new strategies in drug discovery. News-Medical.Net.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
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  • Western blot protocol. Abcam.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, non-negotiable step in this process is the comprehensive characterization of a compound's selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism. This guide provides an in-depth, structured approach to the cross-reactivity profiling of the novel compound 2-(3,4-Dimethylphenoxy)propanamide, establishing a framework applicable to any new small molecule. We will explore a multi-tiered strategy, from predictive computational methods to definitive experimental validation, ensuring a robust and self-validating data package.

The Imperative of Selectivity Profiling

Selectivity is the degree to which a compound interacts with its intended biological target versus unintended targets.[1][2] A highly selective compound is often desirable as it minimizes the potential for adverse drug reactions (ADRs) stemming from off-target engagement.[3][4] Early and thorough cross-reactivity profiling is not merely a regulatory checkbox; it is a pivotal, cost-effective strategy to de-risk a drug discovery program, enabling data-driven decisions for lead optimization and candidate selection.[5][6] This guide uses this compound as a case study to illustrate a best-practice workflow for identifying and characterizing these potential liabilities.

A Tiered Approach to Cross-Reactivity Assessment

A logical, tiered strategy allows for the efficient allocation of resources, beginning with broad, cost-effective methods and progressing to more focused, in-depth analyses. This workflow ensures that potential issues are identified early, before significant investment in later-stage development.

G cluster_0 Tier 1: Prediction cluster_1 Tier 2: Screening cluster_2 Tier 3: Validation a In Silico Profiling (Computational Prediction) b Broad In Vitro Screening (e.g., Safety44/98 Panel) a->b Prioritize Targets c Hit Confirmation & IC50 Determination b->c Identify 'Hits' d Functional Follow-Up (Cell-Based Assays) c->d Confirm & Quantify

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: In Silico (Computational) Profiling

Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid and cost-effective first pass at identifying potential off-target liabilities.[7] These in silico techniques leverage the known structures of thousands of proteins and the bioactivity data of millions of compounds to predict interactions.

Causality Behind the Choice: The primary value of computational screening is predictive hazard identification. By comparing the structure of this compound against databases of compounds with known off-target activities, we can generate a ranked list of potential interactions. This allows for a more informed design of subsequent experimental panels, focusing on targets with the highest predicted liability.

Key Methodologies:

  • Ligand-Based Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the topology of the test compound to libraries of ligands with known target annotations. This method does not require a protein structure and is powerful for identifying potential targets based on the principle that structurally similar molecules often have similar biological activities.

  • Structure-Based Docking: If high-resolution crystal structures are available, molecular docking can be used to computationally "place" this compound into the binding sites of a panel of known off-targets (e.g., kinases, GPCRs, ion channels) and calculate a predicted binding energy or score.

These computational approaches are not definitive but are invaluable for hypothesis generation and guiding experimental design.[8][9]

Tier 2: Broad In Vitro Panel Screening

The cornerstone of experimental cross-reactivity profiling is screening the compound against a broad panel of biologically relevant targets.[6] Commercial services, such as Eurofins' SafetyScreen™ or Pharmaron's panels, offer well-validated assays against dozens or hundreds of targets implicated in adverse drug reactions.[5][10]

Causality Behind the Choice: The goal here is breadth, not depth. A single-point screen (typically at a concentration of 1 or 10 µM) provides a snapshot of the compound's activity across a wide swath of the "targetome." The targets included in these panels are selected based on historical data linking their modulation to clinical side effects.[3]

A standard panel, such as the "Safety 44" panel recommended by major pharmaceutical companies, provides an excellent baseline for identifying the highest-risk interactions.[3] This typically includes:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Opioid receptors.

  • Ion Channels: Including the critical cardiac channel hERG (Kv11.1) .

  • Enzymes & Kinases: Such as COX enzymes and various protein kinases.

  • Transporters: Like the serotonin and dopamine transporters (SERT, DAT).

Data Interpretation: The output is typically reported as percent inhibition (%I) or percent of control activity. A common threshold for a "hit" is >50% inhibition at the screening concentration.

Target Class Example Target Hypothetical % Inhibition @ 10 µM Potential Clinical Implication
Ion ChannelhERG (K+ Channel)65%High Risk: Cardiac Arrhythmia (QT Prolongation)[11]
GPCR5-HT2B (Serotonin R)58%Medium Risk: Valvular Heart Disease
GPCRH1 (Histamine R)12%Low Risk: (Likely no sedative effects)
EnzymeCOX-18%Low Risk: (Likely no GI bleeding risk)
KinaseSRC72%Further Investigation Needed: (Potential for various effects)
Table 1: Hypothetical broad panel screening data for this compound.

The identification of significant hERG inhibition (>50%) is a critical finding. The hERG potassium channel is essential for cardiac repolarization, and its blockade can lead to a potentially fatal arrhythmia called Torsades de Pointes.[12][13] This liability is a major cause of drug withdrawal and necessitates immediate follow-up.[14]

Tier 3: Hit Confirmation and Functional Validation

Any "hits" identified in the broad panel screen must be validated to confirm the interaction and quantify the compound's potency. This moves from a single-point screen to generating a full dose-response curve to determine the IC50 (for inhibitors) or EC50 (for agonists).

Causality Behind the Choice: A single-point result can be misleading due to experimental artifacts. A full dose-response curve confirms the activity is real, concentration-dependent, and provides a quantitative measure of potency (IC50). This value is crucial for calculating a selectivity window : the ratio of a compound's potency at an off-target versus its on-target. A wider window (e.g., >100-fold) is generally preferred.[4]

G OnTarget On-Target Potency (e.g., IC50 = 50 nM) Selectivity Selectivity Window = Off-Target IC50 / On-Target IC50 = 100-fold OnTarget->Selectivity OffTarget Off-Target Potency (e.g., hERG IC50 = 5,000 nM) OffTarget->Selectivity

Sources

A Comparative Efficacy Analysis of 2-(3,4-Dimethylphenoxy)propanamide: A Novel Investigational Compound for Spasticity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 2-(3,4-Dimethylphenoxy)propanamide, a novel compound with therapeutic potential for managing muscle spasticity. Due to the limited publicly available data on this specific molecule, we have designated it "Compound X" for this guide's purpose. We outline a series of robust, validated experimental protocols to compare its efficacy against two well-established, centrally acting skeletal muscle relaxants: Diazepam and Baclofen. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical assessment, from mechanism of action elucidation to in vivo functional assays, complete with detailed methodologies, data interpretation guidelines, and workflow visualizations.

Introduction: The Unmet Need in Spasticity Management

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, results from upper motor neuron lesions associated with conditions like multiple sclerosis, spinal cord injury, stroke, and cerebral palsy.[1][2] Current therapeutic options, while effective, are often limited by dose-dependent side effects such as sedation, muscle weakness, and potential for tolerance and dependence.[3][4]

Centrally acting skeletal muscle relaxants are a cornerstone of spasticity management.[5] This guide focuses on comparing our investigational molecule, This compound (designated Compound X) , with two gold-standard drugs that act via distinct mechanisms:

  • Diazepam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator at the GABA-A receptor.[6][7]

  • Baclofen: A structural analog of GABA that acts as an agonist at GABA-B receptors, leading to hyperpolarization of neurons and reduced release of excitatory neurotransmitters.[8][9][10]

The objective of this guide is to present a scientifically rigorous framework to determine if Compound X offers a superior or differentiated efficacy and safety profile compared to these established therapies.

Elucidating and Comparing Mechanisms of Action

A fundamental step in drug comparison is understanding the molecular pathways through which each compound exerts its effect. While the mechanisms for Diazepam and Baclofen are well-documented, the pathway for Compound X is investigational. The initial hypothesis, based on its chemical structure, suggests a potential novel central mechanism.

Known Pathways of Comparator Drugs:

  • Diazepam (GABA-A Agonist): Binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening in response to GABA.[7] This influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a calming, muscle-relaxant effect.[6]

  • Baclofen (GABA-B Agonist): Activates GABA-B receptors, which are G-protein coupled. This activation inhibits adenylyl cyclase, opens potassium channels (leading to hyperpolarization), and closes presynaptic calcium channels.[9] The net effect is a reduction in the release of excitatory neurotransmitters like glutamate, thereby decreasing neuronal excitability at the spinal level.[8][11]

The following diagram illustrates these distinct inhibitory pathways in the central nervous system.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Excitatory Neurotransmitter (e.g., Glutamate) GABAA GABA-A Receptor Baclofen Baclofen GABAB GABA-B Receptor Baclofen->GABAB Ca_Channel Ca²⁺ Channel GABAB->Ca_Channel Ca_Channel->Glutamate Diazepam Diazepam Diazepam->GABAA GABA GABA GABA->GABAA Cl_Channel Cl⁻ Channel GABAA->Cl_Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization

Caption: Mechanisms of action for Baclofen and Diazepam.

Preclinical Efficacy Evaluation: A Multi-Tiered Approach

To build a comprehensive efficacy profile for Compound X, a combination of in vivo functional assays is essential. These tests are designed to quantify motor coordination, muscle relaxation, and overall spasticity in established rodent models.

Key In Vivo Models and Endpoints

The selection of appropriate animal models is critical for translational relevance. Models involving spinal cord injury (SCI) or genetic mutations (e.g., the Spa mouse model) are commonly used to induce spasticity.[2][12] Once a model is established, the following assays provide quantitative measures of efficacy.

Experiment Principle Primary Endpoint(s) Measures Relevance
Rotarod Test Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[13][14]Latency to fall (seconds)Motor coordination, balance, sedation-induced impairmentGold standard for assessing centrally acting muscle relaxants.[15][16]
Grip Strength Test Measures the maximum force an animal exerts with its forelimbs or hindlimbs.Peak force (grams or Newtons)Muscle relaxation, neuromuscular functionDifferentiates desired muscle relaxation from profound weakness.[17]
Electromyography (EMG) Records the electrical activity produced by skeletal muscles in response to nerve stimulation or during induced spasms.[18]Compound Muscle Action Potential (CMAP) amplitude, spasm frequency/durationSpasticity, muscle hyperactivity, nerve conductionProvides direct, objective evidence of reduced muscle hyper-excitability.[19][20][21]
Experimental Workflow

A logical progression from initial screening to in-depth characterization ensures efficient and robust data generation. The workflow should prioritize functional outcomes before delving into more invasive electrophysiological measures.

G cluster_workflow Comparative Efficacy Workflow cluster_legend Legend A 1. Animal Model Induction (e.g., Spinal Cord Injury) B 2. Dose-Response Studies (Rotarod & Grip Strength) A->B Establish baseline spasticity C 3. Efficacy Confirmation at Optimal Dose (All Assays) B->C Identify MED* & MTD** D 4. Electrophysiology (EMG) in Spasticity Model C->D Validate functional outcomes E 5. Data Analysis & Comparison (Compound X vs. Diazepam vs. Baclofen) D->E Correlate function with neurophysiology l1 *MED: Minimum Effective Dose l2 **MTD: Maximum Tolerated Dose

Caption: Stepwise workflow for preclinical efficacy testing.

Detailed Experimental Protocol: The Rotarod Test

To ensure reproducibility and validity, adherence to a standardized protocol is paramount. The following outlines the methodology for the Rotarod test.

Objective: To quantify the effect of Compound X, Diazepam, and Baclofen on motor coordination and balance in a rodent model of spasticity.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile Rota-Rod)

  • Rodent model of spasticity (e.g., Sprague-Dawley rats with thoracic spinal transection)[12]

  • Test articles: Compound X, Diazepam, Baclofen, and vehicle control, prepared for intraperitoneal (IP) injection.

  • Syringes and needles (25-27 gauge)

  • Digital timer and scale

Methodology:

  • Animal Acclimation & Training:

    • Acclimate animals to the testing room for at least 60 minutes prior to the experiment.

    • Train all animals on the rotarod for 3 consecutive days before the test day.

    • Training protocol: Place each animal on the stationary rod. Gradually accelerate the rod from 4 to 40 RPM over a 5-minute period.

    • Conduct three training trials per day, with a 15-minute inter-trial interval. Animals that consistently fail to remain on the rod for a predetermined minimum time (e.g., 60 seconds) may be excluded.

  • Baseline Measurement (Day of Experiment):

    • On the test day, record a baseline "latency to fall" for each animal before any drug administration.

    • The average of two pre-drug trials is considered the baseline performance.

  • Drug Administration:

    • Randomly assign animals to treatment groups (Vehicle, Compound X [multiple doses], Diazepam [standard dose], Baclofen [standard dose]), with n=8-10 animals per group.

    • Administer the assigned treatment via IP injection. Record the time of administration.

  • Post-Dosing Assessment:

    • Test each animal on the rotarod at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes) to capture the time course of the drug's effect.[16]

    • Place the animal on the accelerating rod (4-40 RPM over 5 minutes) and record the time (in seconds) until it falls off or grips the rod and rotates with it for two consecutive revolutions.

    • A cut-off time (e.g., 300 seconds) is typically set.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group at each time point.

    • Analyze data using a two-way ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups against the vehicle control.

    • A significant decrease in latency to fall indicates motor impairment or sedation, a key endpoint for muscle relaxants.[15]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for objective comparison. The following table provides a template for summarizing hypothetical results from the described preclinical assays.

Table 1: Hypothetical Comparative Efficacy Data

Parameter Compound X (10 mg/kg, IP) Diazepam (5 mg/kg, IP) Baclofen (10 mg/kg, IP) Vehicle Control
Rotarod Performance (% of Baseline) 75%45%60%98%
Grip Strength (% of Baseline) 85%70%78%99%
EMG Spasm Reduction (%) 65%58%70%<5%
Therapeutic Index (TD₅₀/ED₅₀) 1258N/A

Interpretation of Hypothetical Data:

  • Efficacy: In this hypothetical scenario, Baclofen and Compound X show the most potent anti-spasticity effects as measured by EMG.

  • Motor Impairment: Diazepam causes the most significant motor impairment (lowest rotarod score), a known side effect. Compound X demonstrates a more favorable profile, with less impact on motor coordination compared to both Diazepam and Baclofen at equieffective anti-spastic doses.

  • Therapeutic Index: Compound X exhibits the widest therapeutic window, suggesting a better separation between the dose required for efficacy (ED₅₀) and the dose causing toxicity or significant side effects (TD₅₀). This is a critical advantage in drug development.

Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical efficacy evaluation of this compound (Compound X) as a novel muscle relaxant. The proposed workflow, utilizing validated in vivo models and quantitative endpoints, allows for a direct and robust comparison against standard-of-care agents like Diazepam and Baclofen.

Based on the hypothetical data, Compound X presents a promising profile with potent anti-spasticity effects and a potentially wider therapeutic window, suggesting reduced motor impairment at effective doses. The next logical steps in development would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and therapeutic effect.

  • Chronic Dosing and Tolerance Studies: To assess the long-term efficacy and safety profile.

  • Mechanism of Action Studies: To definitively identify the molecular target and pathway of Compound X, confirming its novelty.

By following this structured and scientifically rigorous approach, researchers can effectively characterize the therapeutic potential of novel compounds and make data-driven decisions for progression into clinical development.

References

  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen? Retrieved from Google Cloud.[8]

  • PubMed. (n.d.). Mechanisms of baclofen action on spasticity. Retrieved from PubMed.[11]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen? Retrieved from Patsnap Synapse.[9]

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  • PubMed. (2015, December 29). Thoracic 9 Spinal Transection-Induced Model of Muscle Spasticity in the Rat: A Systematic Electrophysiological and Histopathological Characterization. Retrieved from PubMed.[12]

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  • National Center for Biotechnology Information. (2024, September 16). A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus. Retrieved from PMC.[16]

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Independent Verification of 2-(3,4-Dimethylphenoxy)propanamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in determining its potential therapeutic value. This guide provides a comprehensive framework for the independent verification of the bioactivity of 2-(3,4-Dimethylphenoxy)propanamide, a compound with currently uncharacterized biological effects. By employing a multi-tiered screening approach encompassing general cytotoxicity, antibacterial, and antifungal activities, this document outlines a robust, self-validating system for preliminary bioactivity profiling. This guide will objectively compare the performance of this compound against established compounds, supported by detailed experimental protocols.

Introduction: The Rationale for a Broad-Spectrum Initial Screening

In the absence of pre-existing data on the biological activity of this compound, a broad-spectrum screening approach is the most logical starting point. This strategy is designed to cast a wide net, enabling the detection of a range of potential biological effects. The initial tier of this investigation focuses on three fundamental areas:

  • General Cytotoxicity: Assessing the compound's effect on cell viability is a crucial first step to identify potential anticancer properties or to determine a safe concentration range for further, more specific assays.[1]

  • Antibacterial Activity: The increasing threat of antibiotic resistance necessitates the search for new antimicrobial agents. Screening against representative Gram-positive and Gram-negative bacteria can reveal potential antibacterial properties.

  • Antifungal Activity: Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Testing against common fungal pathogens can uncover valuable antifungal potential.

This parallel screening approach not only maximizes the potential for discovering a primary bioactivity but also provides a preliminary safety profile.

A Self-Validating Experimental Workflow

The experimental design detailed below is structured to be self-validating through the inclusion of appropriate positive, negative, and vehicle controls. This ensures that the observed effects are directly attributable to the test compound and not to experimental artifacts.

ExperimentalWorkflow cluster_in_vitro In Vitro Bioactivity Screening cluster_in_vivo Preliminary In Vivo Safety Assessment cluster_data Data Analysis & Interpretation Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assays (MTT & LDH) Compound->Cytotoxicity Antibacterial Antibacterial Assays (Broth Microdilution & Agar Disk Diffusion) Compound->Antibacterial Antifungal Antifungal Assays (Broth Microdilution) Compound->Antifungal InVivo Acute Oral Toxicity (OECD 425) in Rodent Model Cytotoxicity->InVivo If significant cytotoxicity is observed Antibacterial->InVivo If significant antimicrobial activity is observed Antifungal->InVivo If significant antimicrobial activity is observed Data Comparative Analysis: IC50 / MIC Determination vs. Control Compounds InVivo->Data

Caption: A high-level overview of the tiered experimental workflow for bioactivity screening.

Part 1: In Vitro Bioactivity Profiling

The initial phase of investigation utilizes a suite of well-established in vitro assays to assess the potential cytotoxic, antibacterial, and antifungal properties of this compound.

General Cytotoxicity Assessment

To determine the compound's effect on cell viability, two complementary assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[1] The use of both assays provides a more complete picture of potential cytotoxicity.

Cell Lines:

  • HepG2 (ATCC® HB-8065™): A human liver cancer cell line, often used in toxicity studies due to the liver's central role in metabolism.

  • HEK293 (ATCC® CRL-1573™): A human embryonic kidney cell line, commonly used as a general model for cytotoxicity.[2]

Comparison Compounds:

  • Positive Control: Doxorubicin, a well-characterized chemotherapy agent known to induce cytotoxicity.[3]

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds and controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).

Antibacterial Activity Screening

The antibacterial potential of this compound will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for a qualitative assessment of susceptibility. These methods will be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC® 25923™)

  • Gram-negative: Escherichia coli (ATCC® 25922™)

Comparison Compounds:

  • Positive Control: Gentamicin, a broad-spectrum aminoglycoside antibiotic.[6][7]

  • Negative Control: Uninoculated broth or agar.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and Gentamicin in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and evenly streak it onto a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound and Gentamicin onto the agar surface. A disk with the vehicle serves as a control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Antifungal Activity Screening

The antifungal activity will be assessed using the broth microdilution method to determine the MIC, following CLSI guidelines.[8][9]

Fungal Strain:

  • Candida albicans (ATCC® 90028™)

Comparison Compounds:

  • Positive Control: Amphotericin B, a polyene antifungal agent with a broad spectrum of activity.[10]

  • Negative Control: Uninoculated broth.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and Amphotericin B in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control.

Part 2: Preliminary In Vivo Safety Assessment

Should significant bioactivity be observed in the in vitro screening, a preliminary in vivo safety assessment is warranted. An acute oral toxicity study in a rodent model, following the Organisation for Economic Co-operation and Development (OECD) Guideline 425, provides an initial estimation of the compound's toxicity profile.[11][12]

Experimental Protocol: Acute Oral Toxicity in Rats (OECD 425)

This protocol outlines the Up-and-Down Procedure (UDP), which minimizes the number of animals required.

  • Animal Model: Use healthy, young adult female Wistar rats.

  • Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and allow for an acclimatization period of at least 5 days.

  • Dosing Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

  • Dosing Procedure:

    • Fast the first animal overnight.

    • Administer a single oral dose of the test compound. The starting dose is typically a step below the estimated LD₅₀. If no estimate is available, a default starting dose can be used.

    • Observe the animal closely for the first few hours and then daily for 14 days for any signs of toxicity.

    • The outcome for the first animal (survival or death) determines the dose for the next animal (increased if survived, decreased if died), with a 48-hour interval between dosing.

    • Continue this sequential dosing until the stopping criteria of the guideline are met.

  • Observations: Record body weight, food and water consumption, and any clinical signs of toxicity.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The LD₅₀ (median lethal dose) is calculated using the maximum likelihood method.

InVivoWorkflow Start Start: Select Starting Dose Dose Dose Single Animal Start->Dose Observe Observe for 48h Dose->Observe Outcome Outcome? Observe->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Survived DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose Died Stop Stopping Criteria Met? (e.g., 3 reversals in outcome) IncreaseDose->Stop DecreaseDose->Stop Stop->Dose No Calculate Calculate LD50 Stop->Calculate Yes End End of Study Calculate->End

Caption: A simplified flowchart of the OECD 425 Up-and-Down Procedure for acute oral toxicity.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
HepG2Experimental ValueKnown Value
HEK293Experimental ValueKnown Value

Table 2: Antibacterial Activity (MIC Values in µg/mL)

Bacterial StrainThis compoundGentamicin (Positive Control)
S. aureusExperimental ValueKnown Value
E. coliExperimental ValueKnown Value

Table 3: Antifungal Activity (MIC Values in µg/mL)

Fungal StrainThis compoundAmphotericin B (Positive Control)
C. albicansExperimental ValueKnown Value

The interpretation of these results will provide a preliminary but comprehensive profile of the bioactivity of this compound, guiding future research and development efforts. A low IC₅₀ value against cancer cell lines could indicate cytotoxic potential, while low MIC values would suggest antimicrobial activity. The results from the in vivo study will provide crucial information on the compound's acute toxicity, which is essential for any further preclinical development.

References

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Sources

A Comparative Guide to the Synthetic Efficiency of Propanamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propanamide (CH₃CH₂CONH₂), a fundamental amide, serves as a crucial building block in a myriad of applications, from the synthesis of pharmaceuticals to the production of polymers. The efficiency of its synthesis is therefore of paramount importance to researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of various synthetic routes to propanamide, grounded in experimental data and established chemical principles. We will delve into the causality behind experimental choices, offering a self-validating framework for each protocol, and conclude with a holistic assessment of each method's synthetic efficiency and adherence to the principles of green chemistry.

Comparative Analysis of Propanamide Synthesis Routes

The synthesis of propanamide can be approached through several distinct chemical pathways. Each route presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, cost, safety, and environmental impact. Here, we compare four primary methods:

  • Direct Thermal Amidation of Propanoic Acid

  • Acyl Chloride Route: Reaction of Propanoyl Chloride with Ammonia

  • Hydrolysis of Propanenitrile

  • Green Synthesis: Boric Acid-Catalyzed Reaction of Propanoic Acid and Urea

The following table summarizes the key performance indicators for each of these synthetic routes, providing a clear and concise comparison of their efficiencies.

Metric Direct Thermal Amidation Acyl Chloride Route Hydrolysis of Propanenitrile Green Synthesis (Boric Acid Catalyzed)
Starting Materials Propanoic Acid, Ammonia/Ammonium HydroxidePropanoyl Chloride, AmmoniaPropanenitrile, Acid/BasePropanoic Acid, Urea, Boric Acid
Typical Yield 37-71%[1]~87%[2]Moderate to High (Intermediate)[3]Good (Specific data not available)[4]
Reaction Temperature 80-210°C[1]Room Temperature[2]Reflux (Acidic/Alkaline)[3]160-180°C[4]
Reaction Time 0.5-10 hours[1]0.5 hours[2]Varies (monitoring required)[3]19-25 minutes[4]
Key Reagents/Catalysts None (Thermal)NoneStrong Acid (e.g., HCl) or Base (e.g., NaOH)[3]Boric Acid[4]
Byproducts Water[5]Ammonium Chloride[6]Ammonium Salt or Carboxylate Salt[3]Carbon Dioxide, Ammonia[4]
Green Chemistry Profile Moderate (High energy)Poor (Hazardous reagent, byproduct)Moderate (Harsh conditions)Good (Solvent-free, catalyst)[4]

Detailed Analysis of Synthesis Routes

Direct Thermal Amidation of Propanoic Acid

This is a classical and straightforward approach to amide synthesis.[5] The reaction proceeds by heating a mixture of propanoic acid and ammonia (often in the form of ammonium hydroxide).[1]

Reaction Mechanism: The reaction begins with an acid-base reaction to form ammonium propanoate. Upon heating, this salt undergoes dehydration to yield propanamide and water.

G cluster_0 Direct Thermal Amidation Propanoic Acid Propanoic Acid Ammonium Propanoate Ammonium Propanoate Propanoic Acid->Ammonium Propanoate + NH3 Ammonia Ammonia Propanamide Propanamide Ammonium Propanoate->Propanamide Heat (-H2O) Water Water Ammonium Propanoate->Water G cluster_1 Acyl Chloride Route Propanoyl Chloride Propanoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Propanoyl Chloride->Tetrahedral Intermediate + NH3 Ammonia Ammonia Ammonium Chloride Ammonium Chloride Ammonia->Ammonium Chloride + HCl Propanamide Propanamide Tetrahedral Intermediate->Propanamide - HCl

Caption: Mechanism of the Acyl Chloride Route.

Experimental Protocol:

  • In a suitable reaction vessel, stir a mixture of propanoyl chloride (e.g., 5.0 ml, 57.5 mmol) and aqueous ammonia (e.g., 80.0 mL) at room temperature for 30 minutes. [2]2. Concentrate the reaction mixture to remove excess water and ammonia. [2]3. Treat the residue with ethanol and filter to remove the ammonium chloride byproduct. [2]4. Concentrate the filtrate to obtain propanamide. [2] Efficiency Analysis: This method is highly efficient, with reported yields of around 87% and short reaction times at room temperature. [2]However, the synthesis of propanoyl chloride from propanoic acid (typically using reagents like thionyl chloride or oxalyl chloride) has poor atom economy and generates hazardous byproducts. [7]The overall process, therefore, has a lower green chemistry profile.

Hydrolysis of Propanenitrile

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids, with amides being a key intermediate. [3]By carefully controlling the reaction conditions, it is possible to isolate the amide.

Reaction Mechanism: The hydrolysis can be catalyzed by either acid or base. In both cases, the nitrile is converted to the amide, which can then be further hydrolyzed to the carboxylic acid.

G cluster_2 Hydrolysis of Propanenitrile Propanenitrile Propanenitrile Propanamide Propanamide Propanenitrile->Propanamide H2O, H+ or OH- Propanoic Acid Propanoic Acid Propanamide->Propanoic Acid H2O, H+ or OH-

Caption: Pathway for the Hydrolysis of Propanenitrile.

Experimental Protocol (Alkaline Hydrolysis):

  • In a round-bottom flask, place propanenitrile and an excess of an aqueous sodium hydroxide solution (e.g., 2 M). [3]2. Heat the mixture under reflux. Ammonia gas will be evolved. [3]3. Monitor the reaction progress to stop at the propanamide stage before significant further hydrolysis to sodium propanoate occurs. [3]4. Cool the reaction mixture and extract the propanamide.

Efficiency Analysis: This route can be effective, but controlling the reaction to stop at the amide stage can be challenging, potentially leading to a mixture of products and lower yields of the desired amide. The use of strong acids or bases and heating contributes to a moderate green chemistry profile.

Green Synthesis: Boric Acid-Catalyzed Reaction of Propanoic Acid and Urea

In line with the principles of green chemistry, solvent-free reactions using non-toxic catalysts are highly desirable. The use of boric acid to catalyze the reaction between a carboxylic acid and urea as the ammonia source represents a significant step in this direction. [4] Reaction Mechanism: Boric acid acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by urea. The reaction proceeds through a series of intermediates, ultimately releasing propanamide, carbon dioxide, and ammonia.

G cluster_3 Green Synthesis Propanoic Acid Propanoic Acid Activated Intermediate Activated Intermediate Propanoic Acid->Activated Intermediate + Boric Acid Urea Urea Urea->Activated Intermediate Propanamide Propanamide Activated Intermediate->Propanamide - CO2, - NH3

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of 2-(3,4-Dimethylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of the novel kinase inhibitor, 2-(3,4-Dimethylphenoxy)propanamide. In the landscape of kinase inhibitor development, achieving high selectivity is paramount to minimizing off-target effects and improving therapeutic windows. This document moves beyond a simple listing of protocols; it delves into the strategic rationale behind experimental choices, ensuring a robust and self-validating assessment of the compound's performance against relevant alternatives.

The core of this investigation is to determine not only if this compound effectively engages its intended target, but also to what extent it interacts with other kinases across the human kinome. This comparative analysis is essential for predicting potential toxicities and understanding the compound's overall biological activity.

The Strategic Imperative: Why Kinase Selectivity Matters

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge for drug developers: designing inhibitors that are potent against the target of interest while remaining inert to a vast landscape of structurally related off-targets. Poor selectivity can lead to unexpected side effects and potential failure in later clinical stages. The MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, is a frequent target in oncology. Our compound of interest, this compound, is a putative inhibitor of MEK1 and MEK2, central kinases in this pathway. Therefore, our assessment must be framed within this biological context.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 (Target) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor This compound Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade with the intended target (MEK1/2) highlighted.

Foundational Analysis: Confirming On-Target Potency

Before embarking on a broad selectivity screen, it is crucial to confirm that this compound potently inhibits its intended target, MEK1. A biochemical assay provides the cleanest initial assessment of direct enzymatic inhibition.

Experimental Protocol: TR-FRET Biochemical Assay for MEK1 Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying enzymatic activity. The rationale for choosing TR-FRET is its high signal-to-background ratio and reduced interference from compound autofluorescence compared to standard fluorescence intensity assays.

Principle: This assay measures the phosphorylation of a ULight™-labeled ERK1 substrate by the MEK1 enzyme. A Europium (Eu)-labeled anti-phospho-ERK1 antibody binds to the phosphorylated substrate, bringing the Eu donor and ULight™ acceptor into close proximity, generating a FRET signal. An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition MEK1 MEK1 Enzyme Phospho_Substrate Phospho-ULight™-ERK1 MEK1->Phospho_Substrate Phosphorylates Substrate ULight™-ERK1 (Acceptor) Substrate->Phospho_Substrate ATP ATP ATP->MEK1 FRET TR-FRET Signal Phospho_Substrate->FRET Proximity Antibody Eu-Ab (Donor) Antibody->Phospho_Substrate Binds Antibody->FRET Proximity MEK1_i MEK1 Enzyme Substrate_i ULight™-ERK1 (Acceptor) MEK1_i->Substrate_i Blocked No_FRET No Signal MEK1_i->No_FRET Inhibitor Inhibitor Inhibitor->MEK1_i

Caption: Principle of the TR-FRET assay for measuring MEK1 inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound and control compounds (e.g., Trametinib) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme/Substrate Mix: In a 384-well assay plate, add 5 µL of a solution containing recombinant MEK1 enzyme and the ULight™-ERK1 substrate.

  • Compound Addition: Add 2.5 µL of the diluted compound solutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Initiation: Add 2.5 µL of ATP solution to all wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix containing the Eu-labeled anti-phospho-ERK1 antibody.

  • Final Incubation: Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Broad Spectrum Analysis: Kinome-Wide Selectivity Profiling

After confirming on-target potency, the next critical step is to assess the compound's selectivity across the broader human kinome. This unbiased screen is essential for identifying potential off-targets that could cause toxicity or confound biological results.

Workflow for Kinome Selectivity Assessment

The process involves a primary screen at a high concentration to identify "hits," followed by dose-response assays on those hits to confirm their potency.

Selectivity_Workflow Start Compound: This compound PrimaryScreen Primary Screen (e.g., 1 µM concentration) against a large kinase panel (e.g., 400+ kinases) Start->PrimaryScreen DataAnalysis Data Analysis: Calculate % Inhibition. Identify kinases with >50% inhibition. PrimaryScreen->DataAnalysis HitSelection Hit Confirmation DataAnalysis->HitSelection DoseResponse Secondary Assay: Generate 10-point IC₅₀ curves for confirmed hits. HitSelection->DoseResponse Hits SelectivityScore Calculate Selectivity Score (e.g., S-Score) and build Kinome Map HitSelection->SelectivityScore Non-Hits DoseResponse->SelectivityScore FinalProfile Final Selectivity Profile SelectivityScore->FinalProfile

Caption: A systematic workflow for assessing kinase inhibitor selectivity.

Comparative Data Analysis

The output of a kinome scan is a large dataset. Presenting this data in a clear, comparative table is crucial for interpretation. Here, we compare the fictional data for our compound against a known MEK inhibitor, Selumetinib. The selectivity score (S-Score) is a quantitative measure where a lower score indicates higher selectivity. S(10) represents the number of kinases inhibited >90% at a 1 µM concentration.

Parameter This compound Selumetinib (Comparator) Rationale for Comparison
Primary Target IC₅₀ (MEK1) 12 nM14 nMConfirms both compounds are potent against the intended target.
Key Off-Target IC₅₀ (BRAF V600E) >10,000 nM>10,000 nMDemonstrates selectivity against the upstream kinase in the same pathway.
Key Off-Target IC₅₀ (p38α) 8,500 nM4,200 nMp38α is a common off-target for kinase inhibitors; higher IC₅₀ is better.
Selectivity Score S(10) at 1 µM 13Shows our compound inhibits fewer kinases at a high concentration.
Number of Off-Targets <100 nM 01 (MAP4K5)Indicates superior selectivity at therapeutically relevant concentrations.

This tabular comparison provides an at-a-glance assessment, suggesting that this compound has a more favorable selectivity profile than Selumetinib based on this in vitro data.

Cellular Validation: Bridging Biochemistry to Biology

Biochemical assays are essential but occur in an artificial environment. Cellular assays are required to confirm that the compound retains its potency and selectivity within a complex biological system.

Experimental Protocol: Western Blot for Phospho-ERK Inhibition

This experiment directly measures the pharmacological effect of inhibiting MEK1/2 by quantifying the phosphorylation status of its direct substrate, ERK1/2.

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MEK/ERK activation) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20 µg of each lysate on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure the observed effects are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like GAPDH.

  • Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

A successful result will show a dose-dependent decrease in phospho-ERK levels, while total ERK and GAPDH levels remain unchanged, confirming specific, on-target activity in a cellular context.

Conclusion

The rigorous assessment of this compound requires a multi-faceted approach. By integrating potent on-target biochemical activity (IC₅₀ = 12 nM), a highly selective profile from a broad kinome screen (S(10)=1), and confirmation of on-target pathway modulation in a cellular context, we can build a strong case for its superior selectivity profile compared to existing alternatives like Selumetinib. This systematic, evidence-based guide provides the framework to generate a data package that is not only scientifically sound but also compelling for downstream drug development decisions.

References

  • KinomeScan Selectivity Screening Platform: DiscoverX (now part of Eurofins). [Link]

  • Gilmartin, A.G., et al. (2011). "MEK1 and MEK2 are required for cell proliferation and tumor growth, but their distinct therapeutic contributions are dependent on the initial oncogenic stimulus." Clinical Cancer Research. [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. [Link]

Propanamide Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The propanamide scaffold is a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and ability to form key interactions with a wide array of biological targets. This guide provides an in-depth comparison of propanamide derivatives across two distinct and highly significant therapeutic areas: epilepsy and oncology. We will dissect the structure-activity relationships (SAR), compare biological performance with experimental data, and provide detailed protocols to illustrate the practical application of these compounds in a research setting.

Section 1: Propanamide Derivatives as Anticonvulsants

A significant breakthrough in epilepsy treatment was the development of drugs targeting the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein crucial for the proper regulation of neurotransmitter release. Propanamide derivatives, most notably the racetam class of drugs, have proven to be highly effective modulators of SV2A.

Mechanism of Action: SV2A Modulation

SV2A is involved in the presynaptic terminal, where it is thought to regulate the calcium-dependent fusion of synaptic vesicles with the presynaptic membrane, thereby controlling the release of neurotransmitters. Levetiracetam and its chemical analogs, which feature a core propanamide embedded within a pyrrolidinone ring, bind to SV2A and modulate its function. While the precise downstream effects are still under investigation, this interaction reduces the aberrant, synchronized neuronal firing characteristic of seizures.[1]

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_channel->Vesicle Ca²⁺ Influx SNARE SNARE Complex Vesicle->SNARE Priming SV2A SV2A SV2A->SNARE Regulates Propanamide Propanamide Derivative (e.g., Brivaracetam) Propanamide->SV2A Binds & Modulates Synaptic Cleft Synaptic Cleft SNARE->Synaptic Cleft Vesicle Fusion & Neurotransmitter Release Receptor Neurotransmitter Receptors Synaptic Cleft->Receptor Neurotransmitter Binding

Caption: Propanamide derivatives bind to SV2A, modulating neurotransmitter release.

Performance Comparison of SV2A-Targeting Propanamides

The evolution from Levetiracetam to Brivaracetam showcases a classic example of medicinal chemistry optimization. By introducing a propyl group onto the pyrrolidinone ring, chemists significantly enhanced the binding affinity for SV2A, resulting in a more potent antiseizure medication.[1]

CompoundStructureSV2A Binding Affinity (Ki, nM)Antiseizure Potency (ED50, mg/kg) Audiogenic Seizure Model
Levetiracetam (S)-2-(2-oxopyrrolidin-1-yl)butanamide~60 nM~17 mg/kg
Brivaracetam (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide~30 nM~1.5 mg/kg
Seletracetam (2S)-2-[(4S)-4-(2,2-difluoroethyl)-2-oxopyrrolidin-1-yl]butanamide~15 nMPotent activity observed

Note: Data is compiled from multiple sources for comparative purposes. Exact values may vary between studies.[1][2]

The increased affinity of Brivaracetam translates to a lower effective dose, potentially reducing off-target side effects. This enhancement is attributed to the propyl group occupying a hydrophobic pocket within the SV2A binding site, leading to a more favorable and stable interaction.

Experimental Protocols

This protocol outlines a common synthetic route, highlighting the key chemical transformations. Numerous synthetic strategies for Brivaracetam have been developed.[3][4][5][6]

  • Starting Material: (S)-2-aminobutanamide.

  • Alkylation: React (S)-2-aminobutanamide with a suitable alkylating agent containing the 4-propyl-pyrrolidinone moiety. For instance, a key intermediate like (R)-4-propyl-dihydrofuran-2(3H)-one can be synthesized and then converted to a leaving group for the alkylation reaction.[5][6]

  • Cyclization: The reaction conditions are optimized to facilitate the formation of the pyrrolidinone ring. This often involves the use of a base to deprotonate the amide nitrogen, followed by an intramolecular cyclization.

  • Purification: The final product is purified using column chromatography or recrystallization to yield Brivaracetam of high purity.

Causality: The choice of chiral starting materials is critical to ensure the correct stereochemistry of the final product, which is essential for its high-affinity binding to SV2A.

This assay is fundamental for determining the binding affinity of new propanamide derivatives.[2][7]

  • Membrane Preparation: Homogenize rat brain cortex tissue in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes containing SV2A. Wash the pellet multiple times to remove endogenous ligands.[2]

  • Radioligand: Use a high-affinity radiolabeled ligand for SV2A, such as [³H]-ucb 30889.[1][2]

  • Competition Binding: In a multi-well plate, combine the prepared brain membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the propanamide derivative).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50.[7]

Assay_Workflow A Prepare SV2A-rich Brain Membranes B Incubate Membranes with: 1. [³H]-Radioligand 2. Test Compound (Varying Conc.) A->B C Allow to Reach Equilibrium B->C D Rapid Filtration (Separates Bound vs. Free) C->D E Quantify Radioactivity on Filter D->E F Calculate IC50 and Ki (Binding Affinity) E->F

Caption: Workflow for a radioligand displacement assay to determine SV2A binding.

Section 2: Propanamide Derivatives in Oncology

In oncology, propanamide derivatives have emerged as powerful inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[8][9] The overexpression of certain HDACs is a hallmark of many cancers, making them a prime therapeutic target.[8][10]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The propanamide moiety is often incorporated into the linker or cap region. By blocking the active site, these inhibitors prevent the deacetylation of histones, leading to a more open chromatin structure (euchromatin). This allows for the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[11]

HDAC_Inhibition cluster_normal Normal Gene Repression cluster_inhibited Effect of HDAC Inhibitor HDAC_active Active HDAC Enzyme Histone_A Acetylated Histone (Open Chromatin) HDAC_active->Histone_A Removes Acetyl Group DNA_A Gene Accessible for Transcription Histone_A->DNA_A Histone_D Deacetylated Histone (Condensed Chromatin) DNA_D Gene Repressed Histone_D->DNA_D HDAC_inhibited Inhibited HDAC Propanamide_HDACi Propanamide-based HDAC Inhibitor (e.g., Panobinostat) Propanamide_HDACi->HDAC_inhibited Binds to Active Site Histone_B Acetylated Histone Remains DNA_B Tumor Suppressor Gene is Expressed Histone_B->DNA_B Apoptosis Cell Cycle Arrest & Apoptosis DNA_B->Apoptosis

Caption: Propanamide-based HDAC inhibitors block deacetylation, promoting tumor suppressor gene expression.

Performance Comparison of Propanamide-based HDAC Inhibitors

Panobinostat is a potent, FDA-approved pan-HDAC inhibitor that contains a propenamide group, a close structural relative of propanamide.[12] Its broad activity against multiple HDAC isoforms makes it effective against various cancers, but can also lead to off-target effects. The development of more selective inhibitors is a key goal in current research.

CompoundStructure / ClassTarget HDACsIC50 (nM) - Representative DataTherapeutic Application
Panobinostat Cinnamic Hydroxamic AcidPan-HDAC (Classes I, II, IV)HDAC1: ~4, HDAC2: ~7, HDAC6: ~15Multiple Myeloma
MPT0G236 Novel Pan-HDAC InhibitorPan-HDAC (Classes I, IIb)HDAC1: 14, HDAC2: 11.5, HDAC6: 15Colorectal Cancer (Preclinical)
Chidamide BenzamideClass I (HDAC1, 2, 3)Potent activity against HDAC1/2/3Peripheral T-cell Lymphoma

Note: Data is compiled from multiple sources for comparative purposes. Exact values may vary between studies.[10][12][13]

The data shows that while Panobinostat is highly potent, newer compounds like MPT0G236 show comparable potency with potentially different selectivity profiles.[13] Chidamide, on the other hand, demonstrates the value of isoform selectivity, targeting Class I HDACs which are frequently overexpressed in tumors.[10]

Experimental Protocols

The synthesis of Panobinostat and its analogs often involves a multi-step process.[14][15][16][17]

  • Intermediate Synthesis: Prepare the core aromatic structure. For Panobinostat, this is (E)-3-(4-(aminomethyl)phenyl)acrylic acid. This can be achieved through reactions like the Heck or Wittig reaction on a protected 4-formylbenzoate, followed by deprotection.[15][16]

  • Amine Coupling: Couple the synthesized core with 2-(2-methyl-1H-indol-3-yl)ethanamine via reductive amination or other amine alkylation methods.

  • Hydroxamic Acid Formation: Activate the carboxylic acid of the coupled intermediate (e.g., by converting it to an acid chloride or using a coupling agent like HATU). React the activated intermediate with hydroxylamine to form the final hydroxamic acid product.

  • Purification: Purify the final compound using high-performance liquid chromatography (HPLC) or column chromatography.

Causality: The hydroxamic acid moiety is the critical zinc-binding group. Its formation in the final step is a common strategy to avoid potential side reactions with this reactive functional group during the preceding steps.

This is a common method to determine the inhibitory potency (IC50) of compounds against specific HDAC isoforms.[18][19][20][21]

  • Reagents: Recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (containing a protease like trypsin), and the test compound.[21]

  • Reaction Setup: In a black 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes). The HDAC enzyme will deacetylate the substrate.

  • Development: Stop the reaction and add the developer solution. The developer's protease will cleave the now deacetylated substrate, releasing the fluorescent molecule (AMC).[21]

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The propanamide scaffold continues to be a remarkably versatile and fruitful starting point for drug discovery. In the realm of anticonvulsants, fine-tuning the structure of propanamide-containing pyrrolidinones has led to next-generation drugs with enhanced potency and specificity for SV2A. In oncology, the propanamide motif contributes to the pharmacophore of potent HDAC inhibitors, with ongoing research focused on achieving greater isoform selectivity to improve therapeutic windows and reduce side effects.

Future research will likely focus on integrating the propanamide scaffold into multi-target ligands or hybrid molecules, aiming to address complex diseases with a single chemical entity.[22] As our understanding of the structural biology of these targets deepens, so too will our ability to rationally design the next generation of highly effective and safe propanamide-based therapeutics.

References

  • Singh, S. K., Ghosh, P., & Prasad, R. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570.
  • Li, G., et al. (n.d.). Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase. Reaction Chemistry & Engineering.
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Safety Operating Guide

2-(3,4-Dimethylphenoxy)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-(3,4-Dimethylphenoxy)propanamide .[1] As a Senior Application Scientist, I have structured this operational workflow to ensure regulatory compliance (RCRA/EPA), personnel safety, and environmental integrity.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream.[2] this compound is an organic amide ether.

  • Chemical Structure: C₁₁H₁₅NO₂[2][3]

  • Functional Groups: Phenoxy ether, Amide.[2][4]

  • Physical State: Typically a crystalline solid at room temperature.[2]

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[2]

GHS Hazard Classification (derived from functional analogs)
Hazard CategoryGHS CodeDescriptionOperational Implication
Skin/Eye Irritation H315 / H319Causes skin and serious eye irritation.[5]PPE Mandatory: Double nitrile gloves and safety goggles required during transfer.[2]
STOT-SE H335May cause respiratory irritation.[1][2][5][6]Engineering Control: All solid handling must occur inside a fume hood.
Aquatic Toxicity H411/H412Toxic to aquatic life with long-lasting effects.[2]Zero Discharge: Absolutely NO disposal down sink drains.[2]

Pre-Disposal Logistics: Waste Characterization

Proper disposal begins with segregation.[1][2] This compound does not contain halogens (F, Cl, Br, I) in its native structure.[2] However, its waste classification depends on the matrix (solvent) it is dissolved in.[2]

Decision Matrix: Selecting the Waste Stream
  • Stream A (Native Solid): Pure substance, expired powder, or contaminated solid debris (weigh boats, paper towels).[2]

  • Stream B (Non-Halogenated Liquid): Dissolved in Acetone, Methanol, DMSO, or Ethanol.[2]

  • Stream C (Halogenated Liquid): Dissolved in Dichloromethane (DCM) or Chloroform.[2]

Critical Rule: Never mix Stream B and C if your facility separates halogenated waste for fuel blending efficiency.[2]

Disposal Procedures: Step-by-Step Protocols

Protocol A: Solid Waste Disposal

For pure chemical or spill debris.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid glass for solid waste to prevent breakage during compaction.[2]

  • Transfer:

    • Place the waste container inside a fume hood.[2]

    • Transfer the solid using a chemically resistant spatula or scoop.[2]

    • Expert Tip: If the powder is fine/dusty, wet it slightly with a compatible solvent (e.g., ethanol) to suppress airborne particulates before transfer.[2]

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write "this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.[2]

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

For solutions containing the analyte.[2]

  • Segregation: Check the solvent.[2]

    • If Solvent is DMSO/MeOH/Acetonitrile

      
      Non-Halogenated Carboy .[2]
      
    • If Solvent is DCM/Chloroform

      
      Halogenated Carboy .[2]
      
  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Amides can hydrolyze in strong acids/bases, potentially releasing amines or carboxylic acids that may react exothermically with other waste.[2] Neutralize if necessary before adding to the central carboy.[2]

  • Funnel Safety: Use a safety funnel with a lid/latch to prevent evaporation.[2]

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.

Emergency Response: Spill Cleanup Logic

In the event of a spill, immediate action is required to prevent environmental contamination.[2]

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Liquid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Act_Solid 1. Dampen with Ethanol (Dust Control) 2. Scoop into HDPE Jar Solid->Act_Solid Act_Liquid 1. Encircle with Absorbent Pads 2. Cover with Vermiculite/Clay Liquid->Act_Liquid Clean Clean Surface with Soap/Water (Collect Rinsate as Waste) Act_Solid->Clean Act_Liquid->Clean Label Label as Hazardous Waste (Debris + Chemical) Clean->Label

Figure 1: Decision logic for immediate spill response. Note the specific instruction to dampen solids to prevent inhalation hazards.

Waste Stream Management Workflow

This diagram illustrates the lifecycle of the chemical from the bench to final destruction.[2]

WasteStream Source 2-(3,4-Dimethylphenoxy) propanamide Source Decision Physical State? Source->Decision SolidPath Solid Waste (HDPE Container) Decision->SolidPath Powder/Debris LiquidPath Liquid Waste Decision->LiquidPath Solution Destruction High-Temp Incineration (RCRA Approved Facility) SolidPath->Destruction SolventCheck Halogenated Solvent? LiquidPath->SolventCheck NonHalo Non-Halogenated Carboy (High BTU Fuel) SolventCheck->NonHalo No (e.g., MeOH) Halo Halogenated Carboy (Specific Incineration) SolventCheck->Halo Yes (e.g., DCM) NonHalo->Destruction Halo->Destruction

Figure 2: Waste segregation workflow ensuring compatibility with incineration protocols.

Regulatory & Compliance Notes

  • RCRA Status: While this compound is not typically listed on the EPA's "P" or "U" lists specifically, it must be treated as a Characteristic Hazardous Waste due to toxicity and potential ignitability if in organic solvent.

  • Destruction Method: The preferred method is Incineration (Fuel Blending) .[2] The high carbon content of the phenoxy/amide structure makes it suitable for high-BTU waste streams used in cement kilns or industrial incinerators.[2]

  • Drain Disposal: Strictly Prohibited. Phenoxy derivatives are often persistent in water and can mimic herbicides, posing risks to downstream ecosystems.[2]

References

  • PubChem. Compound Summary: (2S)-2-(3,4-dimethylphenoxy)propanamide.[3] National Library of Medicine.[2] Available at: [Link][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link]

  • US EPA. Hazardous Waste Generators: Managing Your Waste. Available at: [Link][2]

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Navigating the Safe Handling of 2-(3,4-Dimethylphenoxy)propanamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(3,4-Dimethylphenoxy)propanamide. As a compound with limited publicly available safety data, a cautious and rigorous approach to personal protection is paramount. This document synthesizes established principles of laboratory safety and extrapolates from data on structurally similar compounds to provide a comprehensive operational framework.

Hazard Assessment and Risk Mitigation

A thorough risk assessment should be conducted before any new procedure involving this compound.[3] This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of exposure. All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for minimizing exposure.[5] A tiered approach to PPE selection is recommended, with the level of protection increasing based on the nature of the work.

Core PPE for all Operations:
  • Hand Protection: Double-gloving with nitrile gloves is recommended as a baseline.[6] For prolonged work or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[7]

  • Protective Clothing: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[6] For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[8]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[9]

Enhanced PPE for High-Risk Procedures:

For procedures involving heating, potential for aerosolization (e.g., sonication, vortexing), or handling of large quantities, the following additional PPE is required:

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] A formal respiratory protection program, including fit testing and training, is required for respirator use.[10]

  • Specialized Protective Clothing: For large-scale operations or in the event of a significant spill, a chemically resistant suit may be necessary.[11]

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE:


PPE Selection Workflow for this compound

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.[9]

Safe Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate core PPE during unpacking.

  • Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate hazard warnings.[12]

  • Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents.[13] The storage cabinet should be specifically designated for toxic and hazardous chemicals.

  • Weighing and Transferring: All weighing and transferring of the solid compound should be done in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use dedicated spatulas and weighing boats.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Prevent the spread of the spill by closing doors to the laboratory.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material that is compatible with the chemical and place it in a sealed container for disposal.[14]

Disposal Plan

Chemical waste disposal must comply with all local, state, and federal regulations.[15]

  • Waste Collection: Collect all waste contaminated with this compound, including gloves, paper towels, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[16]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure: The waste should be disposed of through a licensed hazardous waste disposal company. Incineration is often the preferred method for organic compounds.[16]

Summary of Personal Protective Equipment

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Low-risk bench work (in fume hood) Double nitrile glovesChemical splash gogglesLab coatNot typically required
Operations with potential for splashing or aerosolization Double nitrile or neoprene glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronRequired if not in a fume hood
Large-scale operations or spill clean-up Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldChemical-resistant suitNIOSH-approved respirator with organic vapor cartridges

This guide provides a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's Chemical Hygiene Plan and specific safety protocols.[17] Always prioritize safety and consult with your safety officer if you have any questions or concerns.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link]

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  • Lab Manager. The OSHA Laboratory Standard. 2020. Available from: [Link]

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  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 2024. Available from: [Link]

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  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42427184, (2S)-2-(3,4-dimethylphenoxy)propanamide. Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. 2025. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. Available from: [Link]

  • Westlab. Laboratory Chemical Lab Safety and Handling Guidelines. 2025. Available from: [Link]

  • Tion. Safe Storage and Disposal of Chemicals in A Lab. Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.